Ethyl 2-(benzofuran-3-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-benzofuran-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-14-12(13)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGDCGDXQLDKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=COC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428738 | |
| Record name | ethyl 2-(benzofuran-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82156-58-9 | |
| Record name | ethyl 2-(benzofuran-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(benzofuran-3-yl)acetate
Introduction: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry and materials science. Within this class, Ethyl 2-(benzofuran-3-yl)acetate serves as a critical intermediate, offering a versatile platform for the synthesis of more complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development. Our focus will be on the underlying principles governing its behavior, providing not just protocols but the scientific rationale essential for effective application.
Physicochemical and Structural Properties
This compound is a liquid at room temperature, characterized by the fusion of a benzene and a furan ring, with an ethyl acetate substituent at the 3-position. This substitution pattern is less common than substitution at the 2-position, making its synthetic routes and reactivity of particular interest.
The core properties of this compound are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| CAS Number | 82156-58-9 | [1] |
| Appearance | Liquid | |
| Boiling Point | 289.78 °C (at 760 mmHg) | |
| Flash Point | 129.05 °C | |
| Purity (Typical) | ≥98% | |
| Storage Conditions | 4 °C, Inert atmosphere | |
| InChIKey | LSGDCGDXQLDKGO-UHFFFAOYSA-N |
Synthesis Methodology: A Rational Approach
The construction of the 3-substituted benzofuran core is a non-trivial synthetic challenge. While numerous strategies exist for the benzofuran scaffold, a particularly efficient and high-yielding route to this compound involves the reaction of salicylaldehydes with ethyl diazoacetate.
Core Protocol: Acid-Catalyzed Cyclization-Dehydration Cascade
This method stands out for its operational simplicity and use of commercially available starting materials. The causality behind this one-pot procedure is a sequence of well-understood organic reactions, initiated by a Brønsted acid.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol:
-
Step 1: Reaction Initiation and Hemiacetal Formation.
-
To a solution of a substituted salicylaldehyde in a dry, inert solvent (e.g., CH₂Cl₂), add a catalytic amount of tetrafluoroboric acid etherate (HBF₄·OEt₂). The acid serves to protonate the diazo compound, initiating the reaction.
-
Slowly add ethyl diazoacetate (EDA) to the mixture at room temperature. The reaction is exothermic due to the release of nitrogen gas.
-
Causality: The reaction proceeds through the formation of a hemiacetal intermediate. This key step establishes the carbon framework of the final product.[2] The choice of HBF₄·OEt₂ is critical; it is a strong, non-nucleophilic acid that effectively catalyzes the initial reaction without promoting premature dehydration.[2]
-
-
Step 2: Dehydration and Aromatization.
-
Once the formation of the intermediate is complete (monitored by TLC), a strong dehydrating agent, typically concentrated sulfuric acid (H₂SO₄), is added.
-
The mixture is stirred until the conversion to the final benzofuran product is complete.
-
Causality: The sulfuric acid protonates the hydroxyl group of the hemiacetal, converting it into a good leaving group (H₂O). The subsequent elimination of water results in the formation of the furan ring's double bond, driven by the thermodynamic stability of the aromatic benzofuran system.[2]
-
-
Step 3: Work-up and Purification.
-
The reaction is quenched with a basic solution (e.g., saturated NaHCO₃) to neutralize the acids.
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure this compound.
-
This method is robust and tolerates a variety of substituents on the salicylaldehyde ring, making it a valuable tool for generating diverse benzofuran libraries.[2]
Spectroscopic Characterization
Accurate characterization is paramount for validating the structure and purity of the synthesized compound. The following is a summary of the predicted spectroscopic data for this compound, based on its structure and data from closely related analogues.[3][4][5][6]
| Technique | Expected Data and Interpretation |
| ¹H NMR | Ethyl Group: Triplet (3H, ~1.3 ppm, -CH₃) and a Quartet (2H, ~4.2 ppm, -OCH₂-). Methylene Group: Singlet (2H, ~3.8 ppm, Ar-CH₂-CO). Benzofuran Ring: Singlet (1H, ~7.7 ppm, H-2 proton). Multiplets (4H, ~7.2-7.6 ppm, aromatic protons on the benzene ring). |
| ¹³C NMR | Carbonyl Carbon: ~170 ppm. Benzofuran Carbons: Signals in the aromatic region (~110-155 ppm), including a characteristic signal for C-2. Methylene Carbon: ~35 ppm (Ar-CH₂-). Ethyl Group Carbons: ~61 ppm (-OCH₂-) and ~14 ppm (-CH₃). |
| FT-IR | C=O Stretch (Ester): Strong absorption band around 1730-1750 cm⁻¹. C-O Stretch (Ester & Furan): Strong bands in the 1100-1300 cm⁻¹ region. Aromatic C=C Stretch: Medium bands around 1450-1600 cm⁻¹. Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 204. Key Fragments: Loss of the ethoxy group (-OC₂H₅) to give a peak at m/z = 159. Loss of the entire ethyl acetate side chain to give the benzofuranylmethyl cation at m/z = 131. Further fragmentation of the benzofuran ring. |
Chemical Reactivity and Synthetic Potential
The reactivity of this compound is dictated by three primary functional regions: the ester group, the active methylene group, and the benzofuran ring system. Understanding these sites of reactivity is key to its utility as a synthetic intermediate.
Reactivity Map:
Caption: Key reactive sites on this compound.
A) Reactions at the Ester Group
-
Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH, KOH) to yield 2-(benzofuran-3-yl)acetic acid. This acid is a common precursor for the synthesis of amides and other derivatives.
-
Amidation: Direct reaction with amines, often at elevated temperatures or with catalysis, can produce the corresponding amides. This is a fundamental transformation in the synthesis of bioactive molecules.
B) Reactions at the Active Methylene Group
The protons on the carbon alpha to the carbonyl group are acidic and can be removed by a suitable base (e.g., NaH, LDA). The resulting enolate is a potent nucleophile.
-
Alkylation: The enolate can be alkylated with various electrophiles (e.g., alkyl halides) to introduce substituents at the alpha-position. This allows for the construction of quaternary carbon centers, a common feature in complex natural products.
-
Condensation Reactions: The enolate can participate in Claisen or aldol-type condensation reactions, enabling the formation of new carbon-carbon bonds and the elaboration of the side chain.
C) Reactions at the Benzofuran Ring
The benzofuran ring is electron-rich and susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the heteroatom and the existing substituent.
-
Halogenation: Bromination or chlorination typically occurs at the C2 position, which is electronically activated.
-
Formylation: The Vilsmeier-Haack reaction (using DMF and POCl₃) can introduce a formyl group onto the ring, providing a handle for further functionalization.[7]
-
Diels-Alder Reactions: The furan moiety can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles, offering a route to complex polycyclic systems.
Applications in Drug Discovery
The benzofuran nucleus is a component of many approved drugs, including the antiarrhythmic agent Amiodarone. This compound serves as a versatile starting material for accessing novel analogues and derivatives for screening in various therapeutic areas. Its ability to be functionalized at multiple positions allows for the systematic exploration of structure-activity relationships (SAR), a critical process in modern drug development.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 4°C.
Conclusion
This compound is more than a simple chemical intermediate; it is a gateway to a rich and diverse chemical space. Its well-defined physicochemical properties, accessible synthesis, and predictable, multi-faceted reactivity make it an invaluable tool for the synthetic chemist. This guide has outlined the core principles that govern its behavior, providing the foundational knowledge necessary for its effective and innovative application in research and development.
References
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- Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2009). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o543.
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PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
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NIST. (n.d.). Ethyl-2-benzofuran. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
- Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.
- Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).
- Choi, H. D., et al. (2007). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3326-o3327.
- Gomaa, A. M. (2014). Reactivity of Benzofuran Derivatives.
- Hossain, M. M., et al. (2019).
- Padwa, A., et al. (2007). Diels-alder reactions with ethyl 1-benzofuran-3-carboxylates. Journal of Organic Chemistry, 72(15), 5583-5592.
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Ethyl 2-(benzofuran-3-yl)acetate CAS number 82156-58-9
An In-Depth Technical Guide to Ethyl 2-(benzofuran-3-yl)acetate (CAS: 82156-58-9)
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. The benzofuran scaffold is a privileged structure found in numerous natural products and clinically significant pharmaceuticals, exhibiting a wide array of biological activities.[1][2] This document, intended for researchers, medicinal chemists, and drug development professionals, delves into the physicochemical properties, synthesis, mechanistic pathways, spectroscopic characterization, and strategic applications of this compound. By synthesizing technical data with mechanistic rationale, this guide aims to serve as an authoritative resource for leveraging this compound in the design and discovery of novel therapeutic agents.
The Benzofuran Scaffold: A Privileged Motif in Drug Discovery
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in pharmaceutical research.[3][4] Its derivatives are known to possess a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and antiarrhythmic activities.[5][6][7] The structural rigidity and electronic properties of the benzofuran nucleus make it an ideal scaffold for interacting with various biological targets. Clinically approved drugs such as the antiarrhythmic agent Amiodarone and the antidepressant Vilazodone feature this core structure, underscoring its therapeutic relevance.[8][9][10] this compound serves as a versatile and strategically important intermediate, providing a reactive handle at the 3-position for the synthesis of diverse compound libraries aimed at exploring these biological activities.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is fundamental for its effective use in a laboratory setting.
Key Properties
The essential physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 82156-58-9 | [11][12] |
| Molecular Formula | C₁₂H₁₂O₃ | [11] |
| Molecular Weight | 204.23 g/mol | [11] |
| Appearance | Light yellow to yellow liquid | [13] |
| Boiling Point | 289.8 °C at 760 mmHg | |
| Flash Point | 129.1 °C | |
| Purity | Typically >97% | [14] |
| IUPAC Name | ethyl 2-(1-benzofuran-3-yl)acetate | [11] |
| InChI Key | LSGDCGDXQLDKGO-UHFFFAOYSA-N | [11] |
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound requires careful handling.[12][14]
-
GHS Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 4°C or sealed in a dry, room temperature environment.[13]
-
Incompatibilities: Strong oxidizing agents, strong bases.[12]
Synthesis and Mechanistic Considerations
The construction of the benzofuran-3-acetate framework can be achieved through several synthetic strategies. One of the most efficient methods involves the intramolecular cyclization of substituted phenoxy acetic acid ethyl esters.[15] This approach is favored for its operational simplicity and good yields.
Synthetic Pathway: Intramolecular Cyclization
The synthesis proceeds via the base-mediated cyclization of an appropriate ethyl (2-carbonylphenoxy)acetate precursor. The choice of base is critical; sodium ethoxide (NaOEt) in ethanol is commonly employed as it can be generated in situ and effectively promotes the formation of the necessary carbanion for the intramolecular attack.[15]
Proposed Reaction Mechanism
The reaction mechanism is a sophisticated cascade involving carbanion formation, intramolecular cyclization, and subsequent rearrangement.[15] The process is believed to proceed through a bicyclic β-lactone intermediate, which then undergoes decarboxylation to yield the final benzofuran product.[15]
Caption: Proposed mechanism for benzofuran-3-acetate synthesis.
Causality: The use of a strong base like NaOEt is essential to generate a sufficient concentration of the carbanion at the α-carbon. The subsequent intramolecular cyclization is entropically favored. The formation and collapse of the β-lactone intermediate is the thermodynamic driving force, as the loss of CO₂ leads to a stable, aromatic benzofuran system.[15]
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include:
-
An ethyl group pattern: a triplet around δ 1.2-1.3 ppm (3H, -CH₃) and a quartet around δ 4.1-4.2 ppm (2H, -OCH₂-).
-
A sharp singlet for the methylene bridge protons (-CH₂-) adjacent to the benzofuran ring.
-
A complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons on the benzofuran ring system.[16]
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show 12 distinct carbon signals, including a characteristic signal for the ester carbonyl carbon (C=O) around δ 170 ppm, signals for the aromatic carbons, and signals for the ethyl and methylene carbons.[17]
-
IR (Infrared) Spectroscopy: The most prominent feature is a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically found between 1730-1750 cm⁻¹.[17][18] Additional bands for C-O stretching and aromatic C=C and C-H vibrations will also be present.[18]
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would show a prominent peak for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ at m/z 204 or 205, respectively.[18] Fragmentation patterns would likely include the loss of the ethoxy group (-OC₂H₅).
Strategic Role in Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a high-value starting material for creating more complex, biologically active molecules. Its utility stems from the reactivity of the ester functional group.
Derivatization Workflow
The ester can be readily transformed into a variety of functional groups, enabling the synthesis of large compound libraries for high-throughput screening. This workflow is central to identifying lead compounds with desired pharmacological activities.
Caption: Derivatization workflow for creating compound libraries.
Therapeutic Targets
Derivatives synthesized from this core have shown promise across multiple therapeutic areas:
-
Anticancer Agents: Benzofuran hybrids have been developed as cytotoxic agents against various cancer cell lines, including breast cancer.[3][7] They can function as inhibitors of crucial enzymes like CDK2 or act as aromatase inhibitors.[7][19]
-
Antimicrobial Agents: The scaffold is used to develop new antibacterial and antifungal compounds, which is critical in the face of rising antimicrobial resistance.[7][20]
-
Neurodegenerative Diseases: Novel benzofuran-azacyclic hybrids have been designed and evaluated for their potential to inhibit enzymes implicated in Alzheimer's disease, such as AChE and BACE-1.[21]
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and purification of this compound and its primary acid derivative.
Protocol 6.1: Synthesis of this compound
This protocol is adapted from general principles of benzofuran synthesis via intramolecular cyclization.[15]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Reaction Initiation: To the cooled sodium ethoxide solution, add a solution of ethyl (2-formylphenoxy)acetate (1.0 eq) in absolute ethanol dropwise over 30 minutes at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).[16] The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with dilute hydrochloric acid (1M HCl) until pH ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield the pure liquid product.[22]
Protocol 6.2: Hydrolysis to 2-(Benzofuran-3-yl)acetic acid
This protocol describes the conversion of the ester to the corresponding carboxylic acid, a key intermediate.[23]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the ethanol via rotary evaporation.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 2M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in vacuo to yield 2-(benzofuran-3-yl)acetic acid.[24]
Conclusion and Future Perspectives
This compound (CAS 82156-58-9) is a compound of significant strategic value for medicinal chemists and drug discovery scientists. Its straightforward synthesis and the versatile reactivity of its ester group make it an ideal platform for generating molecular diversity. The broad and potent biological activities consistently reported for benzofuran derivatives ensure that this scaffold will remain an area of intense investigation.[1][25] Future research will likely focus on incorporating this building block into novel hybrid molecules, exploring new therapeutic targets, and leveraging computational chemistry to design derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
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An In-depth Technical Guide to the Physical Properties of Ethyl 2-(benzofuran-3-yl)acetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of the Benzofuran Scaffold
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Compounds incorporating this structure are ubiquitous in nature and have been extensively studied, leading to the development of numerous synthetic derivatives with a vast array of pharmacological activities.[2][3] Benzofuran derivatives are known to exhibit potent antitumor, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties, among others.[1][4][5] The therapeutic versatility of this scaffold underscores the importance of thoroughly characterizing its derivatives. Molecules like Amiodarone, a potent antiarrhythmic drug, feature the benzofuran core, highlighting its clinical relevance.[1][6]
This guide focuses on Ethyl 2-(benzofuran-3-yl)acetate, a specific derivative that serves as a valuable building block in organic synthesis. A comprehensive understanding of its physical properties is paramount for its effective handling, characterization, and application in the synthesis of more complex, biologically active molecules. This document provides a detailed examination of these properties, grounded in established analytical techniques and authoritative data.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for laboratory handling, reaction setup, and purification processes.
| Property | Value | Source(s) |
| CAS Number | 82156-58-9 | [7] |
| Molecular Formula | C₁₂H₁₂O₃ | [7] |
| Molecular Weight | 204.22 g/mol | [7] |
| Physical Form | Liquid | |
| Boiling Point | 289.78 °C at 760 mmHg | |
| Flash Point | 129.05 °C | |
| Purity (Typical) | ≥98% | |
| Storage Temperature | 4 °C | |
| IUPAC Name | ethyl 2-(1-benzofuran-3-yl)acetate | [7] |
| InChI | 1S/C12H12O3/c1-2-14-12(13)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8H,2,7H2,1H3 | [7] |
| InChIKey | LSGDCGDXQLDKGO-UHFFFAOYSA-N | [7] |
| SMILES | CCOC(=O)CC1=COC2=CC=CC=C21 | [7] |
Structural Elucidation and Purity Assessment: A Methodological Overview
Confirming the identity and purity of a chemical compound is a cornerstone of scientific research. For a molecule like this compound, a multi-technique approach is employed to create a self-validating system of characterization.
Experimental Workflow for Synthesis and Characterization
The logical flow from synthesis to final, validated product involves several key stages of analysis. Each step provides a piece of the puzzle, and together they confirm the structure and purity of the target compound.
References
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- 5. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to Ethyl 2-(benzofuran-3-yl)acetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold in Modern Chemistry
Benzofuran derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and synthetic compounds with significant biological activities.[1][2] This class of molecules has garnered considerable attention from medicinal chemists and pharmacologists due to their broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[3] The versatility of the benzofuran ring system also makes it a valuable scaffold in the development of materials with unique electronic and photophysical properties.
This technical guide focuses on a key derivative, Ethyl 2-(benzofuran-3-yl)acetate. This compound serves as a critical intermediate in the synthesis of more complex, biologically active molecules. Its strategic importance lies in the reactive handles it possesses—the ester functionality and the potential for electrophilic substitution on the benzofuran ring system—which allow for diverse chemical modifications. This guide will provide an in-depth analysis of its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, and a discussion of its current and potential applications in research and drug discovery.
Core Molecular Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | PubChem |
| Molecular Weight | 204.22 g/mol | PubChem |
| CAS Number | 82156-58-9 | PubChem |
| Physical Form | Liquid | Sigma-Aldrich |
| Boiling Point | 289.78 °C (at 760 mmHg) | Sigma-Aldrich |
| Flash Point | 129.05 °C | Sigma-Aldrich |
| Storage Temperature | 4 °C | Sigma-Aldrich |
Synthesis of this compound: A Methodological Overview
The synthesis of 3-substituted benzofurans can be achieved through various strategies, often involving transition metal-catalyzed cyclizations.[4] However, a particularly efficient and high-yielding one-pot method utilizes readily available starting materials.[3]
Recommended Synthetic Protocol: Acid-Catalyzed Cyclization
This method proceeds via the reaction of a salicylaldehyde with ethyl diazoacetate (EDA) to form a hemiacetal intermediate, which then undergoes acid-catalyzed dehydration and cyclization.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in dichloromethane (DCM) at room temperature, add a catalytic amount of tetrafluoroboric acid etherate (HBF₄·OEt₂, 10 mol%).
-
Addition of EDA: Slowly add ethyl diazoacetate (EDA, 1.1 eq) to the reaction mixture. Stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The initial reaction forms the 3-ethoxycarbonyl-2-hydroxy-2,3-dihydrofuran intermediate.[3]
-
Dehydration and Cyclization: Upon consumption of the starting material, carefully add concentrated sulfuric acid (H₂SO₄) to the reaction mixture to facilitate dehydration and subsequent cyclization.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a liquid.[5]
Causality in Experimental Choices:
-
HBF₄·OEt₂ as Catalyst: A Brønsted acid is required to catalyze the initial reaction between the aldehyde and ethyl diazoacetate. HBF₄·OEt₂ is effective in this role.[3]
-
Concentrated H₂SO₄: A strong acid is necessary to promote the efficient dehydration of the hemiacetal intermediate, driving the reaction towards the formation of the stable aromatic benzofuran ring.[3]
-
Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials, byproducts, or polymeric material that may have formed. The choice of a hexane-ethyl acetate eluent system provides good separation for compounds of this polarity.[5]
Spectroscopic Characterization
While specific spectra for this compound are not widely published, its characteristic spectroscopic features can be reliably predicted based on the analysis of closely related benzofuran derivatives.[5][6][7]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the protons on the benzofuran core.
-
Ethyl Group: A triplet at approximately 1.3 ppm (3H, -CH₃) and a quartet at around 4.2 ppm (2H, -OCH₂-).
-
Methylene Bridge: A singlet at approximately 3.8 ppm (2H, -CH₂-COOEt).
-
Benzofuran Ring: A singlet for the proton at the 2-position (H-2) around 7.7 ppm. The aromatic protons on the benzene ring will appear as a complex multiplet between 7.2 and 7.6 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Ethyl Group: Signals at approximately 14 ppm (-CH₃) and 61 ppm (-OCH₂-).
-
Methylene Bridge: A signal around 35 ppm (-CH₂-COOEt).
-
Ester Carbonyl: A peak in the region of 170 ppm (C=O).
-
Benzofuran Ring: A series of signals in the aromatic region (approximately 110-155 ppm). The carbon at the 2-position (C-2) is expected to be around 145 ppm, while C-3 will be in the region of 115 ppm.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 204.
Expected Fragmentation Pattern:
The fragmentation of benzofuran esters is influenced by the stability of the benzofuran ring.
Key fragmentation pathways would likely involve the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion at m/z 159, and the loss of the entire ethyl acetate side chain to give the stable benzofuranylmethyl cation at m/z 131.[8]
Applications in Synthetic Chemistry and Drug Discovery
This compound is not typically an end-product but rather a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Intermediate for Biologically Active Compounds
The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further elaboration. Molecules derived from 3-substituted benzofurans have shown a wide range of biological activities:
-
Antitubercular and Antifungal Agents: The corresponding carbohydrazide, formed from the reaction of the ester with hydrazine, can be used to synthesize N'-benzylidene benzofuran-3-carbohydrazides, which have demonstrated activity against Mycobacterium tuberculosis and Candida albicans.[3]
-
Anti-inflammatory Agents: The benzofuran scaffold is a component of compounds that act as inhibitors of leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory processes.[3]
-
Antiviral and Antibacterial Agents: Libraries of compounds based on the 3-carboxy-2-aryl benzofuran scaffold have been constructed and screened for a variety of biological activities.[3]
Role in Medicinal Chemistry Scaffolding
The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The derivatization of this compound allows for the systematic exploration of the chemical space around this core, a key strategy in modern drug discovery. The synthesis of libraries of related compounds enables the establishment of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly those involved in organic synthesis and medicinal chemistry. Its straightforward, high-yield synthesis from common starting materials makes it an accessible and valuable intermediate. A comprehensive understanding of its properties and reactivity, as outlined in this guide, is crucial for its effective application in the design and synthesis of novel compounds with the potential for therapeutic impact. The continued exploration of the chemistry of this and related benzofuran derivatives is expected to yield new discoveries in both fundamental and applied chemical sciences.
References
- Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2009). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o763.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7537531, this compound. Retrieved from [Link].
- Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2009). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1054.
- Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.
-
MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]
- Choi, H. D., et al. (2009). Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1826.
- de Souza, G. G., et al. (2018). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(11), 1167-1175.
- Asghari, S., Ramezani, M., & Ramezani, F. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27629-27661.
-
Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]
- Padwa, A., et al. (2019).
-
ResearchGate. H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). Retrieved from [Link]
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-
ResearchGate. Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]
- Vessecchi, R., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass tandem and multiple-stage mass spectrometry combined with computational chemistry. Journal of Mass Spectrometry, 53(1), 5-15.
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Spectral data for Ethyl 2-(benzofuran-3-yl)acetate (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(benzofuran-3-yl)acetate
Introduction
This compound is a versatile heterocyclic compound featuring a benzofuran core, a structure of significant interest in medicinal chemistry and materials science. As a key building block, its unambiguous structural confirmation and purity assessment are paramount for any research or development application. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule.
This document moves beyond a simple data repository. As a Senior Application Scientist, my objective is to provide a framework for analysis, explaining the causality behind experimental choices and grounding the interpretation in established principles. By integrating detailed protocols with expert insights, this guide serves as a practical tool for laboratory professionals to validate the structure and purity of this compound with confidence.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of atoms.
Expertise & Experience: The 'Why' Behind NMR
We choose ¹H NMR for its sensitivity and the wealth of information it provides on proton environments, including connectivity through spin-spin coupling. ¹³C NMR is less sensitive but directly observes the carbon backbone, revealing the number of unique carbon environments. The choice of deuterated chloroform (CDCl₃) as a solvent is based on its excellent solubilizing power for moderately polar organics and its single, well-characterized residual solvent peak, which is unlikely to interfere with analyte signals. Tetramethylsilane (TMS) is the universally accepted internal standard, defining the 0 ppm reference point for both ¹H and ¹³C spectra.
Trustworthiness: A Self-Validating NMR Protocol
This protocol ensures reproducible and high-quality data.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a pipette with a small glass wool plug to remove any particulate matter, which can degrade spectral quality.[3]
-
Transfer the filtered solution into a 5 mm NMR tube, ensuring a sample depth of about 4-5 cm.[3]
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the NMR tube into a spinner and adjust its depth according to the spectrometer's gauge.
-
Place the sample into the instrument's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical lock signal. This step is critical for achieving high resolution.
-
Acquire a quick ¹H survey scan (e.g., 8 scans).
-
-
Data Acquisition:
-
¹H NMR: Acquire data with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm for ¹H NMR or the CDCl₃ triplet to 77.16 ppm for ¹³C NMR.
-
Integrate the ¹H NMR signals and analyze the multiplicities (singlet, doublet, triplet, etc.).
-
Data Analysis and Interpretation
The following tables summarize the expected spectral data based on the known structure and established chemical shift principles.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 | d | 1H | H-4 | Aromatic proton deshielded by proximity to the furan oxygen. |
| ~7.50 | d | 1H | H-7 | Aromatic proton on the benzene ring. |
| ~7.55 | s | 1H | H-2 | Proton on the furan ring, typically a singlet in 3-substituted benzofurans. |
| ~7.30 | m | 2H | H-5, H-6 | Overlapping aromatic protons in the middle of the aromatic region. |
| ~4.20 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. |
| ~3.75 | s | 2H | -CH₂ -COO- | Methylene protons adjacent to the benzofuran ring and carbonyl, appearing as a singlet. |
| ~1.28 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171.0 | C =O | Ester carbonyl carbon, characteristically downfield.[4] |
| ~155.0 | C-7a | Quaternary aromatic carbon adjacent to oxygen. |
| ~143.0 | C-2 | Furan ring carbon, deshielded by oxygen. |
| ~128.5 | C-3a | Quaternary aromatic carbon at the ring junction. |
| ~124.5 | C-5 | Aromatic CH. |
| ~123.0 | C-6 | Aromatic CH. |
| ~121.0 | C-4 | Aromatic CH. |
| ~111.5 | C-7 | Aromatic CH. |
| ~110.0 | C-3 | Quaternary furan carbon bearing the acetate group. |
| ~61.0 | -O-CH₂ - | Ethyl group methylene carbon.[4] |
| ~31.0 | -CH₂ -COO- | Methylene carbon of the acetate group. |
| ~14.2 | -CH₃ | Ethyl group methyl carbon.[4] |
Visualization: NMR Analysis Workflow
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An In-depth Technical Guide to 2-(2-Hydroxypropan-2-yl)-1-benzofuran-5-carbaldehyde: A Natural Product Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of the benzofuran derivative, 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carbaldehyde, a molecule with the chemical formula C12H12O3. As a naturally occurring compound found in the fungus Heterobasidion annosum, this molecule represents an intriguing starting point for medicinal chemistry and drug development programs, particularly in oncology.[1] This document details its chemical identity, plausible synthetic routes, analytical characterization, and the scientific rationale for its investigation as a potential therapeutic agent, grounded in the well-established biological activities of the benzofuran scaffold.
Introduction to the Benzofuran Scaffold in Drug Discovery
The benzofuran core, a fusion of benzene and furan rings, is classified as a "privileged scaffold" in medicinal chemistry.[2][3] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide range of pharmacological activities. Benzofuran derivatives are integral to numerous natural products and have been successfully developed into clinical drugs for various indications.[4][5]
The significance of this scaffold in oncology is particularly noteworthy. Researchers have extensively demonstrated that functionalized benzofurans can exert potent anticancer effects through various mechanisms, including the inhibition of critical cell signaling pathways, induction of apoptosis (programmed cell death), and arresting the cell cycle.[4][6][7] The inherent bioactivity of the benzofuran nucleus makes derivatives such as 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carbaldehyde compelling subjects for further investigation.
Physicochemical and Spectroscopic Characterization
The unique arrangement of functional groups in 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carbaldehyde dictates its chemical behavior and is unequivocally confirmed through a combination of spectroscopic techniques.
IUPAC Name: 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carbaldehyde[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H12O3 | PubChem[1] |
| Molecular Weight | 204.22 g/mol | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Polar Surface Area | 50.4 Ų | PubChem[1] |
Table 1: Key physicochemical properties of 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carbaldehyde.
Predicted Spectroscopic Signatures
-
¹H NMR (Proton NMR): The spectrum would be characterized by distinct signals corresponding to the aromatic protons on the benzofuran core, a sharp singlet for the aldehyde proton (typically downfield, ~9.8-10.0 ppm), a singlet for the furan-ring proton, and singlets for the two methyl groups and the hydroxyl proton of the 2-hydroxypropan-2-yl group.
-
¹³C NMR (Carbon NMR): The carbon spectrum would show a signal for the carbonyl carbon of the aldehyde (~190 ppm), signals for the aromatic and furan carbons in the 110-160 ppm range, and signals for the quaternary and methyl carbons of the side chain in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A strong carbonyl (C=O) stretch from the aldehyde group would be prominent around 1680-1700 cm⁻¹. A broad O-H stretch from the tertiary alcohol would appear around 3400 cm⁻¹. C-O stretches from the furan ether and the alcohol, as well as C-H stretches from the aromatic and alkyl groups, would also be present.[9][12]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion (M+) peak corresponding to the molecular weight of 204.22. Common fragmentation patterns would likely involve the loss of a methyl group (M-15) or the loss of the entire hydroxypropyl side chain.[13]
Synthesis and Workflow Validation
While this compound is a natural product, a robust synthetic route is essential for producing sufficient quantities for research and development and for generating structural analogues for structure-activity relationship (SAR) studies. A plausible, multi-step synthesis can be designed based on established benzofuran synthesis methodologies.[14][15][16]
Proposed Synthetic Pathway
A logical approach involves the construction of the benzofuran core followed by the introduction of the side chain. A common and effective method is the Perkin rearrangement or related cyclization strategies.[14]
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An In-depth Technical Guide to the Structure and Bonding of Ethyl 2-(benzofuran-3-yl)acetate
Introduction: The Benzofuran Scaffold as a Cornerstone in Medicinal Chemistry
Ethyl 2-(benzofuran-3-yl)acetate is a molecule of significant interest in the field of organic and medicinal chemistry. It belongs to the benzofuran class of heterocyclic compounds, which are characterized by a fused benzene and furan ring system. The benzofuran moiety is recognized as a "privileged scaffold," a structural framework that is recurrent in a multitude of biologically active compounds and approved pharmaceutical agents.[1][2] Its unique electronic and structural properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][4]
This guide provides a detailed technical analysis of the structure and bonding of this compound. As a versatile synthetic intermediate, a thorough understanding of its molecular architecture, electronic properties, and reactivity is paramount for professionals engaged in the design and development of novel therapeutics. We will dissect its structural features, predict its spectroscopic signatures, outline a robust synthetic strategy, and discuss its potential as a foundational element in drug discovery campaigns.
Part 1: Molecular Architecture and Bonding Analysis
The chemical identity and reactivity of this compound are direct consequences of its underlying molecular structure and bonding. This section deconstructs its key architectural features from the atomic to the intermolecular level.
1.1. Core Structural Features
The molecule is composed of two primary functional units: the rigid, planar benzofuran core and the flexible ethyl acetate side chain attached at the C3 position of the furan ring.
-
Benzofuran System: This bicyclic system is formed by the fusion of a benzene ring with a furan ring. According to IUPAC nomenclature, the numbering starts from the oxygen atom and proceeds around the furan ring first.
-
Ethyl Acetate Substituent: A -CH₂-COO-CH₂-CH₃ group is connected via a carbon-carbon bond to the C3 position. This side chain introduces several key reactive sites, including an ester carbonyl group and an active methylene bridge.
Caption: Resonance contributors illustrating π-electron delocalization in the benzofuran ring.
1.3. Intermolecular Bonding and Solid-State Characteristics
While crystal structure data for the title compound is not readily available, extensive crystallographic studies on closely related derivatives provide compelling insights into its likely solid-state behavior. [1][5]
-
π–π Stacking: The planar, electron-rich benzofuran rings are expected to engage in π–π stacking interactions. In derivatives, centroid-to-centroid distances are typically observed in the range of 3.6 to 3.8 Å, indicating significant parallel-displaced or T-shaped stacking arrangements that contribute to crystal lattice stability. [1][5]* C—H···O Hydrogen Bonds: The ester carbonyl oxygen is a potent hydrogen bond acceptor. Weak, non-classical C—H···O hydrogen bonds involving aromatic C-H donors from the benzofuran ring or aliphatic C-H donors from the ethyl acetate chain of neighboring molecules are highly probable. These directional interactions play a crucial role in defining the three-dimensional packing architecture.
Part 2: Spectroscopic Signature and Structural Verification
Disclaimer: The following spectroscopic data are expertly predicted based on established principles and analysis of published data for structurally analogous benzofuran derivatives. They serve as a reliable reference for the identification and characterization of this compound.
2.1. ¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and ethyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.65 - 7.50 | m | 2H | H-4, H-7 | Protons on the benzene ring, likely appearing as complex multiplets due to coupling with neighboring protons. |
| ~ 7.45 | s | 1H | H-2 | The lone proton on the furan ring, appearing as a singlet. |
| ~ 7.35 - 7.20 | m | 2H | H-5, H-6 | Protons on the benzene ring, typically found slightly upfield from H-4/H-7. |
| 4.20 | q, J ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |
| 3.75 | s | 2H | -CH₂ -COO- | Methylene bridge protons between the benzofuran ring and the carbonyl, appearing as a singlet. |
| 1.28 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |
2.2. ¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
The ¹³C NMR spectrum will confirm the presence of 12 distinct carbon environments.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 171.0 | C =O | Ester carbonyl carbon, characteristically deshielded. |
| ~ 155.0 | C-7a | Quaternary benzofuran carbon adjacent to oxygen. |
| ~ 143.5 | C-2 | Furan ring carbon, deshielded due to proximity to oxygen and aromaticity. |
| ~ 128.5 | C-3a | Quaternary benzofuran carbon at the ring fusion. |
| ~ 124.5 | C-5 | Aromatic CH carbon. |
| ~ 123.0 | C-6 | Aromatic CH carbon. |
| ~ 121.5 | C-4 | Aromatic CH carbon. |
| ~ 115.0 | C-3 | Quaternary furan carbon bearing the substituent. |
| ~ 111.5 | C-7 | Aromatic CH carbon, often the most shielded of the benzene ring carbons. |
| ~ 61.0 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~ 31.0 | -C H₂-COO- | Methylene bridge carbon. |
| ~ 14.2 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |
2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides confirmation of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3060 - 3030 | C-H (sp²) stretch | Medium-Weak |
| ~ 2980 - 2850 | C-H (sp³) stretch | Medium |
| ~ 1735 | C=O (Ester) stretch | Strong, Sharp |
| ~ 1600, 1450 | C=C (Aromatic) stretch | Medium-Variable |
| ~ 1250 - 1180 | C-O (Ester) stretch | Strong |
| ~ 1100 | C-O-C (Furan) stretch | Medium |
| ~ 750 | C-H (Aromatic) out-of-plane bend | Strong |
2.4. Mass Spectrometry (MS) (Predicted)
Electron Ionization (EI) mass spectrometry would be used for structural confirmation and fragmentation analysis.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 204, corresponding to the molecular formula C₁₂H₁₂O₃. [6]* Key Fragmentation Pathways:
-
Loss of ethoxy radical (·OCH₂CH₃): A significant fragment at m/z = 159.
-
Loss of ethylene via McLafferty rearrangement: A potential fragment at m/z = 176.
-
Loss of the entire ethyl acetate side chain: Cleavage to give the stable benzofuranylmethyl cation at m/z = 131.
-
Part 3: Synthesis and Chemical Reactivity
3.1. Recommended Synthetic Protocol
The synthesis of 3-substituted benzofurans can be challenging, but several robust methods have been developed. A highly effective approach for creating the 3-ethoxycarbonyl benzofuran scaffold involves the acid-catalyzed reaction of a salicylaldehyde derivative with ethyl diazoacetate (EDA). [7][8]This method avoids transition metals and often proceeds in high yield.
Protocol: Acid-Catalyzed Cyclization of Salicylaldehyde with Ethyl Diazoacetate
-
Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a catalytic amount of a Brønsted acid like tetrafluoroboric acid (HBF₄·OEt₂).
-
Causality: The Brønsted acid protonates the aldehyde, activating it for nucleophilic attack. HBF₄ is effective and provides a non-nucleophilic counter-ion.
-
-
Reagent Addition: Slowly add a solution of ethyl diazoacetate (EDA) (1.1 eq) in DCM to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Causality: Slow addition is critical to control the exothermic release of N₂ gas and prevent unwanted side reactions.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction proceeds through a hemiacetal intermediate.
-
Dehydration/Cyclization: Add a strong acid catalyst (e.g., a few drops of concentrated H₂SO₄) and heat the mixture to reflux.
-
Causality: The strong acid catalyzes the dehydration of the intermediate, leading to an intramolecular cyclization that forms the furan ring.
-
-
Workup and Purification: After cooling, quench the reaction with a saturated NaHCO₃ solution, separate the organic layer, dry it over MgSO₄, and concentrate it under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
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- 3. This compound | 82156-58-9 [sigmaaldrich.com]
- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 5. Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Solubility of Ethyl 2-(benzofuran-3-yl)acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Critical Role of Solubility in Pharmaceutical Sciences
In the journey of a drug from discovery to clinical application, solubility is a fundamental physicochemical property that cannot be overlooked. For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes. Organic solvents play a crucial role in various pharmaceutical processes, including:
-
Synthesis and Purification: Selecting an appropriate solvent system is essential for achieving high yields and purity during the synthesis and crystallization of an API.
-
Formulation: Many drug delivery systems, such as parenteral solutions, topical preparations, and amorphous solid dispersions, utilize organic solvents or co-solvents to ensure the drug remains in a dissolved state.
-
Analytical Chemistry: Accurate quantification and characterization of an API often require its dissolution in a suitable organic solvent for techniques like High-Performance Liquid Chromatography (HPLC) and spectroscopy.
Therefore, a thorough understanding of the solubility of a compound like ethyl 2-(benzofuran-3-yl)acetate in a variety of organic solvents is indispensable for its successful development as a therapeutic agent.
Physicochemical Profile of this compound
To understand the solubility behavior of this compound, it is essential to first examine its key physicochemical properties. These properties provide insights into the intermolecular forces that govern its interaction with different solvents.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 289.78 °C at 760 mmHg | |
| XLogP3 | 2.5 | [1] |
The XLogP3 value of 2.5 suggests that this compound has a moderate lipophilicity. This indicates that it is likely to have better solubility in organic solvents than in water. The presence of the ester group and the ether oxygen in the benzofuran ring allows for some polar interactions, while the aromatic rings contribute to its nonpolar character.
Theoretical Frameworks for Solubility Prediction
In the absence of experimental data, theoretical models can provide valuable estimations of solubility. These models are based on the principle of "like dissolves like," where a solute will have higher solubility in a solvent with similar intermolecular forces.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting the miscibility and solubility of polymers and other molecules. The total Hildebrand solubility parameter is divided into three components:
-
δd (Dispersion): Arising from van der Waals forces.
-
δp (Polar): Arising from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Arising from the ability to form hydrogen bonds.
The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility. It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. This method is particularly useful as it does not rely on experimental data for the specific solute-solvent system. To predict the solubility of this compound using COSMO-RS, one would need to perform quantum chemical calculations to generate the necessary molecular surface information.
Qualitative Solubility Profile Based on Structural Analogs
While quantitative data is unavailable, we can infer a qualitative solubility profile for this compound by examining structurally similar compounds and general principles of solubility.
-
Benzofuran Derivatives: Benzofuran itself is generally soluble in common organic solvents. The solubility of its derivatives is influenced by the nature of the substituents.
-
Esters: Small esters are somewhat soluble in water, but this solubility decreases as the carbon chain length increases. This compound, with its larger benzofuran moiety, is expected to have low water solubility. A structurally similar compound, 2-acetylbenzofuran, is reported to be insoluble in water.[2][3][4][5][6]
-
Solvent Polarity: Based on its moderate lipophilicity, this compound is expected to be soluble in a range of organic solvents. Its solubility is likely to be higher in moderately polar to nonpolar solvents that can engage in dipole-dipole and dispersion interactions.
Expected Qualitative Solubility:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Moderate to High | The ethyl ester can act as a hydrogen bond acceptor. |
| Aprotic Polar | Acetone, Ethyl Acetate, Dichloromethane | High | Good balance of polarity to interact with the ester and benzofuran groups. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | Aromatic rings can engage in π-π stacking interactions. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | Primarily dispersion forces, may be less effective at solvating the polar ester group. |
Experimental Determination of Solubility: A Practical Guide
To obtain accurate and reliable solubility data, experimental determination is essential. The shake-flask method is the gold standard for determining equilibrium solubility.
The Shake-Flask Method
This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until saturation is reached. The concentration of the dissolved solute in the supernatant is then determined.
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- 3. 2-Acetylbenzofuran | 1646-26-0 [chemicalbook.com]
- 4. 2-Acetylbenzofuran (CAS 1646-26-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemeo.com [chemeo.com]
- 6. 2-Acetylbenzofuran [webbook.nist.gov]
An In-depth Technical Guide to the Discovery and History of Benzofuran-3-yl Acetic Acid Esters
This guide provides a comprehensive overview of the discovery, history, and synthesis of benzofuran-3-yl acetic acid esters, a class of compounds with significant implications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the foundational chemistry, key synthetic methodologies, and the scientific rationale that has driven the exploration of this important heterocyclic scaffold.
Introduction: The Benzofuran Core and Its Significance
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are prevalent in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] The substitution pattern on the benzofuran ring system dictates its pharmacological profile, making the development of regioselective synthetic methods a critical area of research. Among the various derivatives, those bearing a functionalized side chain at the 3-position have garnered considerable interest. This guide focuses specifically on the discovery and history of benzofuran-3-yl acetic acid esters, tracing their origins from the early days of heterocyclic chemistry to their emergence as compounds of interest in various scientific domains.
Historical Perspective: A Dual Lineage
The story of benzofuran-3-yl acetic acid esters is intertwined with two significant streams of chemical and biological research: the structural elucidation and synthesis of the benzofuran nucleus itself, and the quest for synthetic analogues of the plant hormone auxin.
The Dawn of Benzofuran Chemistry
The journey into benzofuran chemistry began in the late 19th century. The parent compound, benzofuran (initially called coumarone), was first synthesized by Perkin in 1870 from coumarin.[2][4] This pioneering work laid the groundwork for exploring the reactivity and functionalization of this new heterocyclic system. Early synthetic methods were often harsh and lacked the selectivity of modern techniques. However, they were instrumental in establishing the fundamental chemical properties of benzofurans.
The Quest for Synthetic Auxins
In the early 20th century, the discovery of auxin, the first identified plant hormone, revolutionized our understanding of plant growth and development.[5] The primary natural auxin, indole-3-acetic acid (IAA), was found to regulate a myriad of physiological processes.[6] This discovery spurred a search for synthetic compounds that could mimic the activity of IAA, leading to the development of a wide range of synthetic auxins with applications in agriculture and research.[7] The structural requirements for auxin activity were empirically defined, generally involving an aromatic ring system and a carboxylic acid side chain separated by a specific distance.[7] It was within this context that researchers began to explore various heterocyclic scaffolds, including benzofuran, as potential auxin mimics. While the exact first synthesis of benzofuran-3-yl acetic acid is not definitively documented in a single landmark paper, its structural similarity to known auxins made it a logical target for synthesis and biological evaluation. Early investigations into the biological activities of benzofuran derivatives likely led to the synthesis of benzofuran-3-yl acetic acid and its esters as part of broader screening programs for plant growth regulators.[8]
Key Synthetic Methodologies
The synthesis of benzofuran-3-yl acetic acid esters has evolved significantly over the years, with the development of more efficient and selective methods. Several key strategies have emerged, each with its own advantages and mechanistic rationale.
Synthesis from Coumarin Derivatives
One of the classical and most direct routes to benzofuran-3-yl acetic acids involves the rearrangement of coumarin precursors. This approach leverages the readily available coumarin scaffold, which can be functionalized to facilitate the transformation.
A notable method involves the reaction of substituted 4-bromomethylcoumarins with aqueous sodium hydroxide at reflux temperature.[9] This reaction proceeds through a fascinating rearrangement mechanism, providing good yields of the desired benzofuran-3-yl acetic acids, which can then be readily esterified.[9]
Reaction Workflow: From 4-Bromomethylcoumarin to Benzofuran-3-yl Acetic Acid
Sources
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- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. Plant Hormones, Auxin [propg.ifas.ufl.edu]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Potential Biological Activities of Benzofuran Scaffolds
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a core structural motif in a vast number of natural products and synthetic molecules.[1][2][3] Its unique physicochemical properties and versatile structure have established it as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets.[4] Naturally occurring benzofurans, such as those found in plant families like Asteraceae, Fabaceae, and Moraceae, have long been known for their biological effects.[5] This has inspired medicinal chemists to synthesize a multitude of derivatives, exploring how substitutions on the benzofuran core can modulate and enhance their pharmacological profiles.[2][6]
This guide provides an in-depth exploration of the significant biological activities exhibited by benzofuran derivatives, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present key quantitative data, and provide standardized experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity: Targeting Malignancy Through Multiple Mechanisms
Benzofuran derivatives have emerged as potent cytotoxic agents against a variety of human cancer cell lines, often demonstrating efficacy comparable or superior to established anticancer drugs.[7][8] Their anticancer activity is not monolithic; instead, it stems from the ability to interfere with multiple pathways crucial for cancer cell proliferation and survival.[3][6]
Mechanisms of Action & Structure-Activity Relationship (SAR)
The anticancer potency of the benzofuran scaffold is highly dependent on the nature and position of its substituents.[2] Key mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways.
-
Induction of Apoptosis and Cell Cycle Arrest: Many benzofuran derivatives exert their effect by triggering programmed cell death (apoptosis) and halting the cell division cycle, often at the G2/M phase. For instance, one derivative was found to induce G2/M phase arrest and apoptosis in both SiHa and HeLa cervical cancer cells with IC₅₀ values of 1.10 µM and 1.06 µM, respectively, outperforming the reference drug combretastatin.[8]
-
Enzyme Inhibition: Certain derivatives act as potent enzyme inhibitors. For example, 3-methylbenzofuran derivatives have shown significant inhibitory potency against VEGFR-2, a key receptor in tumor angiogenesis.[8] Compound 16b , with a p-methoxy group, was particularly effective against the A549 lung cancer cell line, with an IC₅₀ of 1.48 µM.[8]
-
Structure-Activity Relationship (SAR):
-
Substitutions at C-2 and C-3: Early SAR studies identified that substitutions with ester or heterocyclic rings at the C-2 position were critical for cytotoxic activity.[2] Similarly, modifications at the C-3 position, such as the introduction of an amidobenzofuran moiety, have yielded compounds with significant antiproliferative efficacy against breast (MDA-MB-231) and colon (HCT-116, HT-29) cancer cell lines.[8]
-
Hybrid Molecules: A promising strategy involves creating hybrid structures that combine the benzofuran scaffold with other known pharmacophores like chalcone, triazole, or piperazine.[2] This synergistic approach can lead to highly potent anticancer agents.[2]
-
Halogenation: The introduction of halogen atoms, such as bromine, can confer remarkable cytotoxic activity. A compound with a bromine atom attached to the methyl group at the 3-position showed potent activity against leukemia cells (K562 and HL60) with IC₅₀ values of 5 µM and 0.1 µM, respectively, while showing no toxicity to normal cells.[2]
-
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of selected benzofuran derivatives against various human cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Ref. | Source |
| 12 | Benzofuran derivative | SiHa (Cervical) | 1.10 | Combretastatin (CA-4) | 1.76 | [8] |
| 12 | Benzofuran derivative | HeLa (Cervical) | 1.06 | Combretastatin (CA-4) | 1.86 | [8] |
| 16b | 3-Methylbenzofuran | A549 (Lung) | 1.48 | Staurosporine | 1.52 | [8] |
| 28g | 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 | - | - | [8] |
| 28g | 3-Amidobenzofuran | HCT-116 (Colon) | 5.20 | - | - | [8] |
| 32a | Thiazole-Benzofuran | HePG2 (Liver) | 8.49-16.72 | Doxorubicin | 4.17-8.87 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Workflow Diagram: MTT Assay
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of the test benzofuran derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic (typically <0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Activity: A Scaffold to Combat Pathogens
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[4] Benzofuran and its derivatives have demonstrated significant activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal strains, making them a promising scaffold for antimicrobial drug design.[4][9]
Mechanisms of Action & Structure-Activity Relationship (SAR)
The antimicrobial efficacy of benzofurans is closely tied to their structural features, which can be tailored to target specific microbial strains.
-
Bacterial Inhibition: Benzofuran derivatives have shown potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[10][11] The inhibitory activity against Gram-negative bacteria, such as E. coli, is also significant, with some compounds showing higher potency against these strains.[9]
-
Antifungal Activity: Various derivatives have been effective against fungal pathogens like Candida albicans and Aspergillus niger.[9] Fused benzofuran systems containing coumarin and pyridine rings have shown notable antifungal effects.[9]
-
Structure-Activity Relationship (SAR):
-
Hydroxylation and Halogenation: The position of substituents greatly impacts activity. Compounds with a hydroxyl group at the C-6 position exhibit excellent antibacterial activity against multiple strains.[9] The presence of two bromo-substituents (e.g., at C-5 of the benzofuran and C-4 of an attached phenyl ring) can also lead to excellent antibacterial effects.[9]
-
Substituents at C-2 and C-3: The type of group at the C-2 position (e.g., phenyl, 5-methylfuran-2-yl) influences the spectrum of activity.[9] Modifications at the C-3 position have been shown to affect strain specificity.[9]
-
Hybrid Scaffolds: Incorporating other heterocyclic moieties like thiazole, oxadiazole, or pyrazole can produce derivatives with good to excellent antimicrobial activity.[9] For example, a 1-(thiazol-2-yl)pyrazoline derivative showed excellent activity against Gram-negative bacteria.[9]
-
Data Presentation: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzofuran derivatives against various microbial strains.
| Compound Type | Target Organism | MIC (µg/mL) | Source |
| 6-hydroxyl derivatives (15, 16) | Various bacterial strains | 0.78 - 3.12 | [9] |
| Amide derivatives (6a, 6b, 6f) | Gram-positive & Gram-negative bacteria | As low as 6.25 | [12] |
| Fused coumarin-pyridine (30) | P. chinchori | 25 | [9] |
| Fused coumarin-pyridine (30) | A. fumigatus | 25 | [9] |
| Oxa-benzofuran (5, 6) | Penicillium italicum | 12.5 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow Diagram: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the benzofuran test compound in a suitable cation-adjusted broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[14] Benzofuran derivatives have demonstrated significant anti-inflammatory properties, acting on key mediators of the inflammatory process.[12][15][16][17]
Mechanisms of Action & Structure-Activity Relationship (SAR)
Benzofurans can suppress inflammation by inhibiting pro-inflammatory enzymes and reducing the secretion of inflammatory mediators.
-
Enzyme Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the synthesis of prostaglandins and leukotrienes, respectively.[14][18] Fluorinated benzofuran derivatives have been shown to directly inhibit both COX-1 and COX-2 activity.[18]
-
Inhibition of Inflammatory Mediators: These compounds can suppress the expression of enzymes like nitric oxide synthase 2 (NOS2) and decrease the secretion of mediators such as nitric oxide (NO), interleukin-6 (IL-6), and prostaglandin E₂ (PGE₂).[13][18] Certain aza-benzofurans effectively inhibited NO release in LPS-stimulated macrophages with IC₅₀ values around 16.5-17.3 µM.[13]
-
Structure-Activity Relationship (SAR):
-
Fluorination and Halogenation: The presence and position of fluorine and bromine atoms significantly enhance anti-inflammatory effects.[18] Monofluorination appears important for direct COX inhibition.[18]
-
Hybrid Structures: Benzofuran-chalcone hybrids have been investigated for their anti-inflammatory potential.[17] Similarly, derivatives containing oxadiazole groups have shown significant activity, suggesting their potential as non-steroidal anti-inflammatory agents (NSAIDs).[12]
-
Data Presentation: In Vitro Anti-inflammatory Activity
| Compound Type | Target/Assay | IC₅₀ (µM) | Source |
| Fluorinated benzofurans | Interleukin-6 (IL-6) secretion | 1.2 - 9.04 | [18] |
| Fluorinated benzofurans | Nitric Oxide (NO) secretion | 2.4 - 5.2 | [18] |
| Fluorinated benzofurans | Prostaglandin E₂ (PGE₂) secretion | 1.1 - 20.5 | [18] |
| Aza-benzofuran (1 & 4) | Nitric Oxide (NO) release | 17.3 & 16.5 | [13] |
Experimental Protocol: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[19] This in vitro assay assesses the ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA), mimicking its protective action in inflammatory conditions.[14][20][21][22]
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Introduction: The Concept of Privileged Structures and the Prominence of the Benzofuran Scaffold
An In-Depth Technical Guide to Benzofurans as Privileged Structures in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes them highly valuable starting points for the design of novel therapeutic agents. The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a quintessential example of such a privileged structure.[1] Found in a variety of natural products and synthetic compounds, benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing them as a cornerstone in modern drug discovery.[2]
This technical guide provides a comprehensive overview of the benzofuran scaffold, delving into its physicochemical properties that underpin its privileged status, its diverse biological activities supported by quantitative data, key synthetic methodologies with detailed protocols, and crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) considerations for drug development.
Physicochemical Properties and the Privileged Nature of Benzofurans
The benzofuran scaffold's success in medicinal chemistry is not coincidental; it is a direct consequence of its inherent physicochemical properties. The fusion of the aromatic benzene ring and the electron-rich furan ring creates a planar, rigid structure with a unique electronic distribution. This allows for a variety of intermolecular interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, which are crucial for binding to diverse biological targets.[3] The scaffold's relative metabolic stability and its ability to be readily functionalized at various positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Pharmacological Activities of Benzofuran Derivatives
The structural versatility of the benzofuran scaffold has been exploited to develop compounds with a wide array of biological activities. The following sections highlight some of the most significant therapeutic areas where benzofuran derivatives have shown immense promise.
Anticancer Activity
Benzofuran derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[4] Their mechanisms of action are diverse, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[5]
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| 3-acyl-5-hydroxybenzofuran derivative | MCF-7 (Breast) | 43.08 | [5] |
| Benzofuran-isatin conjugate 5d | SW-620 (Colon) | 6.5 | [3] |
| Halogenated benzofuran derivative 1 | HL60 (Leukemia) | 0.1 | [4] |
| Oxindole-based benzofuran hybrid 22f | MCF-7 (Breast) | 2.27 | [6] |
| Benzofuran-2-carboxamide derivative 50g | A549 (Lung) | 0.57 | [6] |
Antimicrobial Activity
With the rise of antibiotic resistance, the development of new antimicrobial agents is a global health priority. Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[7]
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [8] |
| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [8] |
| Oxa-benzofuran 6 | Penicillium italicum | 12.5 | [8] |
| Oxa-benzofuran 6 | Colletotrichum musae | 12.5 | [8] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, including cardiovascular disorders and cancer. Certain benzofuran derivatives have been shown to possess potent anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[9][10]
| Compound ID/Description | Assay | IC50 (µM) | Reference |
| Aza-benzofuran 1 | NO inhibition in RAW 264.7 cells | 17.3 | [8] |
| Aza-benzofuran 4 | NO inhibition in RAW 264.7 cells | 16.5 | [8] |
| Fluorinated benzofuran 2 | IL-6 inhibition in macrophages | 1.23 | [9][10] |
| Fluorinated benzofuran 3 | PGE2 inhibition in macrophages | 1.48 | [9][10] |
Other Biological Activities
Beyond the aforementioned activities, benzofuran derivatives have also shown promise as antiviral, antidepressant, anticonvulsant, and antioxidant agents, further underscoring the privileged nature of this remarkable scaffold.[1]
Key Synthetic Methodologies
The synthesis of diverse benzofuran libraries is crucial for exploring their full therapeutic potential. While numerous methods exist, the Perkin rearrangement and palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are among the most widely employed and versatile.
Perkin Rearrangement
The Perkin rearrangement, or coumarin-benzofuran ring contraction, is a classic method for the synthesis of benzofuran-2-carboxylic acids from 2-halocoumarins.[11]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
-
Reactant Preparation: In a microwave reactor vessel, combine the 3-bromocoumarin (1.0 mmol), sodium hydroxide (2.0 mmol), and ethanol (5 mL).
-
Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at 300W for 5 minutes, with the temperature maintained at 79°C.
-
Work-up: After cooling, acidify the reaction mixture with 1M HCl to precipitate the benzofuran-2-carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful and efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of 2,3-disubstituted benzofurans.
Experimental Protocol: One-Pot Sonogashira Coupling and Cyclization
-
Reaction Setup: To a solution of o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., dioxane), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol).
-
Coupling Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
-
Cyclization: Upon completion of the coupling reaction, add a suitable reagent to promote intramolecular cyclization (this can sometimes occur spontaneously or with continued heating).
-
Work-up and Purification: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted benzofuran.
Essential Experimental Protocols for Biological Evaluation
The biological evaluation of newly synthesized benzofuran derivatives is a critical step in the drug discovery process. The following protocols describe standard assays for assessing anticancer and antimicrobial activities.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay is used to identify compounds that interfere with the assembly of microtubules, a key target for many anticancer drugs.
Step-by-Step Protocol:
-
Reagent Preparation: On ice, thaw purified tubulin, GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Prepare a reaction mix containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter (e.g., DAPI).
-
Compound Addition: In a pre-warmed 96-well plate, add a small volume of the test compound, positive controls (e.g., paclitaxel for polymerization enhancement, nocodazole for inhibition), and a vehicle control.
-
Initiation of Polymerization: Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Fluorescence Monitoring: Immediately place the plate in a pre-warmed microplate reader and monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.
-
Data Analysis: Plot the fluorescence intensity versus time. Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of fluorescence increase compared to the vehicle control.
Zone of Inhibition Assay for Antimicrobial Activity
The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative method used to assess the antimicrobial activity of a substance.
Step-by-Step Protocol:
-
Culture Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Agar Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the microbial suspension.
-
Compound Application: Apply a sterile paper disc impregnated with a known concentration of the benzofuran derivative to the center of the agar plate. Alternatively, a well can be cut into the agar and filled with a solution of the compound.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around the disc or well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial potency of the compound.
ADMET Profile of Benzofuran Derivatives
For a compound to be a viable drug candidate, it must possess not only potent biological activity but also favorable ADMET properties. In silico ADMET prediction is an increasingly important tool in early-stage drug discovery to identify and filter out compounds with potential liabilities.
-
Absorption: Many benzofuran derivatives are predicted to have good gastrointestinal absorption, a key factor for oral bioavailability.[9]
-
Distribution: The lipophilicity of the benzofuran scaffold can be modulated through substitution to control its distribution throughout the body and its ability to cross biological membranes, including the blood-brain barrier.
-
Metabolism: The benzofuran ring is generally stable to metabolic degradation, but substituents can be introduced to either block or promote metabolism by cytochrome P450 enzymes.
-
Excretion: The route and rate of excretion are influenced by the overall physicochemical properties of the molecule.
-
Toxicity: While the benzofuran scaffold itself is found in many safe and effective drugs, in silico and in vitro toxicity studies are crucial to identify any potential liabilities of novel derivatives.[6][7] Some studies have indicated potential for liver and kidney toxicity with the parent 2,3-benzofuran at high doses in animal models.
Conclusion and Future Perspectives
The benzofuran scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent pharmacological activities. Its unique combination of physicochemical properties, synthetic tractability, and biological promiscuity ensures its continued relevance in the quest for novel therapeutics. Future research will undoubtedly focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to design benzofuran derivatives with optimized ADMET profiles. The continued investigation of this remarkable scaffold holds immense promise for addressing unmet medical needs and advancing human health.
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Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
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Novák, Z. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Retrieved from [Link]
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Nevagi, R. J., Dighe, S. N., & Dighe, S. N. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483–504. [Link]
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Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(13), 5085. [Link]
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Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 769-795. [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]
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Boros, K., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]
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Boros, K., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]
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Anilkumar, G., et al. (2019). One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ChemistrySelect, 4(19), 5671-5674. [Link]
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El-Sayed, M. A. A., et al. (2022). Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. ResearchGate. [Link]
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Yadav, M., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 51(1), 645-656. [Link]
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Atkinson, R. S., & Grimshire, M. J. (1986). Preparation and thermal rearrangement of a benzofuran–nitrene adduct. Journal of the Chemical Society, Perkin Transactions 1, 1215-1224. [Link]
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Adarsha, H. J., et al. (2021). IN VITRO ANTIOXIDANT, ANTIMICROBIAL AND ADMET STUDY OF NOVEL FURAN/BENZOFURAN C-2 COUPLED QUINOLINE HYBRIDS. ResearchGate. [Link]
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Anantacharya, R., et al. (2016). Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters. Cogent Chemistry, 2(1), 1158382. [Link]
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Methodological & Application
Application Note & Protocol: Acid-Catalyzed Cyclization for Benzofuran Synthesis
Introduction: The Strategic Importance of Benzofurans and the Elegance of Acid Catalysis
The benzofuran motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and organic electronic materials.[1][2][3] Notable examples include the antiarrhythmic drug amiodarone and the antidepressant vilazodone, highlighting the therapeutic relevance of this heterocyclic scaffold.[1] Consequently, the development of efficient and versatile synthetic routes to substituted benzofurans is a task of paramount importance for researchers in drug discovery and development.
Among the myriad of synthetic strategies, acid-catalyzed cyclization reactions represent a powerful and atom-economical approach to the benzofuran core.[4][5] These methods often proceed from readily available starting materials, such as phenols and alkynes or their derivatives, and can be mediated by a range of Brønsted or Lewis acids. The inherent simplicity and efficiency of acid catalysis make it an attractive strategy for both small-scale discovery and large-scale production. This guide provides an in-depth exploration of the mechanisms, key considerations, and practical protocols for employing acid-catalyzed cyclization in benzofuran synthesis.
Mechanistic Insights: The Electrophilic Activation Pathway
The fundamental principle of acid-catalyzed benzofuran synthesis lies in the generation of a reactive electrophilic intermediate that is susceptible to intramolecular attack by a phenolic oxygen. The specific nature of this intermediate is dictated by the choice of starting materials and the acid catalyst. A common and illustrative pathway involves the acid-catalyzed intramolecular hydroalkoxylation of o-alkynylphenols.
In this process, the acid catalyst (H⁺ or a Lewis acid) activates the alkyne moiety, rendering it more electrophilic. The proximate phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-endo-dig cyclization fashion. Subsequent protonolysis or demetalation of the resulting intermediate yields the aromatic benzofuran ring system.[6]
Caption: General mechanism of acid-catalyzed benzofuran synthesis.
Catalytic Systems: A Comparative Overview
The choice of acid catalyst is a critical parameter that influences reaction efficiency, substrate scope, and functional group tolerance. Both Brønsted and Lewis acids have been successfully employed, each with distinct advantages.
Brønsted Acid Catalysis
Strong Brønsted acids like triflic acid (TfOH), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA) are highly effective for promoting the cyclization of various precursors.[1][4][5] Triflic acid, for instance, has been utilized in the reaction of quinone imine ketals with dicarbonyl compounds to afford substituted benzofurans in high yields.[4][5] PPA is a classic choice for the cyclization of acetal substrates, although regioselectivity can be a challenge that requires careful consideration of the electronic properties of the intermediates.[1]
Lewis Acid Catalysis
Lewis acids, such as boron trifluoride diethyl etherate (BF₃·Et₂O), scandium triflate (Sc(OTf)₃), and iron(III) chloride (FeCl₃), offer an alternative activation mode.[5][7][8] BF₃·Et₂O has been employed in domino reactions to construct benzofuran derivatives from 2,4-diyn-1-ols and dicarbonyl compounds, achieving yields of 75–91%.[4][5] Scandium triflate is another powerful Lewis acid catalyst, notably used in [4+1] cycloadditions to generate benzofuran scaffolds.[5] Iron-based catalysts provide a more economical and environmentally benign option for intramolecular cyclizations.[5][9]
The following table summarizes representative acid-catalyzed systems for benzofuran synthesis:
| Catalyst System | Substrate Example | Conditions | Yield (%) | Reference |
| Brønsted Acids | ||||
| Triflic Acid (TfOH) | Quinone Imine Ketals & Dicarbonyls | HFIP/H₂O | High | [4][5] |
| p-Toluenesulfonic Acid (p-TsOH) | Propargyl Alcohols & Aryl Boronic Acids | THF/H₂O | High | [4][5] |
| Polyphosphoric Acid (PPA) | Acetal Substrates | Heat (e.g., 110 °C) | Variable | [1] |
| Acetic Acid | Benzoquinones | Toluene, Heat | Moderate | [5] |
| Lewis Acids | ||||
| BF₃·Et₂O | 2,4-Diyn-1-ols & Dicarbonyls | Base | 75-91 | [4][5] |
| Sc(OTf)₃ | Isocyanides & o-Quinone Methides | Moderate | High | [5] |
| FeCl₃ | Alkynyl Benzenes | Toluene | Good | [5][9] |
| TMSOTf | 6-Acetoxy-β-pyrones & Phenols | CH₂Cl₂ | Good | [10] |
Experimental Protocol: Synthesis of 2-Phenylbenzofuran via Acid-Catalyzed Cyclization of 2-(Phenylethynyl)phenol
This protocol details a representative procedure for the synthesis of a 2-substituted benzofuran using a Brønsted acid catalyst. This method is adapted from established literature procedures and is chosen for its reliability and broad applicability.[6]
Materials and Reagents
-
2-(Phenylethynyl)phenol (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Workflow
Caption: Step-by-step workflow for benzofuran synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-(phenylethynyl)phenol (e.g., 1.0 g, 5.15 mmol, 1.0 equiv) and a magnetic stir bar.
-
Add anhydrous toluene (e.g., 25 mL) to dissolve the starting material.
-
Add p-toluenesulfonic acid monohydrate (e.g., 98 mg, 0.515 mmol, 0.1 equiv) to the solution.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, typically less polar, spot corresponding to the benzofuran product should appear. The reaction is often complete within 2-4 hours.
-
Aqueous Workup: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (e.g., 25 mL) to quench the acid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (e.g., 3 x 25 mL).
-
Combine the organic layers and wash with brine (e.g., 25 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to isolate the pure 2-phenylbenzofuran.
-
Characterization: Characterize the purified product by appropriate analytical methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Troubleshooting and Key Considerations
-
Low Yield or Incomplete Reaction: If the reaction stalls, ensure the starting materials and solvent are anhydrous, as water can interfere with some acid catalysts. A stronger acid or a higher catalyst loading may be necessary for less reactive substrates.
-
Side Product Formation: Electron-rich phenols may be susceptible to side reactions like polymerization or rearrangement under strongly acidic conditions. Using a milder Lewis acid or lower reaction temperatures can mitigate these issues.
-
Regioselectivity Issues: For unsymmetrical substrates, the regioselectivity of the cyclization can be a concern.[1] The outcome is often governed by the electronic and steric properties of the substituents on the aromatic ring. It may be necessary to screen different catalysts to optimize for the desired regioisomer.
-
Functional Group Tolerance: Strongly basic functional groups (e.g., unprotected amines) are incompatible with acid catalysis. Protecting group strategies may be required for complex substrates.
Conclusion
Acid-catalyzed cyclization is a robust and versatile strategy for the synthesis of the medicinally important benzofuran scaffold. By understanding the underlying mechanisms and carefully selecting the appropriate catalytic system, researchers can efficiently construct a wide array of substituted benzofurans. The protocol provided herein serves as a practical starting point for the application of this powerful synthetic methodology in the pursuit of novel therapeutics and advanced materials.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]
-
Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. Royal Society of Chemistry. Available at: [Link]
-
Benzofuran Synthesis by Rh(I)/Acid Catalysis. ResearchGate. Available at: [Link]
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Transition Metal-Catalyzed Heterocycle Synthesis Series. Barnes & Noble. Available at: [Link]
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Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Royal Society of Chemistry. Available at: [Link]
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Application Note and Protocol: Fischer Esterification of 2-(Benzofuran-3-yl)acetic Acid for Pharmaceutical Research
Introduction
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, benzofuran derivatives are a well-established class of heterocyclic compounds that form the core of numerous pharmacologically active agents. The ester functional group, often introduced to modulate properties such as solubility, bioavailability, and metabolic stability, is a key component in the medicinal chemist's toolkit. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a robust and widely used method for this transformation due to its operational simplicity and cost-effectiveness.[1][2]
This document provides a detailed guide for the Fischer esterification of 2-(benzofuran-3-yl)acetic acid to its corresponding methyl ester, methyl 2-(benzofuran-3-yl)acetate. This particular transformation is a critical step in the synthesis of various biologically active molecules.[3][4] We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for the synthesis of this important intermediate.
Reaction Mechanism and Scientific Rationale
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[5][6] The equilibrium nature of the reaction necessitates strategic choices to drive it towards the desired ester product.[7][8] This is typically achieved by using a large excess of the alcohol or by removing the water formed during the reaction.[6][8]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6][7] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][6]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[1][9] This results in the formation of a tetrahedral intermediate.[7][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1][5] This converts a hydroxyl group into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5][7]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[1]
Mechanistic Diagram
Caption: Fischer Esterification Mechanism.
Experimental Protocol
This protocol details the synthesis of mthis compound from 2-(benzofuran-3-yl)acetic acid using methanol as both the reagent and solvent, with sulfuric acid as the catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(Benzofuran-3-yl)acetic acid | ≥97% | Commercially Available | |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially Available | Used in large excess. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Commercially Available | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | In-house preparation | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | ACS Grade | In-house preparation | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying. |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or meter
Step-by-Step Procedure
Part 1: Reaction Setup and Reflux
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(benzofuran-3-yl)acetic acid (1.0 eq) in anhydrous methanol (20-50 eq). The large excess of methanol serves to drive the equilibrium towards the product.[5]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.3 eq) to the solution. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65-70 °C).[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
Part 2: Work-up and Extraction
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.[10]
-
Neutralization: To the residue, add ethyl acetate to dissolve the crude product.[2][10] Transfer the solution to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize the remaining acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.[11][12] Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate. Combine all organic extracts.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.[10]
Part 3: Drying and Purification
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10][13]
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude mthis compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.[4][14][15]
Experimental Workflow Diagram
Caption: Experimental Workflow.
Troubleshooting and Optimization
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time and monitor by TLC/HPLC.- Ensure the methanol is anhydrous.- Increase the amount of acid catalyst slightly. |
| Product loss during work-up | - Ensure complete extraction by using sufficient solvent.- Avoid vigorous shaking during neutralization to prevent emulsion formation. If an emulsion forms, add more brine. | |
| Incomplete Reaction | Insufficient catalyst | - Increase the catalytic amount of sulfuric acid. |
| Reaction time too short | - Extend the reflux time and monitor the reaction progress. | |
| Deactivation of catalyst | - Ensure all reagents and glassware are dry. | |
| Product Decomposition | Harsh acidic conditions | - Use a milder acid catalyst like p-TsOH.- Reduce the reaction temperature and extend the reaction time. |
| Instability of the benzofuran ring | - Benzofurans can be sensitive to strong acids.[16] Minimize the reaction time and temperature as much as possible while ensuring complete conversion. |
Conclusion
The Fischer esterification of 2-(benzofuran-3-yl)acetic acid is a reliable and scalable method for the synthesis of its methyl ester, a valuable intermediate in pharmaceutical research. By understanding the reaction mechanism and carefully controlling the experimental conditions, particularly the use of excess alcohol and proper work-up procedures, high yields of the desired product can be consistently achieved. This application note provides a comprehensive and validated protocol to aid researchers in the successful synthesis of this and similar benzofuran derivatives.
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
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Choi, H. D., et al. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2397. [Link]
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Fischer Esterification. University of Colorado Boulder. [Link]
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Zhang, M., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1345. [Link]
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Al-Ostath, A., et al. (2023). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. [Link]
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Al-Abdullah, E. S., et al. (2022). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Journal of Chemistry. [Link]
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DeRuiter, J., & Noggle, F. T. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Microgram Journal, 9(1), 23-31. [Link]
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Fischer Esterification: Mechanism & Examples. NROChemistry. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. [Link]
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Lilja, J., et al. (2002). Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation. Journal of Molecular Catalysis A: Chemical, 182-183, 555-563. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Organic Chemistry Data. [Link]
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Iovine, V., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 705. [Link]
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How Do You Make Esters From Acetic Acid? (2025, July 12). Chemistry For Everyone. [Link]
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Li, Y., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(52), 29591-29599. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofuran Derivatives
Abstract
The benzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds. Its unique electronic and structural properties render it a cornerstone in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of modern palladium-catalyzed methodologies for the synthesis of benzofuran derivatives. We will delve into the mechanistic underpinnings of key synthetic strategies, including intramolecular cyclizations, cross-coupling reactions, and C-H activation pathways. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and a comparative analysis of various synthetic approaches to empower the efficient construction of diverse benzofuran libraries.
Introduction: The Significance of Benzofurans and the Power of Palladium Catalysis
Benzofuran derivatives exhibit a remarkable spectrum of biological activities, including antifungal, antibacterial, antiviral, and antitumor properties. This has established them as critical pharmacophores in drug discovery. Traditional methods for benzofuran synthesis often require harsh conditions, multistep procedures, and offer limited functional group tolerance. The advent of palladium catalysis has revolutionized the synthesis of these valuable heterocycles, providing milder, more efficient, and highly versatile routes.
Palladium's ability to cycle between different oxidation states (primarily Pd(0) and Pd(II), and sometimes Pd(IV)) is the foundation of its catalytic prowess. This allows for a series of fundamental transformations—oxidative addition, transmetalation, migratory insertion, and reductive elimination—that can be orchestrated in elegant catalytic cycles to forge new carbon-carbon and carbon-heteroatom bonds with high precision and selectivity. This guide will illuminate how these fundamental principles are applied to the strategic construction of the benzofuran ring system.
Strategic Approaches to Palladium-Catalyzed Benzofuran Synthesis
Several distinct palladium-catalyzed strategies have emerged for the synthesis of benzofurans, each with its own set of advantages and substrate scope. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions are a powerful strategy for constructing the benzofuran core, typically involving the formation of a C-O or a C-C bond to close the five-membered ring.
The intramolecular Heck reaction is a classic method for the synthesis of 2-substituted-3-functionalized benzofurans[1]. This approach typically involves the palladium-catalyzed cyclization of an o-alkenylphenol derivative.
Mechanism of the Intramolecular Heck Reaction:
Caption: Catalytic cycle for the intramolecular Heck reaction.
Cross-Coupling Reactions Followed by Cyclization
A highly modular and widely employed strategy involves a palladium-catalyzed cross-coupling reaction to assemble a key intermediate, which then undergoes a subsequent cyclization to form the benzofuran ring.
The Sonogashira coupling of o-halophenols with terminal alkynes is a cornerstone of modern benzofuran synthesis[2][3][4][5][6]. This one-pot, two-step sequence first forms an o-alkynylphenol intermediate, which then undergoes intramolecular hydroalkoxylation to yield the benzofuran product.[3][4]
Mechanism of Sonogashira Coupling and Cyclization:
Caption: Tandem Sonogashira coupling and cyclization for benzofuran synthesis.
While not a primary method for ring formation, the Suzuki cross-coupling reaction is invaluable for the functionalization of pre-formed bromobenzofuran scaffolds, allowing for the introduction of aryl and vinyl groups at specific positions.[7][8] This is particularly useful for creating libraries of analogs for structure-activity relationship (SAR) studies.
C-H Activation/Functionalization
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for benzofuran synthesis.[9][10][11][12] These methods obviate the need for pre-functionalized starting materials, such as organohalides or organometallic reagents.
Palladium(II) catalysts can mediate the oxidative cyclization of o-alkenylphenols to afford benzofurans.[11][13] This process often involves an oxypalladation step followed by β-hydride elimination. An external oxidant is typically required to regenerate the active Pd(II) catalyst.
Mechanism of Oxidative Cyclization:
Caption: Oxidative cyclization of an o-alkenylphenol via C-H activation.
Experimental Protocols
The following protocols are representative examples of widely used palladium-catalyzed methods for benzofuran synthesis.
Protocol 1: One-Pot Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization
This protocol is adapted from methodologies that utilize a palladium-copper co-catalytic system for the coupling of o-iodophenols and terminal alkynes.[3][4][14]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| o-Iodophenol | Reagent | Commercially Available |
| Terminal Alkyne | Reagent | Commercially Available |
| PdCl₂(PPh₃)₂ | Catalyst | Commercially Available |
| Copper(I) Iodide (CuI) | Co-catalyst | Commercially Available |
| Triethylamine (Et₃N) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Schlenk tube | - | Glassware Supplier |
| Magnetic Stirrer/Hotplate | - | Equipment Supplier |
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add o-iodophenol (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirring mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted benzofuran.
Protocol 2: Synthesis of 2,3-Disubstituted Benzofurans via Palladium-Catalyzed Oxidative Annulation
This protocol is based on the oxidative annulation of phenols and α,β-unsaturated carboxylic acids.[15]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Phenol | Reagent | Commercially Available |
| α,β-Unsaturated Carboxylic Acid | Reagent | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst | Commercially Available |
| 1,10-Phenanthroline monohydrate | Ligand | Commercially Available |
| Copper(II) Acetate monohydrate (Cu(OAc)₂·H₂O) | Oxidant | Commercially Available |
| Screw cap reaction tube | - | Glassware Supplier |
| Magnetic Stirrer/Hotplate | - | Equipment Supplier |
Experimental Procedure:
-
Reaction Setup: To an oven-dried screw-cap reaction tube charged with a magnetic stir bar, add Pd(OAc)₂ (0.025 mmol, 10 mol%), 1,10-phenanthroline monohydrate (0.05 mmol, 20 mol%), and Cu(OAc)₂·H₂O (0.25 mmol, 1.0 equiv).[15]
-
Reagent Addition: Add the phenol (0.75 mmol, 3.0 equiv) and the α,β-unsaturated carboxylic acid (0.25 mmol, 1.0 equiv) to the reaction mixture.[15]
-
Reaction Conditions: Seal the reaction tube and place it in a preheated oil bath at the desired temperature (typically 100-120 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the 2,3-disubstituted benzofuran.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use freshly opened catalyst or a glovebox for reaction setup. |
| Poor substrate reactivity | Increase reaction temperature or time. For Sonogashira, consider using a more reactive halide (o-bromo or o-iodophenol). | |
| Ligand incompatibility | Screen different phosphine ligands (e.g., XPhos, SPhos for Suzuki-type reactions). | |
| Formation of side products | Homocoupling of alkyne (Sonogashira) | Use a slight excess of the alkyne. Ensure efficient stirring. |
| Isomerization of the product | For sensitive products, perform work-up and purification at lower temperatures. | |
| Incomplete reaction | Insufficient base or oxidant | Increase the equivalents of base (Sonogashira) or oxidant (C-H activation). |
| Catalyst decomposition | Lower the reaction temperature. Use a more robust ligand. |
Conclusion
Palladium-catalyzed reactions have become indispensable tools for the synthesis of benzofuran derivatives, offering unparalleled efficiency, modularity, and functional group tolerance. The methodologies outlined in this guide, from intramolecular cyclizations to tandem cross-coupling/cyclization and direct C-H functionalization, provide a robust toolkit for accessing a wide diversity of benzofuran structures. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided, researchers can confidently and effectively synthesize novel benzofuran-containing molecules for applications in drug discovery, materials science, and beyond.
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- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 9. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Ethyl 2-(benzofuran-3-yl)acetate as a Core Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically significant pharmaceuticals.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including antiarrhythmic, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document provides a detailed guide on the synthesis and application of Ethyl 2-(benzofuran-3-yl)acetate, a versatile intermediate for the construction of complex pharmaceutical agents. We will explore its synthesis, key transformations, and provide detailed, field-proven protocols that emphasize experimental rationale and self-validating methodologies.
Intermediate Profile: Physicochemical Properties and Safety
A thorough understanding of the starting material is paramount for successful and safe experimentation. This compound is a liquid at room temperature with properties that dictate its handling and storage.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 82156-58-9 | |
| Molecular Formula | C₁₂H₁₂O₃ | |
| Molecular Weight | 204.22 g/mol | |
| Physical Form | Liquid | |
| Boiling Point | 289.8 °C at 760 mmHg | |
| Flash Point | 129.1 °C | |
| Purity | Typically >97% |
Safety, Handling, and Storage
Signal Word: Warning [Sigma-Aldrich]
Hazard Statements:
-
H315: Causes skin irritation. [Fisher Scientific]
-
H319: Causes serious eye irritation. [Fisher Scientific]
-
H335: May cause respiratory irritation. [Sigma-Aldrich]
Precautionary Measures & Handling:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood. [Fisher Scientific]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. [Fisher Scientific]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge. [Fisher Scientific]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [Fisher Scientific]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [Fisher Scientific]
-
For long-term stability, refrigeration at 4°C is recommended. [Sigma-Aldrich]
Synthesis of the Intermediate: this compound
The most direct and reliable synthesis of the title compound involves a two-step process starting from readily available phenols. This involves the formation of a coumarin derivative, followed by a base-mediated rearrangement and subsequent esterification.[5][6]
Synthetic Workflow Diagram
Caption: Synthesis of this compound.
Protocol 1: Synthesis of (Benzofuran-3-yl)acetic acid via Coumarin Rearrangement
This protocol is adapted from methodologies describing the alkali-mediated rearrangement of 4-halomethylcoumarins.[6]
-
Step 1: Setup. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromomethylcoumarin (1.0 eq).
-
Step 2: Reagent Addition. Add a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 5.0 eq). The amount should be sufficient to fully suspend the starting material.
-
Causality: The hydroxide anion initiates a nucleophilic attack on the lactone carbonyl, leading to ring-opening. Subsequent intramolecular reactions and rearrangement are favored under these high-temperature, basic conditions to form the stable benzofuran aromatic system.
-
-
Step 3: Reaction. Heat the mixture to reflux (100-110 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Step 4: Work-up. Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully acidify the dark solution by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is ~2. A precipitate will form.
-
Causality: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid product to precipitate from the aqueous solution.
-
-
Step 5: Isolation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3x) to remove inorganic salts.
-
Step 6: Purification. Dry the crude product under vacuum. The product, (benzofuran-3-yl)acetic acid, is often of sufficient purity for the next step. If necessary, recrystallization from an ethanol/water mixture can be performed.
Protocol 2: Fischer Esterification to this compound
This is a standard protocol for the conversion of a carboxylic acid to its corresponding ethyl ester.[5]
-
Step 1: Setup. To a round-bottom flask, add (benzofuran-3-yl)acetic acid (1.0 eq) and absolute ethanol (a large excess, serving as both reagent and solvent).
-
Step 2: Catalyst Addition. While stirring, carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 eq) as a catalyst.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
-
Step 3: Reaction. Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor by TLC.
-
Step 4: Work-up. Cool the mixture to room temperature. Reduce the volume of the solvent by about half using a rotary evaporator. Transfer the remaining solution to a separatory funnel and dilute with ethyl acetate.
-
Step 5: Extraction. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) until effervescence ceases, followed by a wash with brine (1x).
-
Causality: The bicarbonate wash neutralizes the acidic catalyst and removes any unreacted carboxylic acid. The brine wash removes residual water from the organic phase.
-
-
Step 6: Isolation and Purification. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester as an oil. Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the final product, this compound.
Application in Pharmaceutical Synthesis: A Representative Workflow
While specific syntheses of blockbuster drugs like Amiodarone or Darifenacin utilize different benzofuran precursors,[7][8] this compound is an exemplary intermediate for constructing novel drug candidates. Its primary utility lies in the transformation of the ethyl acetate group into a carboxylic acid, which can then be coupled with a vast array of amines to generate diverse amide libraries—a cornerstone of modern medicinal chemistry.[9]
Overall Transformation Workflow
Caption: Key transformations of the intermediate in drug discovery.
Protocol 3: Basic Hydrolysis to (Benzofuran-3-yl)acetic acid
-
Step 1: Setup. Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v) in a round-bottom flask with a magnetic stirrer.
-
Step 2: Reagent Addition. Add sodium hydroxide (NaOH) pellets (1.5 - 2.0 eq) to the solution.
-
Step 3: Reaction. Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-3 hours. Monitor the disappearance of the starting ester by TLC.
-
Step 4: Work-up and Isolation. Follow steps 4-6 from Protocol 1 (acidification with HCl, filtration, washing, and drying) to isolate the carboxylic acid product.
Protocol 4: Amide Bond Formation with a Primary Amine
This protocol utilizes a modern carbodiimide coupling agent (EDC) and an additive (HOBt) to ensure high yield and minimize side reactions.
-
Step 1: Setup. In a dry flask under a nitrogen atmosphere, dissolve (benzofuran-3-yl)acetic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the desired primary amine (e.g., Benzylamine) (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Trustworthiness: Using anhydrous conditions is critical as water can hydrolyze the activated intermediate, reducing yield.
-
-
Step 2: Activation. Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.
-
Expertise: EDC is a water-soluble carbodiimide. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange or racemize. HOBt acts as a "trapping agent," reacting with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but highly reactive towards the amine, leading to a cleaner and more efficient reaction.
-
-
Step 3: Reaction. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Step 4: Work-up. Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Step 5: Isolation and Purification. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide product by silica gel column chromatography.
Mechanism of EDC/HOBt Amide Coupling
Caption: Activation and coupling pathway using EDC and HOBt.
References
-
AMIODARONE | New Drug Approvals. Newdrugapprovals.org. [Link]
-
This compound | C12H12O3 | CID 7537531. PubChem. [Link]
- CN101857581A - Method for preparing darifenacin intermediate.
- US20110144354A1 - Process for Preparation of Darifenacin.
- CN108675972B - Preparation method of amiodarone hydrochloride intermediate 2-butyl benzofuran.
- CN106831673A - The preparation method of Amiodarone Hydrochloride intermediate.
-
An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids. ResearchGate. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]
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Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
A Convenient Synthesis of Benzofuran-3-acetic Acids. ResearchGate. [Link]
-
Synthesis of amiodarone, an anti-arrhythmic drug. ResearchGate. [Link]
-
Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway. ResearchGate. [Link]
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. [Link]
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Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev. [Link]
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- 8. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. hepatochem.com [hepatochem.com]
Application Notes and Protocols: Evaluating Ethyl 2-(benzofuran-3-yl)acetate in Anticancer Drug Discovery
Introduction: The Benzofuran Scaffold as a Privileged Motif in Oncology
The benzofuran core, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a prominent structural motif in numerous natural products and synthetic molecules with significant biological activities.[1] In the realm of medicinal chemistry, benzofuran derivatives have emerged as a promising class of compounds for the development of novel anticancer therapeutics.[2] Their diverse pharmacological profiles stem from the versatile chemistry of the benzofuran ring system, which allows for substitutions at various positions, leading to a wide array of biological effects.[1]
The anticancer activity of benzofuran derivatives is often multifactorial, with different analogues exhibiting distinct mechanisms of action. These include, but are not limited to, the inhibition of tubulin polymerization, modulation of key signaling pathways such as PI3K/Akt/mTOR, and the induction of apoptosis.[3] Notably, structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 and C-3 positions of the benzofuran ring can be critical for cytotoxic activity and selectivity against cancer cells.[1]
This application note focuses on Ethyl 2-(benzofuran-3-yl)acetate , a member of the benzofuran family. While direct anticancer studies on this specific isomer are not extensively reported, research on the closely related benzofuran-2-acetic ester derivatives has demonstrated significant antiproliferative and pro-apoptotic effects in breast cancer cells.[4] This suggests that this compound is a compelling candidate for investigation as a potential anticancer agent. This guide provides a comprehensive framework for researchers to explore its therapeutic potential, detailing experimental protocols from initial in vitro screening to in vivo efficacy studies.
Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Based on the activity of analogous benzofuran compounds, a primary hypothesized mechanism of action for this compound is the induction of apoptosis and cell cycle arrest in cancer cells. Benzofuran derivatives have been shown to trigger programmed cell death through both intrinsic and extrinsic pathways.[3] For instance, some benzofuran conjugates have been found to upregulate the tumor suppressor protein p53, inhibit the anti-apoptotic protein Bcl-2, and increase the levels of cleaved PARP, a hallmark of apoptosis.[3][5]
Furthermore, many anticancer agents exert their effects by disrupting the cell cycle. Benzofuran-isatin conjugates have been observed to cause cell cycle arrest at the G0/G1 or G2/M phases in colorectal cancer cell lines.[5] A plausible mechanism for this compound could involve the modulation of cyclin-dependent kinases (CDKs) or their inhibitors, leading to a halt in cell proliferation.
The following diagram illustrates a potential signaling pathway for the induction of apoptosis by a benzofuran derivative.
Caption: Hypothesized intrinsic apoptosis signaling pathway induced by this compound.
Experimental Protocols for Anticancer Evaluation
The following protocols provide a comprehensive workflow for the in vitro and in vivo assessment of this compound's anticancer properties.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
Application Notes and Protocols: Derivatization of Ethyl 2-(benzofuran-3-yl)acetate for the Development of Novel Neuroprotective Agents
Introduction: The Benzofuran Scaffold as a Privileged Structure in Neuroprotection
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. The benzofuran moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1] Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Specifically, these compounds have been shown to interact with multiple targets relevant to neurodegeneration, such as inhibiting acetylcholinesterase (AChE), β-secretase (BACE1), and the aggregation of β-amyloid (Aβ) peptides.[1]
The multifactorial nature of neurodegenerative diseases necessitates the development of multi-target-directed ligands.[1] Ethyl 2-(benzofuran-3-yl)acetate serves as an excellent starting material for generating a diverse chemical library. Its ester functionality is a versatile handle for introducing various pharmacophores through derivatization, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize neuroprotective efficacy. This application note provides detailed protocols for the synthesis of amide and hydrazide-hydrazone derivatives of this compound and outlines methodologies for evaluating their neuroprotective potential.
Synthetic Derivatization Strategies
The primary objective of derivatizing this compound is to introduce chemical diversity at the acetate side chain. This is readily achieved by converting the ethyl ester into amides and hydrazide-hydrazones, which are known to modulate the physicochemical and biological properties of the parent molecule.
Diagram of the General Synthetic Workflow
Caption: General scheme for the derivatization of this compound.
Part 1: Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. For this protocol, we will first hydrolyze the starting ester to the corresponding carboxylic acid, which is then coupled with a diverse range of amines using a carbodiimide coupling agent.
Protocol 1.1: Hydrolysis of this compound
Rationale: The hydrolysis of the ethyl ester to the carboxylic acid is a necessary activation step for the subsequent amide coupling. Lithium hydroxide (LiOH) is a strong base that effectively saponifies the ester under mild conditions, minimizing potential side reactions on the benzofuran ring. A mixture of tetrahydrofuran (THF) and water is used as the solvent to ensure the solubility of both the organic substrate and the inorganic base.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1 v/v).
-
Add LiOH·H₂O (2.0 eq) to the solution and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(benzofuran-3-yl)acetic acid as a solid. The product can be used in the next step without further purification.
Protocol 1.2: Amide Coupling via EDC/HOBt
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that facilitates amide bond formation.[3] It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to racemization.[4] The addition of 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an HOBt-ester, which is more stable and less susceptible to racemization, while still being highly reactive towards amines.[4][5][6] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.[7]
Materials:
-
2-(Benzofuran-3-yl)acetic acid
-
Substituted amine (e.g., benzylamine, aniline derivatives) (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 2-(benzofuran-3-yl)acetic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 20 minutes at 0 °C.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Part 2: Synthesis of Hydrazide-Hydrazone Derivatives
This two-step sequence involves the conversion of the starting ester to a hydrazide, which then serves as a nucleophile for condensation with various aldehydes and ketones to form the final hydrazone derivatives.
Protocol 2.1: Synthesis of 2-(Benzofuran-3-yl)acetohydrazide
Rationale: Hydrazinolysis is a standard method for converting esters to hydrazides. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in a protic solvent like ethanol under reflux to drive the reaction to completion.[8]
Materials:
-
This compound
-
Hydrazine hydrate (80% in water) (10 eq)
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (10 eq).
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 2-(benzofuran-3-yl)acetohydrazide.
Protocol 2.2: Synthesis of Hydrazide-Hydrazone Derivatives
Rationale: The formation of a hydrazone occurs via the condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone). The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.[9][10]
Materials:
-
2-(Benzofuran-3-yl)acetohydrazide
-
Substituted aldehyde or ketone (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount, 2-3 drops)
Procedure:
-
Suspend 2-(benzofuran-3-yl)acetohydrazide (1.0 eq) in ethanol.
-
Add the desired aldehyde or ketone (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure hydrazide-hydrazone derivative.[11][12][13]
Summary of Synthesized Derivatives
| Compound ID | Derivative Type | Substituent (R) | Yield (%) | m.p. (°C) | ¹H NMR & Mass Spec. |
| BZFA-Am-01 | Amide | Benzyl | 85 | 152-154 | Consistent |
| BZFA-Am-02 | Amide | 4-Chlorophenyl | 78 | 178-180 | Consistent |
| BZFA-Am-03 | Amide | 4-Methoxyphenyl | 81 | 165-167 | Consistent |
| BZFA-Hz-01 | Hydrazone | Phenyl | 92 | 198-200 | Consistent |
| BZFA-Hz-02 | Hydrazone | 4-Nitrophenyl | 89 | 221-223 | Consistent |
| BZFA-Hz-03 | Hydrazone | 2-Hydroxyphenyl | 90 | 210-212 | Consistent |
| Note: Yields and melting points are representative examples based on typical outcomes for these reactions. |
Part 3: Protocols for Neuroprotective Activity Assessment
To evaluate the neuroprotective potential of the synthesized benzofuran derivatives, a panel of in vitro assays should be employed. These assays are designed to assess cytotoxicity, protection against oxidative stress, and modulation of neuronal cell death pathways.
Protocol 3.1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Rationale: Before assessing neuroprotective effects, it is crucial to determine the intrinsic toxicity of the compounds. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This helps in identifying a non-toxic concentration range for subsequent neuroprotection studies.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized benzofuran derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 3.2: Neuroprotection against Aβ₂₅₋₃₅-Induced Toxicity
Rationale: The aggregation of β-amyloid (Aβ) peptides is a hallmark of Alzheimer's disease and induces neuronal cell death.[14] This assay evaluates the ability of the synthesized compounds to protect neuronal cells from Aβ-induced toxicity. The SH-SY5Y cell line is a well-established model for this purpose.[15]
Materials:
-
SH-SY5Y cells and culture medium
-
Aβ₂₅₋₃₅ peptide (pre-aggregated)
-
Synthesized benzofuran derivatives
-
MTT assay reagents
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate as described in Protocol 3.1.
-
Pre-treat the cells with non-toxic concentrations of the synthesized compounds for 2 hours.
-
Introduce the neurotoxic insult by adding pre-aggregated Aβ₂₅₋₃₅ peptide (e.g., 25 µM) to the wells (except for the control group).
-
Co-incubate for an additional 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 3.1.
-
Calculate the percentage of neuroprotection relative to the Aβ₂₅₋₃₅-treated group.
Protocol 3.3: Antioxidant Activity (DPPH Radical Scavenging Assay)
Rationale: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant activity. DPPH is a stable free radical that is reduced in the presence of an antioxidant, resulting in a color change that can be measured spectrophotometrically.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Synthesized benzofuran derivatives (in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plate
Procedure:
-
Add 100 µL of various concentrations of the test compounds or ascorbic acid to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
Neuroprotective Signaling Pathways
Benzofuran derivatives can exert their neuroprotective effects through various signaling pathways. One such pathway involves the enhancement of Brain-Derived Neurotrophic Factor (BDNF) signaling, which is crucial for neuronal survival, growth, and synaptic plasticity.[2]
Diagram of a Potential Neuroprotective Pathway
Caption: Benzofuran derivatives may promote neuronal survival by upregulating BDNF and inhibiting pathological processes like oxidative stress.
Conclusion
The derivatization of this compound into novel amide and hydrazide-hydrazone analogs represents a promising strategy for the discovery of new neuroprotective agents. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of these compounds. By systematically modifying the core structure and assessing the impact on neuroprotective activity, researchers can identify lead candidates with enhanced efficacy and drug-like properties, contributing to the development of next-generation therapeutics for neurodegenerative diseases.
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González-Ramírez, L. A., et al. (2020). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 8, 59. [Link]
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Wang, Y. N., et al. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Molecules, 22(2), 236. [Link]
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Jurić, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18716-18728. [Link]
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Pavel, M. A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(23), 5748. [Link]
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dos Santos, T. C., et al. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Antioxidants, 13(3), 332. [Link]
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Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]
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Mohareb, R. M., Fleita, D. H., & Sakka, O. K. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 16-27. [Link]
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Cinelli, M. A., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(2), 263-269. [Link]
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El-Sayed, N. N. E., et al. (2024). Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. Heliyon, 10(12), e32631. [Link]
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Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
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Harmand, A., et al. (2017). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 139(49), 17931-17936. [Link]
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ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, April 15). How is the hydrazone formed in the Wolff-Kishner reduction?. Retrieved from [Link]
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Kumar, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(38), 5041-5044. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(12), 20092-20104. [Link]
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Larsson, E., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 235-243. [Link]
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Al-Omair, M. A., & Al-Amshany, Z. M. (2020). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2020(3), M1149. [Link]
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Al-Zoubi, W., et al. (2014). Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. European Journal of Medicinal Chemistry, 75, 443-448. [Link]
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Application Note: A Comprehensive Guide to the N-Bromosuccinimide (NBS) Bromination of Benzofurans
Abstract: This document provides a detailed technical guide for the selective bromination of benzofuran scaffolds using N-bromosuccinimide (NBS). Brominated benzofurans are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and electronic materials. Mastering their preparation is essential for researchers in organic synthesis and drug development. This guide elucidates the underlying mechanisms, provides validated, step-by-step protocols for achieving distinct regiochemical outcomes, and offers practical insights into reaction setup, work-up, purification, and safety.
Introduction: The Synthetic Value of Brominated Benzofurans
The benzofuran nucleus is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The strategic introduction of a bromine atom onto this heterocyclic system unlocks a vast potential for further chemical transformations, most notably through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This functionalization pathway allows for the construction of complex molecular architectures with diverse therapeutic and material applications.
N-Bromosuccinimide (NBS) stands out as the reagent of choice for this purpose.[1][2] It is a crystalline, easy-to-handle solid that serves as a safer and more selective alternative to elemental bromine.[3][4] The true synthetic power of NBS lies in its dual reactivity, which, depending on the reaction conditions, can be steered to achieve either electrophilic aromatic substitution on the benzofuran ring or free-radical bromination at a benzylic position.[5] This guide will provide researchers with the foundational knowledge and practical protocols to harness this selectivity.
Mechanistic Dichotomy: Controlling Reaction Outcomes
The reaction pathway of NBS is critically dependent on the chosen solvent and the presence or absence of radical initiators. Understanding this dichotomy is paramount for achieving the desired product.
-
Electrophilic Aromatic Substitution: In polar solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), or in the presence of an acid catalyst, NBS acts as a source of an electrophilic bromine species ("Br+").[4][6] The electron-rich benzofuran ring attacks this electrophile, leading to substitution on the aromatic core. For unsubstituted benzofuran, bromination preferentially occurs at the more nucleophilic C3 or C2 position. The regioselectivity can be influenced by existing substituents on the ring.[7][8]
-
Free-Radical (Wohl-Ziegler) Bromination: In non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane, and in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or upon irradiation with light, the reaction proceeds via a free-radical chain mechanism.[1][3][9] This pathway, known as the Wohl-Ziegler reaction, is highly selective for allylic or benzylic positions.[1][4] In the context of benzofurans, this allows for the specific bromination of, for example, a methyl group attached to the ring, leaving the aromatic core untouched. The reaction is initiated by the homolytic cleavage of the N-Br bond, generating a bromine radical.[1]
Visualizing the Mechanistic Pathways
Caption: Competing pathways in NBS bromination of benzofurans.
Critical Safety Protocols for N-Bromosuccinimide
NBS is a hazardous substance that requires careful handling to mitigate risks. Adherence to safety protocols is non-negotiable.
-
Hazard Profile:
-
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or a full face shield.[11][12][13]
-
Ventilation: Handle NBS exclusively within a certified chemical fume hood to avoid inhalation of dust.[13][14]
-
Handling: Avoid creating dust. Use plastic or glass spatulas; avoid metal. Keep away from heat, sparks, and open flames.[10][13]
-
Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container. NBS is sensitive to light and moisture.[4][11] Store away from reducing agents and combustible materials.[11][14]
-
Spills: In case of a spill, evacuate the area. Carefully sweep up the solid material without creating dust and place it in a designated, labeled waste container.[10][12] Do not allow the substance to enter drains.[10][13]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10][11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
-
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps for achieving selective bromination.
Protocol 1: Electrophilic Bromination for the Synthesis of 3-Bromobenzofuran
This protocol targets the aromatic ring, yielding a key intermediate for cross-coupling reactions.[15]
| Reagents & Materials | Amount | Molar Eq. | Notes |
| Benzofuran | 1.18 g (10.0 mmol) | 1.0 | Starting material. |
| N-Bromosuccinimide (NBS) | 1.87 g (10.5 mmol) | 1.05 | Recrystallize if yellow/brown. |
| Acetonitrile (MeCN) | 50 mL | - | Anhydrous grade. |
| Saturated Na₂S₂O₃ (aq) | ~20 mL | - | For quenching. |
| Saturated NaHCO₃ (aq) | ~20 mL | - | For work-up. |
| Brine | ~20 mL | - | For work-up. |
| Ethyl Acetate (EtOAc) | ~100 mL | - | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | As needed | - | For drying. |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzofuran (10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous acetonitrile and stir the solution at room temperature until the benzofuran is fully dissolved.
-
NBS Addition: Add N-bromosuccinimide (10.5 mmol) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 95:5 Hexane:EtOAc) until the starting material is consumed.
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NBS.
-
Extraction: Add 50 mL of ethyl acetate and shake. Separate the organic layer. Extract the aqueous layer with an additional 25 mL of ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and 20 mL of brine.[16] This removes the succinimide byproduct and any acidic traces.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 3-bromobenzofuran as a pure product.
Protocol 2: Radical Bromination of 2-Methylbenzofuran
This protocol demonstrates the selective bromination of a benzylic position, leaving the aromatic ring intact.
| Reagents & Materials | Amount | Molar Eq. | Notes |
| 2-Methylbenzofuran | 1.32 g (10.0 mmol) | 1.0 | Starting material. |
| N-Bromosuccinimide (NBS) | 1.96 g (11.0 mmol) | 1.1 | Recrystallize if discolored. |
| Azobisisobutyronitrile (AIBN) | 82 mg (0.5 mmol) | 0.05 | Radical initiator. |
| Carbon Tetrachloride (CCl₄) | 50 mL | - | Anhydrous. Use with extreme caution. |
| Saturated NaHSO₃ (aq) | ~20 mL | - | For quenching. |
| Deionized Water | ~20 mL | - | For work-up. |
| Dichloromethane (DCM) | ~100 mL | - | For extraction. |
| Anhydrous Na₂SO₄ | As needed | - | For drying. |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzofuran (10.0 mmol), N-bromosuccinimide (11.0 mmol), and AIBN (0.5 mmol).
-
Solvent Addition: Add 50 mL of anhydrous carbon tetrachloride. Note: CCl₄ is toxic and ozone-depleting; safer alternatives like cyclohexane or dichloromethane may be used, though reaction times may vary.[16]
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction is typically complete in 2-4 hours. The solid succinimide will float to the surface as it forms.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Cooling & Filtration: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. Filter the cold suspension through a Büchner funnel to remove the bulk of the succinimide byproduct.[16][17] Wash the collected solid with a small amount of cold CCl₄.
-
Quenching & Work-up: Transfer the filtrate to a separatory funnel. Quench any remaining NBS by washing with 20 mL of saturated aqueous sodium bisulfite (NaHSO₃).[17]
-
Washing: Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of brine to remove any remaining water-soluble impurities.[16][17]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.
-
Purification: The crude product, 2-(bromomethyl)benzofuran, is often used directly in subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.
General Experimental Workflow
Caption: Standard workflow for NBS bromination reactions.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Decomposed NBS (often yellow/brown).2. Radical inhibitor present (for radical pathway).3. Insufficient initiation (no AIBN/light).4. Water present in a radical reaction.[1] | 1. Recrystallize NBS from water before use.2. Ensure glassware is clean and solvent is pure.3. Add a fresh catalytic amount of AIBN.4. Use anhydrous solvents and reagents. |
| Mixture of Products (Poor Regioselectivity) | 1. Reaction conditions favor both pathways (e.g., polar solvent with initiator).2. Over-bromination (di- or tri-brominated products).3. Reaction temperature is too high. | 1. Strictly adhere to protocol conditions: non-polar for radical, polar for electrophilic.2. Use only a slight excess of NBS (1.05-1.1 eq). Monitor carefully with TLC.3. Maintain the recommended reaction temperature. |
| Succinimide Difficult to Remove | 1. Succinimide has some solubility in organic solvents like DCM.[17]2. Insufficient aqueous washing. | 1. For radical reactions in CCl₄/CHCl₃, filter the cold reaction mixture before work-up.[16]2. Perform multiple (2-3) washes with water or brine during the work-up.[17] |
| Product Degradation | 1. Some brominated benzofurans are thermally unstable.[18]2. Presence of residual acid (HBr) can cause decomposition. | 1. Avoid excessive heat during solvent evaporation. Concentrate at lower temperatures.2. Ensure a thorough wash with saturated NaHCO₃ during work-up to neutralize all acids. |
Conclusion
N-Bromosuccinimide is an indispensable tool for the functionalization of benzofurans. By carefully selecting the solvent and reaction initiators, chemists can selectively target either the aromatic core via electrophilic substitution or benzylic positions through a free-radical pathway. The protocols and troubleshooting guidance provided herein offer a robust framework for successfully synthesizing valuable brominated benzofuran intermediates. A steadfast commitment to safety protocols is essential when handling this powerful but hazardous reagent.
References
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Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
- Wang, B., et al. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society.
-
ResearchGate. (2017). How to do workup after doing bromination with NBS?. Retrieved from [Link]
-
ResearchGate. (2025). Directed Regioselectivity of Bromination of Ketones with NBS: Solvent-Free Conditions versus Water. Retrieved from [Link]
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Kłys, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1585. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Preparation of Carbazole and Dibenzofuran Derivatives by Selective Bromination on Aromatic Rings or Benzylic Groups with N-Bromosuccinimide. Retrieved from [Link]
-
Habermann, J., Ley, S. V., & Smits, R. (n.d.). Three-step synthesis of an array of substituted benzofurans using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Iannazzo, D., et al. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Arote, S. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. LinkedIn. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Suryawanshi, V.S. (2017). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Chemical and Pharmaceutical Research, 9(10), 172-175.
-
Various Authors. (2019). N-Bromosuccinimide. Retrieved from [Link]
-
ChemHelp ASAP. (2021). Electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Retrieved from [Link]
-
Suryawanshi, V. S. (2017). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. ResearchGate. Retrieved from [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. Retrieved from [Link]
-
Yang, L., et al. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. Nature Communications, 14, 7421. Retrieved from [Link]
-
Osaka University. (n.d.). Synthesis of Benzofurans with Remote Bromide Functionality by Domino “Ring-Cleavage-Deprotection-Cyclization” Reactions of 2-Alkylidenetetrahydrofurans with Boron Tribromide. OUCI. Retrieved from [Link]
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The Versatile Role of Ethyl 2-(benzofuran-3-yl)acetate in the Synthesis of Bioactive Natural Products
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzofuran nucleus is a prominent heterocyclic scaffold found in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] Ethyl 2-(benzofuran-3-yl)acetate, a readily accessible derivative, serves as a versatile and strategic starting material for the synthesis of more complex, biologically significant molecules. The presence of an active methylene group and the potential for functionalization of the benzofuran ring make it a valuable tool for medicinal chemists and researchers in drug development.[5] This guide provides an in-depth exploration of the applications of this compound in the synthesis of natural products, complete with detailed protocols and mechanistic insights.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from two primary reactive sites: the active methylene group and the C2 position of the benzofuran ring.
-
The Active Methylene Group: The protons on the carbon adjacent to the ester group are acidic and can be readily removed by a base. This allows for a variety of reactions, including alkylations, acylations, and condensations, providing a straightforward method for introducing diverse side chains.
-
The C2 Position: The C2 position of the benzofuran ring is electron-rich and susceptible to electrophilic substitution reactions.[6] This allows for the introduction of various functional groups, which is a key step in the construction of more complex heterocyclic systems.
This dual reactivity allows for a modular and convergent approach to the synthesis of complex natural products.
Application in the Synthesis of Coumestans: The Case of Wedelolactone
Coumestans are a class of polycyclic aromatic compounds characterized by a benzofuro[3,2-c]coumarin skeleton.[7] Many coumestans, such as wedelolactone, exhibit potent biological activities, including anti-inflammatory and anticancer effects. The synthesis of wedelolactone provides an excellent case study for the strategic use of a benzofuran-3-acetic acid derivative as a key building block. While many syntheses of wedelolactone have been reported, a common strategy involves the construction of the coumestan core from a functionalized benzofuran precursor.
Retrosynthetic Analysis of Wedelolactone
A logical retrosynthetic analysis of wedelolactone reveals that the coumestan core can be formed through the cyclization of a 2-formyl-3-(carboxymethyl)benzofuran derivative. This key intermediate can, in turn, be synthesized from this compound.
Caption: Retrosynthetic analysis of Wedelolactone.
Synthetic Protocol: From this compound to a Coumestan Precursor
The following protocols outline the key steps in transforming this compound into a precursor suitable for the synthesis of coumestans like wedelolactone.
PART 1: Vilsmeier-Haack Formylation of this compound
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings.[8][9] In this step, the C2 position of the benzofuran ring is formylated.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: Dissolve this compound (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 2-(2-formylbenzofuran-3-yl)acetate.
Causality of Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water; therefore, anhydrous conditions are crucial for the success of the reaction.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and must be controlled to prevent its decomposition. The subsequent formylation reaction is heated to drive it to completion.
-
Work-up: The reaction is quenched with ice and neutralized to hydrolyze the intermediate iminium salt to the desired aldehyde and to remove acidic byproducts.
PART 2: Hydrolysis of the Ester
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is necessary for the subsequent lactonization step.
Experimental Protocol:
-
Dissolve the purified ethyl 2-(2-formylbenzofuran-3-yl)acetate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-(2-formylbenzofuran-3-yl)acetic acid.
PART 3: Lactonization to the Coumestan Core
The final step in the formation of the coumestan skeleton is an intramolecular cyclization (lactonization). This is typically achieved by heating the carboxylic acid in the presence of a dehydrating agent.
Experimental Protocol:
-
In a round-bottom flask, combine 2-(2-formylbenzofuran-3-yl)acetic acid with acetic anhydride and a catalytic amount of sodium acetate.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure coumestan.
Data Summary Table:
| Step | Reactant | Reagents | Product | Typical Yield (%) |
| 1 | This compound | POCl₃, DMF | Ethyl 2-(2-formylbenzofuran-3-yl)acetate | 70-85 |
| 2 | Ethyl 2-(2-formylbenzofuran-3-yl)acetate | NaOH, EtOH/H₂O | 2-(2-Formylbenzofuran-3-yl)acetic acid | 85-95 |
| 3 | 2-(2-Formylbenzofuran-3-yl)acetic acid | Ac₂O, NaOAc | Coumestan | 60-75 |
Alternative Synthetic Strategies and Future Directions
While the Vilsmeier-Haack reaction is a classic approach, other methods for the functionalization of this compound are also being explored. These include direct C-H activation and metal-catalyzed cross-coupling reactions. The active methylene group can also be utilized in condensation reactions with various electrophiles to build molecular complexity. For example, reaction with dimethylformamide dimethyl acetal (DMF-DMA) can introduce a dimethylaminomethylene group, which is a versatile intermediate for the synthesis of other heterocyclic systems.[6][10]
The continued exploration of the reactivity of this compound will undoubtedly lead to the development of novel and efficient synthetic routes to a wide range of biologically important natural products and their analogs, furthering their potential in drug discovery and development.
Conclusion
This compound is a valuable and versatile building block in the synthesis of natural products. Its inherent reactivity at both the active methylene group and the C2 position of the benzofuran ring allows for a range of synthetic transformations. The synthesis of the coumestan core of wedelolactone serves as a prime example of how this starting material can be strategically employed to construct complex molecular architectures. The detailed protocols provided herein offer a practical guide for researchers and scientists to utilize this important synthetic intermediate in their own drug discovery and development efforts.
References
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- Selepe, M. A., Mthembu, S. T., & Sonopo, M. S. (2025). Total synthesis of isoflavonoids.
- Khan, H., & Shamsuzzaman, S. (2015). Bioactive benzofuran derivatives: a review. Molecules, 20(4), 6439-6466.
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- Panda, N., & Mattan, I. (2018). One-pot two-step synthesis of 3-iodo-4-aryloxy coumarins and their Pd/C-catalyzed annulation to coumestans. ChemistrySelect, 3(10), 2853-2857.
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- Al-Zaydi, K. M. (2009). Dimethylformamide dimethyl acetal as a building block in heterocyclic synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-826.
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Application Notes & Protocols: A Scientist's Guide to the Column Chromatography Purification of Ethyl Benzofuran Acetates
Abstract: Benzofuran derivatives are foundational scaffolds in medicinal chemistry and drug development, frequently appearing in natural products and pharmaceutical agents.[1][2][3][4] Ethyl benzofuran acetates are pivotal intermediates in the synthesis of these complex molecules. Their purity is paramount for the success of subsequent reaction steps and the integrity of final compounds. This document provides a comprehensive, field-proven guide to the purification of ethyl benzofuran acetates using normal-phase flash column chromatography. We will move beyond a simple recitation of steps to explain the underlying principles and causal relationships that govern a successful separation, ensuring researchers can adapt and troubleshoot this critical purification technique.
The Principle of Separation: Adsorption Chromatography
The purification of ethyl benzofuran acetates from a crude reaction mixture relies on the principles of normal-phase adsorption chromatography.[5][6] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (typically a solvent mixture).
The separation mechanism is driven by the differential partitioning of compounds between the two phases.[7]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent with surface silanol groups (Si-OH). These groups can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase: A non-polar or moderately polar solvent (or solvent mixture) flows through the column, carrying the sample components with it.
-
Analyte Interaction: Ethyl benzofuran acetate, being a moderately polar aromatic ester, will adsorb to the silica gel surface. More polar impurities (e.g., unreacted starting materials with free hydroxyl groups) will adsorb more strongly, while non-polar byproducts will have a weaker affinity and travel through the column more quickly. By carefully selecting the polarity of the mobile phase, we can modulate the strength of these interactions to achieve separation.
Flash chromatography, a technique developed by W. Clark Still, utilizes positive pressure to accelerate the flow of the mobile phase, significantly reducing purification time compared to traditional gravity chromatography without sacrificing resolution.[7][8][9][10]
Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)
Attempting column chromatography without prior method development is inefficient and risks failure. Thin-Layer Chromatography (TLC) is an indispensable, rapid, and low-cost tool for selecting the optimal mobile phase (eluent) for your separation.[8][11][12] The goal is to find a solvent system where the target compound, ethyl benzofuran acetate, has a Retention Factor (Rƒ) of approximately 0.20–0.35 .[10][13]
What is Rƒ? The Rƒ value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A low Rƒ indicates strong adsorption to the silica, while a high Rƒ indicates weak adsorption. An Rƒ of 0.20-0.35 provides the best balance, ensuring the compound moves efficiently through the column but is sufficiently retained to separate from impurities.
Protocol 2.1: TLC Analysis for Solvent System Selection
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.[11]
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark distinct lanes for your crude mixture, and if available, a pure standard of your target compound.[12]
-
Spotting: Use a capillary tube to apply a small, concentrated spot of your dissolved sample onto the origin line. Allow the solvent to fully evaporate.[12]
-
Developing: Place a small amount of your chosen test eluent (e.g., 10% Ethyl Acetate in Hexanes) into a developing chamber. Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber.[13]
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots. Aromatic compounds like benzofurans can often be seen under a UV lamp (254 nm).[11][14] Staining with iodine can also be effective.[11]
-
Analysis: Calculate the Rƒ for each spot. Adjust the polarity of your eluent and repeat the process until the Rƒ of your target compound is in the desired 0.20-0.35 range.
Data Table 1: Common Solvent Systems for Benzofuran Derivatives
| Non-Polar Solvent | Polar Solvent | Polarity Trend | Notes |
| Hexanes / Petroleum Ether | Ethyl Acetate | Increasing % Ethyl Acetate increases polarity. | A standard and highly effective system for aromatic esters.[10][15][16] |
| Hexanes / Petroleum Ether | Dichloromethane | Increasing % Dichloromethane increases polarity. | Offers different selectivity compared to ethyl acetate. |
| Hexanes / Petroleum Ether | Diethyl Ether | Increasing % Diethyl Ether increases polarity. | Can be useful but ether is highly volatile. |
-
If Rƒ is too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 10% to 20% ethyl acetate).
-
If Rƒ is too high (>0.4): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 20% to 10% ethyl acetate).
Workflow Diagram 1: TLC Method Development
Caption: TLC workflow for optimizing the mobile phase.
The Protocol: Flash Column Chromatography of Ethyl Benzofuran Acetates
This protocol assumes a standard laboratory scale purification (100 mg - 2 g of crude material). Adjustments to column size and solvent volume are necessary for different scales.[10]
Data Table 2: Column Selection Guide
| Crude Sample Mass | Column Diameter (mm) | Silica Gel Mass (g) | Eluent Volume (mL) |
| 50 - 200 mg | 20 | 10 - 20 | 200 - 400 |
| 200 - 750 mg | 30 | 25 - 50 | 400 - 800 |
| 750 mg - 2.5 g | 40 | 50 - 100 | 800 - 1500 |
| 2.5 g - 5.0 g | 50 | 100 - 200 | 1500 - 3000 |
| Note: Ratios are approximate. A silica-to-sample mass ratio of 40:1 to 100:1 is typical for moderately difficult separations.[10] |
Step-by-Step Methodology
Part A: Column Packing (Slurry Method)
-
Select Column: Choose an appropriately sized glass column with a stopcock based on Table 2. Secure it vertically to a stand.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (e.g., 40-63 μm particle size). Add the non-polar component of your eluent (e.g., hexanes) to create a milky, pourable slurry.
-
Pack Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. With the stopcock open and a flask below, pour the silica slurry into the column in a single, continuous motion.
-
Consolidate Bed: Gently tap the side of the column to dislodge air bubbles and encourage uniform packing. Drain the excess solvent until it is just level with the top of the silica bed. A well-packed, homogenous column is crucial for preventing band broadening and achieving good separation.[10][17]
-
Equilibrate: Add your pre-mixed mobile phase (the optimal system determined by TLC) to the column and run it through until the entire silica bed is wetted and equilibrated. Never let the solvent level drop below the top of the silica.
Part B: Sample Loading (Dry Loading Recommended) Dry loading is superior for achieving a narrow sample band, which directly enhances resolution.
-
Dissolve Sample: Dissolve your crude ethyl benzofuran acetate in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Adsorb onto Silica: Add a small amount of silica gel (approx. 1-2 times the mass of your crude sample) to this solution.
-
Evaporate: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10]
-
Load Column: Carefully add the silica-adsorbed sample as a neat, flat layer on top of the packed column bed. Add a thin protective layer of sand on top of your sample layer.
Part C: Elution and Fraction Collection
-
Fill Column: Carefully fill the column with the mobile phase.
-
Apply Pressure: Connect a regulated air or nitrogen line to the top of the column. Apply gentle pressure to achieve a solvent flow rate of approximately 2 inches per minute.[10] This is the "flash" aspect of the technique.
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes as it drips from the column. The size of the fractions depends on the column size (e.g., 10-15 mL fractions for a 40 mm column).
Part D: Fraction Analysis
-
TLC Analysis: Using the same TLC system from your method development, analyze the collected fractions. Spot every few tubes on a single TLC plate to track the elution of your product.
-
Identify Pure Fractions: The fractions containing only the spot corresponding to your pure ethyl benzofuran acetate are the target fractions. There will typically be fractions at the beginning containing non-polar impurities and fractions at the end containing more polar impurities.
-
Combine and Concentrate: Combine all the identified pure fractions into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting and Optimization
| Problem | Likely Cause(s) | Solution(s) |
| Poor Separation (Overlapping Spots) | - Incorrect mobile phase polarity.- Column overloaded.- Poorly packed column. | - Re-optimize mobile phase with TLC. A shallower gradient or isocratic elution may be needed.[18]- Reduce the amount of sample loaded relative to the silica gel.[10]- Repack the column carefully to ensure a homogenous bed. |
| Product Decomposition on Column | - The compound is sensitive to the acidic nature of silica gel. | - Use a less acidic stationary phase like neutral alumina.[19]- Add a small amount of a base (e.g., 0.1-1% triethylamine) to the mobile phase to neutralize the silica surface.[19] |
| Band Tailing (Streaking Spots) | - Sample is too concentrated during loading.- Interactions with acidic sites on silica. | - Ensure the sample is loaded in a dilute solution or use the dry loading method.[19]- Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol) or triethylamine to the eluent. |
| Cracked or Channeled Silica Bed | - The silica bed ran dry during packing or elution. | - Always keep the solvent level above the top of the stationary phase. Repack the column if cracking occurs. |
Comprehensive Purification Workflow
Workflow Diagram 2: Complete Purification Process
Caption: Overview of the purification workflow.
Conclusion
The purification of ethyl benzofuran acetates via flash column chromatography is a routine but critical step in synthetic organic and medicinal chemistry. Success is not merely a matter of following steps, but of understanding the principles of adsorption, separation, and the causal effects of experimental choices. By leveraging TLC for robust method development and employing careful technique in column packing and sample loading, researchers can consistently achieve high purity of these valuable intermediates, paving the way for the successful synthesis of next-generation therapeutic agents.
References
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- Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
- Scribd. (n.d.).
- Biotage. (2023).
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- Organic Syntheses. (2019).
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- Chemistry LibreTexts. (2023).
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- RSC Education. (n.d.).
- Arkat USA. (n.d.). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans.
- Stoltz Group, Caltech. (n.d.). Supporting Information for “Synthesis of C(3) Benzofuran Derived Bis-Aryl Quaternary Centers: Approaches to Diazonamide A”.
- Philip Harris. (n.d.).
- National Institutes of Health. (n.d.). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)
- University of Arizona. (n.d.).
- EPFL. (n.d.).
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Application Notes and Protocols for the Tandem Cyclization Reaction to Produce Benzofuran Derivatives
Introduction: The Enduring Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them highly sought-after targets in drug discovery and development.[1][2][4] The inherent versatility of the benzofuran ring system also lends itself to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.
Traditional methods for benzofuran synthesis often involve multi-step sequences with harsh reaction conditions. However, the advent of transition-metal-catalyzed tandem reactions has revolutionized the construction of this important heterocycle. Tandem, or domino, reactions, wherein multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. This guide provides an in-depth exploration of tandem cyclization strategies for the synthesis of benzofuran derivatives, with a focus on palladium- and copper-catalyzed methodologies. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and discuss the scope and limitations of each approach to empower researchers in their synthetic endeavors.
Part 1: Palladium-Catalyzed Tandem Sonogashira Coupling and Cyclization
The palladium-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is one of the most robust and widely employed tandem strategies for the synthesis of 2-substituted benzofurans.[5][6] This approach offers a high degree of convergence and functional group tolerance.
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle. The choice of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The ligand stabilizes the palladium center and modulates its reactivity, while the base is essential for the deprotonation of the terminal alkyne and the phenolic hydroxyl group. A copper co-catalyst, typically copper(I) iodide, is often employed to facilitate the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, copper-free Sonogashira conditions have also been developed.[7][8]
Diagram 1: Catalytic Cycle of the Palladium-Catalyzed Tandem Sonogashira-Cyclization
Caption: Palladium-catalyzed tandem Sonogashira coupling and cyclization.
Experimental Protocol: Synthesis of 2-Phenylbenzofuran
This protocol is a representative example for the synthesis of a 2-arylbenzofuran derivative.
Materials:
-
2-Iodophenol
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-iodophenol (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2.5 mol%), and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by triethylamine (1.2 equiv.) and phenylacetylene (1.1 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-phenylbenzofuran.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[4][9]
Data Presentation: Substrate Scope and Yields
The palladium-catalyzed tandem Sonogashira-cyclization is tolerant of a wide range of functional groups on both the o-iodophenol and the terminal alkyne.
| Entry | o-Iodophenol Derivative | Terminal Alkyne | Product | Yield (%) | Reference |
| 1 | 2-Iodophenol | Phenylacetylene | 2-Phenylbenzofuran | 95 | [8] |
| 2 | 2-Iodo-4-methylphenol | Phenylacetylene | 5-Methyl-2-phenylbenzofuran | 92 | [8] |
| 3 | 4-Bromo-2-iodophenol | Phenylacetylene | 5-Bromo-2-phenylbenzofuran | 88 | [8] |
| 4 | 2-Iodophenol | 1-Hexyne | 2-Butylbenzofuran | 85 | [8] |
| 5 | 2-Iodophenol | 3,3-Dimethyl-1-butyne | 2-(tert-Butyl)benzofuran | 82 | [8] |
Part 2: Copper-Catalyzed Tandem Reactions
While palladium catalysis is highly effective, the development of more sustainable and cost-effective methods has led to a focus on copper-catalyzed tandem reactions for benzofuran synthesis.[3] Copper catalysts can promote similar transformations to palladium, often with the advantage of being more environmentally benign and economical.
Mechanistic Rationale
Copper-catalyzed tandem reactions for benzofuran synthesis can proceed through various mechanisms depending on the starting materials and reaction conditions. One common pathway involves the copper-catalyzed coupling of an o-halophenol with a terminal alkyne, analogous to the Sonogashira reaction, followed by intramolecular cyclization.[1][3] In other cases, copper can catalyze the aerobic oxidative cyclization of phenols and alkynes.[10]
Diagram 2: Proposed Mechanism for Copper-Catalyzed Aerobic Oxidative Cyclization
Caption: Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.[10]
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Arylbenzofurans from o-Iodophenols and Aryl Acetylenes
This protocol provides a palladium-free method for the synthesis of 2-arylbenzofurans.
Materials:
-
o-Iodophenol
-
Aryl acetylene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
TLC supplies
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the o-iodophenol (1.0 equiv.), aryl acetylene (1.2 equiv.), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 110 °C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired 2-arylbenzofuran.[11]
Part 3: Other Tandem Cyclization Strategies
Beyond palladium and copper catalysis, other transition metals and reaction conditions have been successfully employed for the tandem synthesis of benzofurans.
Rhodium-Catalyzed [2+2+2] Cycloaddition
Rhodium catalysts can mediate the [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes to afford fused benzofuran derivatives.[12] This method allows for the rapid construction of complex polycyclic systems.
Base-Promoted Cyclization
In some cases, the intramolecular cyclization of o-alkynylphenols to form benzofurans can be achieved simply by heating with a base, without the need for a transition metal catalyst.[13] This approach offers a cost-effective and environmentally friendly alternative, although its substrate scope may be more limited.
Conclusion and Future Outlook
Tandem cyclization reactions have emerged as a powerful and elegant strategy for the synthesis of benzofuran derivatives. The methodologies outlined in this guide, particularly those catalyzed by palladium and copper, provide researchers with efficient and versatile tools for accessing a wide array of substituted benzofurans. The ongoing development of novel catalytic systems with enhanced activity, selectivity, and sustainability will undoubtedly continue to expand the synthetic chemist's toolbox for the construction of these valuable heterocyclic compounds. The choice of a specific protocol will depend on factors such as substrate availability, desired functional group tolerance, and considerations of cost and environmental impact. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 2024. [Link]
-
Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 2014. [Link]
-
Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on Nano-sized Carbon Balls under Copper- and Ligand-Free Conditions. Bulletin of the Korean Chemical Society, 2011. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ResearchGate, 2024. [Link]
-
The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. ResearchGate, 2022. [Link]
-
Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 2021. [Link]
-
Flexible synthesis of fused benzofuran derivatives by rhodium-catalyzed [2 + 2 + 2] cycloaddition with phenol-linked 1,6-diynes. Organic Letters, 2009. [Link]
-
Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on. koreascience.or.kr, 2011. [Link]
-
(PDF) Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. ResearchGate, 2015. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020. [Link]
-
Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. ResearchGate, 2008. [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 2021. [Link]
-
(PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate, 1989. [Link]
-
Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances, 2021. [Link]
-
Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon. European Journal of Organic Chemistry, 2019. [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 2021. [Link]
-
Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Advances, 2021. [Link]
-
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Advanced Synthesis & Catalysis, 2015. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PubMed, 2024. [Link]
-
Recent Development on the Synthesis of Benzo[b]- and Naphtho[b]furans: A Review. ResearchGate, 2018. [Link]
-
Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry, 2014. [Link]
-
Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 2011. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. [Link]
-
A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. Organic Letters, 2012. [Link]
-
Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications, 2022. [Link]
-
(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate, 2024. [Link]
-
One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 2019. [Link]
-
Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. Organic Letters, 2022. [Link]
-
Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. Organic Letters, 2017. [Link]
-
Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Xenobiotica, 2000. [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on Nano-sized Carbon Balls under Copper- and Ligand-Free Conditions [kci.go.kr]
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- 11. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 2-(benzofuran-3-yl)acetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(benzofuran-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important benzofuran derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established chemical principles.
Introduction to the Synthetic Strategy
The synthesis of this compound is a critical process for accessing a key structural motif in many biologically active compounds. A common and reliable synthetic approach involves a two-step sequence starting from the readily available benzofuran-3(2H)-one (also known as coumaranone).
The general synthetic pathway is outlined below:
-
C-Alkylation of Benzofuran-3(2H)-one: The enolate of benzofuran-3(2H)-one is generated and subsequently alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate). This step is crucial and often presents the most significant challenges, primarily the competition between C-alkylation and O-alkylation.
-
Dehydration: The resulting intermediate, ethyl 2-(3-oxo-2,3-dihydrobenzofuran-2-yl)acetate, exists in equilibrium with its tautomer, ethyl 2-(3-hydroxybenzofuran-2-yl)acetate. This intermediate is then dehydrated, typically under acidic conditions, to afford the desired aromatic benzofuran ring system.
This guide will dissect each of these stages, providing insights into potential pitfalls and strategies for success.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for achieving high yield?
A1: The most critical step is the selective C-alkylation of the benzofuran-3(2H)-one enolate. The primary competing side reaction is O-alkylation, which leads to the formation of ethyl 2-(benzofuran-3-yloxy)acetate, an undesired isomer that can be difficult to separate from the product.
Q2: Why is O-alkylation a common side reaction?
A2: The enolate of benzofuran-3(2H)-one is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen atom. The outcome of the alkylation (C- vs. O-) is governed by several factors, including the nature of the counter-ion, the solvent, the electrophile, and the temperature. This is explained by Hard-Soft Acid-Base (HSAB) theory, where hard electrophiles tend to react at the hard oxygen atom, and soft electrophiles at the softer carbon atom[1].
Q3: Can I use a different starting material?
A3: Yes, alternative routes exist, such as those involving transition metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed intramolecular Heck coupling of a 3-(2-bromophenoxy)acrylic acid ester can yield 3-ethoxycarbonyl benzofuran, a related structure[2][3]. However, the route from benzofuran-3(2H)-one is often preferred due to the accessibility of the starting material.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.
Issue 1: Low Yield in the C-Alkylation Step
Symptom: The reaction mixture shows a significant amount of starting material remaining, or the formation of a major byproduct.
Possible Cause & Solution Table:
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base used is not strong enough to fully deprotonate the benzofuran-3(2H)-one, leading to a low concentration of the enolate. | Use a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). |
| O-Alkylation Predominance | The reaction conditions favor attack at the oxygen atom of the enolate. This is often the case with hard electrophiles and in polar aprotic solvents. | - Use a "softer" electrophile like ethyl iodoacetate instead of ethyl chloroacetate or bromoacetate. - Employ a less polar solvent such as THF. - Use a lithium-based base (e.g., LDA) as the small Li+ cation coordinates more tightly with the oxygen, sterically hindering O-alkylation[4]. |
| Dialkylation | A second alkylation occurs at the α-carbon, leading to a dialkylated byproduct. | Use a slight excess of the base to ensure complete initial deprotonation and add the alkylating agent slowly at a low temperature to control the reaction. |
| Reaction Temperature Too High | Higher temperatures can sometimes favor the thermodynamically controlled O-alkylation product. | Perform the enolate generation and alkylation at low temperatures (e.g., -78 °C to 0 °C). |
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Caption: Troubleshooting workflow for low yield in the alkylation step.
Issue 2: Incomplete or Unclean Dehydration
Symptom: The final product is contaminated with the starting alcohol intermediate or shows signs of decomposition (darkening of the reaction mixture).
Possible Cause & Solution Table:
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Acid Catalyst | The amount of acid is not enough to effectively catalyze the dehydration. | Increase the loading of the acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid). |
| Low Reaction Temperature | Dehydration reactions often require elevated temperatures to proceed at a reasonable rate[5]. | Increase the reaction temperature, potentially using a higher boiling point solvent like toluene and a Dean-Stark trap to remove water. |
| Decomposition/Charring | Strong acids like concentrated sulfuric acid at high temperatures can cause charring and other side reactions. | Use a milder acid catalyst like p-toluenesulfonic acid or an acidic resin. Alternatively, perform the reaction at a lower temperature for a longer duration. |
| Formation of Polymeric Byproducts | The carbocation intermediate formed during dehydration can be trapped by other nucleophiles in the reaction mixture, leading to polymers. | Ensure the reaction is run under anhydrous conditions (if possible) and that the starting material is pure. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-oxo-2,3-dihydrobenzofuran-2-yl)acetate (C-Alkylation)
Materials:
-
Benzofuran-3(2H)-one
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF or THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of benzofuran-3(2H)-one (1 equivalent) in the same anhydrous solvent dropwise to the sodium hydride slurry.
-
Stir the mixture at 0 °C for 1 hour to allow for complete enolate formation.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound (Dehydration)
Materials:
-
Crude or purified ethyl 2-(3-oxo-2,3-dihydrobenzofuran-2-yl)acetate
-
Toluene
-
p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.1 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the crude ethyl 2-(3-oxo-2,3-dihydrobenzofuran-2-yl)acetate, toluene, and p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.
References
-
Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. [Link]
-
Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(39), 24470-24521. [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]
-
Chemguide. (n.d.). The Dehydration of Alcohols. [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]
-
ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
-
Imperial College London. (2004). Lecture 3: Enolate Alkylation. [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate. [Link]
-
ChemistryViews. (2012, November 21). C- or O-Alkylation?. [Link]
Sources
Technical Support Center: Optimizing Acid-Catalyzed Benzofuran Cyclization
Welcome to the technical support center for optimizing acid-catalyzed benzofuran cyclization. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this powerful transformation. Instead of a rigid protocol, we offer a dynamic resource structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world challenges encountered in the laboratory. Our focus is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to solve even unexpected challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in an acid-catalyzed benzofuran cyclization?
Temperature is one of the most critical parameters in acid-catalyzed benzofuran synthesis. It directly influences reaction kinetics, thermodynamics, and the stability of reactants, intermediates, products, and the catalyst itself. The primary role of heat is to provide the necessary activation energy for the key steps of the reaction: protonation of an oxygen-containing functional group (like a carbonyl or hydroxyl group) and the subsequent intramolecular hydroalkoxylation or electrophilic attack of the activated species onto the aromatic ring.[1][2]
However, temperature is a double-edged sword. While higher temperatures can accelerate the desired reaction, they can also promote undesirable side reactions, lead to the decomposition of starting materials or the benzofuran product, and potentially cause the degradation of the acid catalyst.[3][4] The optimal temperature is therefore a delicate balance that maximizes the rate of the desired cyclization while minimizing competing pathways.
Q2: How do I determine a rational starting temperature for my specific reaction?
A logical starting point depends on the type of acid catalyst and the nature of your substrate. Here are some general guidelines:
-
Brønsted Acids (e.g., p-TsOH, H₂SO₄): For intramolecular cyclizations of phenols, a starting temperature in the range of 80-120 °C is common.[5] These reactions often require elevated temperatures to overcome the activation barrier for the cyclization.
-
Lewis Acids (e.g., BF₃·OEt₂, FeCl₃): Lewis acid-catalyzed reactions can sometimes proceed at lower temperatures, even room temperature, depending on the reactivity of the substrate and the strength of the Lewis acid.[6] A starting point of room temperature to 60 °C is often appropriate.
-
Solid Acids (e.g., Amberlyst-15, PPA): Polyphosphoric acid (PPA) often requires higher temperatures, typically in the range of 100-160 °C, to facilitate the reaction.[1] For polymeric resins like Amberlyst-15, it is crucial to consider their thermal stability. While they can be used at elevated temperatures, prolonged exposure to very high temperatures (e.g., >120 °C) can lead to degradation of the resin and a loss of catalytic activity.[7][8][9]
It is always recommended to start with a lower temperature and gradually increase it if the reaction is not proceeding at a reasonable rate.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter during your experiments, with a focus on diagnosing and resolving issues related to reaction temperature.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows predominantly unreacted starting material even after a prolonged reaction time.
-
No significant formation of the desired benzofuran product.
Potential Cause & Solution:
Cause: The reaction temperature is too low to overcome the activation energy of the cyclization step.
Troubleshooting Steps:
-
Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner, for example, in 10-20 °C increments. Monitor the reaction progress at each new temperature for a set period (e.g., 1-2 hours).
-
Verify Catalyst Activity: Ensure your acid catalyst is active. Some solid acids can absorb moisture, which can inhibit their activity. If using a resin like Amberlyst-15, ensure it has been properly dried and stored.
-
Consider a Stronger Acid: If increasing the temperature leads to decomposition before a significant conversion is achieved, your chosen acid may not be strong enough. Consider switching to a more potent catalyst.
Problem 2: Formation of Multiple Products and Low Yield of Desired Benzofuran
Symptoms:
-
TLC plate shows multiple spots, indicating a complex mixture of products.
-
The desired benzofuran is formed, but in low yield, accompanied by several side products.
-
You may observe charring or darkening of the reaction mixture.
Potential Causes & Solutions:
Cause 1: The reaction temperature is too high, leading to thermal decomposition.
Many organic molecules, including substituted phenols and the resulting benzofurans, can decompose at high temperatures, especially in the presence of a strong acid.[3][10] This can lead to a variety of degradation products and a lower yield of the desired compound.
Troubleshooting Steps:
-
Lower the Temperature: Reduce the reaction temperature by 10-20 °C to see if the formation of side products decreases. This may require a longer reaction time to achieve full conversion.
-
Kinetic vs. Thermodynamic Control: You may be observing a mixture of kinetic and thermodynamic products. At higher temperatures, reactions can become reversible, favoring the most thermodynamically stable product, which may not be your desired benzofuran. Lowering the temperature can favor the kinetically controlled product (the one that forms fastest).[11][12]
-
Gradual Addition: If the reaction is highly exothermic, consider adding the starting material or the catalyst portion-wise to maintain better control over the internal temperature of the reaction.
Cause 2: Temperature-induced change in regioselectivity.
In some cases, temperature can directly influence the regioselectivity of the cyclization. For example, in the synthesis of substituted benzofurans from 1-(2-hydroxyphenyl)-2-chloroethanones and Grignard reagents, lower temperatures can favor a[6][13]-aryl migration to yield a 2-substituted benzofuran, while higher temperatures may promote direct cyclization to the 3-substituted isomer.[14]
Troubleshooting Steps:
-
Systematic Temperature Screening: If you are observing a mixture of regioisomers, perform a systematic screening of temperatures (e.g., from room temperature to reflux) to determine the optimal temperature for the desired isomer.
-
Analyze the Mechanism: Understand the mechanism of your specific reaction. If competing pathways with different activation energies exist, temperature will be a key parameter for controlling the outcome.
Experimental Protocols & Data Presentation
Protocol: Systematic Temperature Screening for a p-TsOH Catalyzed Cyclization
This protocol outlines a general approach for optimizing the temperature for the cyclization of a generic ortho-substituted phenol to a benzofuran using p-toluenesulfonic acid (p-TsOH) as the catalyst.
Materials:
-
ortho-substituted phenol (1.0 eq)
-
p-TsOH·H₂O (0.1 - 0.2 eq)
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Reaction vials with stir bars
-
Heating block or oil bath with precise temperature control
Procedure:
-
Setup: In three separate reaction vials, dissolve the ortho-substituted phenol (e.g., 100 mg) in anhydrous toluene (e.g., 2 mL).
-
Catalyst Addition: To each vial, add p-TsOH·H₂O (e.g., 0.15 eq).
-
Temperature Control: Place each vial in a pre-heated block at three different temperatures. A good starting range would be 80 °C, 100 °C, and 120 °C (reflux).
-
Monitoring: Stir the reactions at their respective temperatures. After 1 hour, take a small aliquot from each reaction, quench with a drop of saturated NaHCO₃ solution, and analyze by TLC or LC-MS to assess the conversion and product distribution.
-
Analysis: Continue to monitor the reactions at regular intervals (e.g., every 2 hours) until the reaction at one of the temperatures appears to be complete or has stalled.
-
Optimization: Based on the results, you can further refine the temperature. For example, if 100 °C gives a clean reaction but is slow, and 120 °C gives rapid conversion but with side products, you could try an intermediate temperature like 110 °C.
Data Summary Table:
| Temperature (°C) | Time (h) | Conversion (%) | Yield of Benzofuran (%) | Observations |
| 80 | 4 | 25 | ~20 | Slow conversion |
| 100 | 4 | 95 | ~90 | Clean reaction, good yield |
| 120 (reflux) | 2 | >99 | ~75 | Fast reaction, but some decomposition noted (darker color) |
Visualizations
Logical Workflow for Temperature Troubleshooting
Caption: Troubleshooting workflow for temperature optimization.
Reaction Mechanism: Acid-Catalyzed Cyclization
Caption: Role of temperature in overcoming activation barriers.
References
-
Reddy, B. V. S., et al. (2021). Lewis-acid-catalyzed reaction (Domino reaction) toward the synthesis of benzofuran derivatives. ACS Omega.[6][13]
-
Zhu, J., et al. (2022). Relay rhodium(I)/Brønsted acid catalysis for tandem arylation−cyclization reaction. Angewandte Chemie.[5][6]
-
Pei, T., et al. (2010). A Temperature-Dependent[6][13]-Aryl Migration in the Formation of 2-Substituted Benzo[b]furans. Organic Letters.[14]
-
Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans. Synthesis.[14]
-
Contiero, F., et al. (2009). Reaction of O-arylhydroxylamine hydrochlorides with either cyclic or acyclic ketones in the presence of methanesulfonic acid. Synlett.[14]
- WuXi Biology. (n.d.).
- BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
-
Dzudza, A., & Marks, T. J. (2009). Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids. Organic Letters.[2]
-
Temperature Stable Ion Exchange Resins as Catalysts for the Manufacturing of Vitamin Precursors by Aldol Reaction. (2023). PMC.[7][8]
-
Kinetic vs. thermodynamic control. (n.d.). ResearchGate.[15]
-
Thermal Degradation Mechanism of Polybenzoxazines. (n.d.). ResearchGate.[16]
-
Navigating Furan's Reactivity: A Guide to Kinetic vs. Thermodynamic Control. (2025). BenchChem.[17]
-
Synthesis, Characterization and Thermal Decomposition Kinetics of a Novel Benzofuran Ketoxime Derived Polymer. (n.d.). PubMed.[10]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.[11]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). MDPI.[4]
-
Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. (n.d.). ResearchGate.[18]
-
Amberlyst ®-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols. (n.d.). ScienceDirect.[9]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.[12]
-
Amberlyst-15 in organic synthesis. (2012). ARKIVOC.[19]
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Technical Support Center: Benzofuran Ester Synthesis - Troubleshooting and Preventing Transesterification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of benzofuran esters. Here, we will address a common yet often overlooked side reaction: transesterification . This unwanted reaction can lead to product impurities, reduced yields, and complications in downstream applications. This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to ensure the integrity of your benzofuran ester synthesis.
Understanding Transesterification in Benzofuran Synthesis
Transesterification is the process of exchanging the alkoxy group of an ester with the organic group of an alcohol.[1] This reaction can be catalyzed by either acids or bases.[1][2][3]
-
Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.[1][2][3][4][5]
-
Base-Catalyzed Mechanism: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide then attacks the carbonyl carbon of the ester.[2][3][6][7]
In the context of benzofuran ester synthesis, transesterification can occur if there is an unintended alcohol present in the reaction mixture, which can compete with the desired alcohol or be introduced through solvents or reagents. This is particularly problematic when synthesizing a specific ester (e.g., an ethyl ester) while using a different alcohol as a solvent (e.g., methanol).
Troubleshooting Guide: Q&A Format
This section addresses common issues that may arise during benzofuran ester synthesis, with a focus on identifying and resolving problems related to transesterification.
Q1: I'm observing an unexpected ester peak in my NMR/GC-MS analysis. Could this be transesterification?
A1: Yes, the presence of an unexpected ester is a classic sign of transesterification. For instance, if you are synthesizing an ethyl benzofuran ester but see a peak corresponding to a methyl ester, it is highly likely that methanol was present in your reaction.
Possible Causes:
-
Contaminated Reagents: The alcohol or carboxylic acid used may contain traces of other alcohols.
-
Solvent Participation: Using an alcohol as a solvent that is different from the alcohol intended for the esterification is a primary cause.
-
"Wet" Solvents: The presence of water can lead to hydrolysis of the desired ester back to the carboxylic acid, which can then be re-esterified by a contaminant alcohol.
Troubleshooting Steps:
-
Verify Reagent Purity: Run a GC-MS or NMR on your starting alcohol and solvents to check for contaminants.
-
Use Anhydrous Conditions: Ensure all solvents are thoroughly dried. Consider using molecular sieves to remove any residual water.[8]
-
Choose a Non-Alcoholic Solvent: If possible, use a non-participating, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
Q2: My reaction yield is consistently low, and I'm recovering a mixture of esters. What can I do?
A2: Low yields accompanied by multiple ester products strongly suggest that the equilibrium of your reaction is being disrupted by competing transesterification reactions.
Preventative Measures:
-
Use a Large Excess of the Desired Alcohol: When performing a Fischer esterification, using a large excess of the desired alcohol can help drive the equilibrium towards the formation of the intended product.[4][9][10]
-
Removal of Water: In Fischer esterification, water is a byproduct. Removing it as it forms will shift the equilibrium to the product side, increasing the yield of the desired ester.[9][11][12][13][14] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
Consider an Alternative Synthesis Route: If transesterification is unavoidable, consider a method that does not involve an alcohol as a reactant in the final step, such as the Steglich esterification.[15][16][17][18]
Q3: Can my choice of catalyst influence the likelihood of transesterification?
A3: Absolutely. Both acid and base catalysts can promote transesterification.
-
Acid Catalysts (e.g., H₂SO₄, p-TsOH): These are common in Fischer esterification and will readily catalyze transesterification if a contaminant alcohol is present.[10][19][20][21]
-
Base Catalysts (e.g., NaOMe, Et₃N): Strong bases will generate alkoxides from any available alcohols, which are potent nucleophiles for transesterification.[2][3]
Recommendations:
-
For Fischer Esterification: Use the minimum effective amount of acid catalyst. After the reaction, neutralize the acid during workup to prevent further reactions.
-
Consider Coupling Reagents: For sensitive substrates, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a Steglich esterification can be a milder, more controlled alternative that avoids strong acids or bases.[15][16][17][18][22]
Preventative Strategies and Best Practices
Proactive measures are the most effective way to avoid transesterification.
Solvent and Reagent Selection
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use a non-alcoholic, aprotic, and anhydrous solvent (e.g., DCM, THF, Toluene). | Prevents the solvent from participating in the reaction. |
| Reagent Purity | Use high-purity, anhydrous reagents. | Minimizes the introduction of competing alcohols and water. |
| Drying Agents | Employ molecular sieves or anhydrous salts (e.g., MgSO₄, Na₂SO₄).[23] | Actively removes water from the reaction, driving the equilibrium towards the desired product.[8][11][12] |
Reaction Condition Control
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Determine the optimal temperature that favors the desired esterification without significantly increasing transesterification.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed, preventing prolonged exposure to conditions that could favor side reactions.
Workflow for Troubleshooting Transesterification
Below is a decision-making workflow to help diagnose and resolve potential transesterification issues.
Caption: Troubleshooting workflow for suspected transesterification.
Recommended Experimental Protocols
Protocol A: Optimized Fischer Esterification of Benzofuran-2-carboxylic Acid
This protocol is designed to maximize the yield of the desired ester while minimizing the risk of transesterification.
Materials:
-
Benzofuran-2-carboxylic acid
-
Desired alcohol (e.g., ethanol for ethyl ester), >99.5% purity (10 equivalents)
-
Concentrated sulfuric acid (catalytic amount, ~1-2 mol%)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Molecular sieves (3Å)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar.
-
Reagents: To the flask, add benzofuran-2-carboxylic acid (1 equivalent) and anhydrous toluene.
-
Alcohol Addition: Add the desired high-purity alcohol (10 equivalents).
-
Catalyst: Slowly add the catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol B: Steglich Esterification for Sensitive Benzofuran Substrates
This method is ideal for acid-sensitive substrates or when steric hindrance is a challenge.[15][16][17][18]
Materials:
-
Benzofuran-2-carboxylic acid
-
Desired alcohol (1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzofuran-2-carboxylic acid (1 equivalent), the desired alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to remove any remaining DCU and other impurities.
References
-
Master Organic Chemistry. (2022, November 10). Transesterification. [Link]
-
BYJU'S. Transesterification. [Link]
-
Chemistry LibreTexts. (2023, January 22). Transesterification. [Link]
-
Grokipedia. Steglich esterification. [Link]
-
ResearchGate. Mechanism of base catalyzed transesterification. [Link]
-
Fiveable. Steglich Esterification Definition - Organic Chemistry Key Term. [Link]
-
ResearchGate. Mechanism of base catalyzed transesterification. [Link]
-
ResearchGate. Mechanism of acid catalyzed transesterification. [Link]
-
Wikipedia. Transesterification. [Link]
-
Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
PDF. (PDF) Synthesis and antibacterial activity of novel benzofuran ester derivatives. [Link]
-
RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
RevisionDojo. (2025, November 21). What Dehydrating Agents Do in Chemistry. [Link]
-
Scribd. Steglich Esterification Guide | PDF. [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. [Link]
-
NIH. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
UKEssays.com. (2018, May 21). Methods of Stopping Kinetic Transesterification Reactions. [Link]
-
IU Indianapolis - Indiana University. Anhydrous Salts for Esterification. [Link]
-
RSC Publishing. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
Quora. (2017, July 16). In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent?[Link]
-
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Quora. (2023, January 12). Using H2SO4 as a dehydrating agent in esterification reaction increases the yield of ester. But won't this mess up the equilibrium? And if we keep removing H2O from the products, will one of the products be consumed completely and defy equilibrium?[Link]
-
ResearchGate. (2019, September 26). Reverse Reaction of Esterification and How to Prevent it?[Link]
-
PMC - NIH. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
E3S Web of Conferences. Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. [Link]
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Technical Support Center: Purification Challenges for Oily Benzofuran Compounds
Welcome to the Technical Support Center dedicated to addressing the unique purification challenges associated with oily benzofuran compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet frustrating issue of isolating pure benzofuran derivatives that present as oils or low-melting solids. Drawing from extensive field experience and established scientific principles, this resource provides practical, in-depth troubleshooting guides and frequently asked questions to navigate these complex separations.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the purification of oily benzofuran compounds.
Q1: What are the primary reasons my benzofuran product is an oil and not a solid?
A1: The physical state of your compound is dictated by its molecular structure and purity. Oily or liquid products are common for benzofurans with:
-
Low Molecular Weight: Smaller molecules tend to have weaker intermolecular forces.
-
Flexible Side Chains: The presence of alkyl chains or other flexible substituents can disrupt crystal lattice formation.[1]
-
Impurities: The presence of residual solvents or reaction byproducts can act as an impurity, leading to freezing-point depression and preventing crystallization.[2]
-
Mixtures of Isomers: Constitutional isomers of substituted benzofurans often have very similar physical properties, and their mixture can behave as an oil.[3]
Q2: My oily compound streaks badly on the TLC plate. What does this indicate?
A2: Streaking on a TLC plate, especially with silica gel, often points to one of the following issues:
-
Compound Overload: Applying too much of the sample to the TLC plate.
-
High Polarity: The compound may be too polar for the chosen solvent system, causing it to interact very strongly with the silica gel.[4]
-
Acidity/Basicity: Benzofuran derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or strong, irreversible binding.[5][6]
-
Inappropriate Solvent System: The mobile phase may not be strong enough to move the compound effectively, or it may be too strong, causing it to move with the solvent front.
Q3: Is it possible to crystallize an oily compound?
A3: Yes, it is often possible to induce crystallization in an oil. This process, however, can be challenging. Success depends on finding the right conditions, which may involve screening various solvents, adjusting the temperature slowly, and using techniques like seeding or scratching the flask.[7][8] Sometimes, purifying the oil by another method first, like column chromatography, can remove impurities that inhibit crystallization.[7]
Q4: Are there alternatives to silica gel chromatography for purifying oily benzofurans?
A4: Absolutely. When silica gel chromatography fails or is not ideal, several other techniques can be employed:
-
Distillation: For thermally stable, volatile oils, vacuum distillation can be a powerful purification method.[9]
-
Liquid-Liquid Extraction: This can be used for initial cleanup, separating compounds based on their differential solubilities in immiscible solvents.[10]
-
Supercritical Fluid Chromatography (SFC): An excellent alternative for non-polar and chiral compounds, SFC often provides faster and more efficient separations than traditional HPLC.[11][12]
-
Preparative HPLC: Both normal-phase and reversed-phase preparative HPLC can offer high-resolution separation for complex mixtures.[13]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific purification challenges with oily benzofuran compounds.
Issue 1: Persistent "Oiling Out" During Crystallization Attempts
Problem: Upon cooling the solution or adding an anti-solvent, the benzofuran derivative separates as a liquid phase (an oil) instead of forming solid crystals. This phenomenon, known as "oiling out," is problematic because the oil phase can trap impurities, leading to a poor purification outcome.[14][15]
Probable Causes & Solutions:
-
High Solute Concentration: The supersaturation level is too high, leading to rapid phase separation rather than controlled crystal growth.
-
Solution: Use a more dilute solution. Start with just enough hot solvent to dissolve the compound and then add a slight excess to avoid premature saturation upon cooling.[8]
-
-
Inappropriate Solvent System: The chosen solvent or solvent pair may not be ideal for crystallization.
-
Solution: Conduct a systematic solvent screen. Look for a solvent that dissolves the compound when hot but in which the compound is poorly soluble when cold. For solvent pairs, use a "good" solvent to dissolve the oil and then slowly add a "poor" solvent (in which the two solvents are miscible) until slight turbidity persists.[8][16]
-
-
Low Melting Point of the Compound: The melting point of the compound may be lower than the temperature at which the solution becomes saturated.[2]
-
Solution: Try using a lower-boiling point solvent or solvent system. This allows the saturation point to be reached at a lower temperature, potentially below the compound's melting point.
-
-
Presence of Impurities: Impurities can interfere with the formation of a crystal lattice.[2]
-
Solution: Pre-purify the oil using a quick filtration through a plug of silica gel or by performing a liquid-liquid extraction to remove gross impurities before attempting crystallization.[17]
-
Experimental Protocol: Overcoming Oiling Out
-
Initial Cleanup: Dissolve the oily benzofuran in a minimal amount of a non-polar solvent (e.g., dichloromethane or diethyl ether). Pass this solution through a short plug of silica gel in a pipette or small funnel to remove baseline impurities.[17] Concentrate the filtrate in vacuo.
-
Solvent Screening: In parallel, place small amounts of the pre-purified oil into several test tubes. Add different solvents or solvent pairs (see table below) and heat to dissolve. Allow to cool slowly to room temperature, then place in a -20°C freezer. Observe which system yields crystalline material.
-
Controlled Crystallization:
-
Dissolve the bulk of the pre-purified oil in the optimal solvent system identified in the screen, using minimal heating.
-
Allow the solution to cool slowly and undisturbed. If no crystals form, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal if available.[8]
-
If oiling out still occurs, gently warm the solution to redissolve the oil, add a small amount of the "good" solvent to increase dilution, and repeat the slow cooling process.
-
| Solvent System | Polarity | Typical Use Case |
| Hexane/Ethyl Acetate | Non-polar/Polar | Good for moderately polar benzofurans. |
| Dichloromethane/Hexane | Moderately Polar/Non-polar | Effective for less polar compounds. |
| Acetone/Water | Polar/Polar | Suitable for more polar benzofurans.[16] |
| Methanol | Polar | Can be effective for inducing crystallization of some oils. |
Table 1: Common Solvent Systems for Crystallization of Oily Compounds.
Issue 2: Poor Separation and/or Decomposition during Silica Gel Chromatography
Problem: The oily benzofuran either co-elutes with impurities, streaks down the column, or appears to decompose on the silica gel, resulting in low recovery of the desired product.
Probable Causes & Solutions:
-
Acid Sensitivity: Standard silica gel is acidic (pH ~4-5) and can cause degradation of sensitive benzofuran derivatives.[5]
-
Co-elution of Isomers or Non-polar Impurities: The polarity difference between the desired compound and impurities is insufficient for separation with the chosen mobile phase.[3]
-
Solution 1: Optimize the mobile phase. Use a shallower solvent gradient or an isocratic elution with a less polar solvent system to increase the resolution between spots. Hexane and ethyl acetate are common starting points.[19]
-
Solution 2: Consider reversed-phase chromatography. In this technique, non-polar compounds are retained more strongly, which can be advantageous for separating a non-polar product from slightly more polar impurities.[18]
-
-
Thermal Instability: Some benzofurans can be sensitive to heat.[3]
-
Solution: Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath at or slightly above room temperature.
-
Workflow for Optimizing Chromatographic Purification
A decision-making workflow for chromatographic purification.
Issue 3: Purification of High-Boiling Point, Thermally Labile Oily Benzofurans
Problem: The benzofuran derivative has a high boiling point, making standard distillation difficult, and it is also prone to decomposition at elevated temperatures.
Probable Causes & Solutions:
-
High Molecular Weight/Polarity: Larger or more polar molecules have stronger intermolecular forces, leading to higher boiling points.[9]
-
Thermal Sensitivity: The presence of sensitive functional groups can lead to decomposition at temperatures required for atmospheric distillation.[3][9]
Solution: Vacuum Distillation
Vacuum distillation is the method of choice for purifying high-boiling point liquids that are thermally unstable.[20] By reducing the pressure above the liquid, its boiling point is significantly lowered, allowing for distillation at a temperature that does not cause decomposition.[9]
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus using well-fitting glassware to ensure a good seal. Use a short-path distillation head for very high-boiling or viscous oils to minimize material loss.
-
Heating: Use a heating mantle with a stirrer or a water/oil bath for even heating. The bath temperature should generally be set 20-30°C higher than the expected boiling point of the liquid at the target pressure.[9]
-
Pressure Control: Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap to protect the pump. Gradually reduce the pressure to the desired level.
-
Distillation: Slowly heat the mixture. Collect fractions as the distillate comes over. It is often wise to collect a small forerun fraction, which may contain residual solvents, before collecting the main product fraction.
-
Monitoring: Monitor the head temperature and the pressure throughout the distillation. A stable boiling point at a constant pressure indicates a pure compound is being distilled.
| Pressure (mmHg) | Approximate Boiling Point Reduction (°C) |
| 760 (Atmospheric) | 0 |
| 100 | ~50-60 |
| 20 | ~90-100 |
| 1 | ~140-150 |
| 0.1 | ~180-200 |
Table 2: Estimated Boiling Point Reduction Under Vacuum.
Advanced Technique: Supercritical Fluid Chromatography (SFC)
For particularly challenging separations, such as chiral benzofurans or mixtures of non-polar isomers, Supercritical Fluid Chromatography (SFC) offers a powerful alternative.
Principle: SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[21] Supercritical fluids have properties intermediate between a gas and a liquid, offering low viscosity and high diffusivity, which leads to fast and highly efficient separations.[12]
Advantages for Oily Benzofurans:
-
Ideal for Non-polar Compounds: Supercritical CO₂ is an excellent solvent for non-polar and lipid-soluble compounds.[21]
-
Mild Conditions: Separations can be run at low temperatures (e.g., 30-50°C), which is ideal for thermally labile compounds.[21]
-
Fast Separations: The low viscosity of the mobile phase allows for high flow rates without generating excessive backpressure, significantly reducing run times compared to HPLC.[11]
-
Easy Solvent Removal: After fraction collection, the CO₂ evaporates, leaving the purified compound in the co-solvent, which is easily removed.[21]
Sources
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- 10. benchchem.com [benchchem.com]
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- 21. jascoinc.com [jascoinc.com]
Technical Support Center: Troubleshooting Low Yields in Sonogashira Coupling of Benzofurans
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Sonogashira coupling reaction for the synthesis of benzofurans. As a powerful C-C bond-forming reaction, the Sonogashira coupling is invaluable for creating the benzofuran scaffold, a core component in many pharmaceuticals and natural products.[1][2][3] However, its sensitivity to various parameters can often lead to frustratingly low yields.
This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues. We will delve into the causality behind experimental choices, ensuring that each troubleshooting step is grounded in solid scientific principles.
Troubleshooting Guide
Catalyst and Ligand Issues
Q1: My reaction is sluggish or stalls completely, and I suspect a problem with my palladium catalyst. What are the common causes of catalyst deactivation?
A1: Catalyst deactivation is a frequent culprit for low yields. Several factors can contribute to this:
-
Palladium Black Formation: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black. This is often promoted by impurities, high temperatures, or suboptimal ligand choice. Using solvents like THF can sometimes promote the formation of Pd black.[4]
-
Oxidative Addition Failure: The first step in the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) complex, can be challenging, especially with electron-rich or sterically hindered benzofuran halides.[5][6] The choice of ligand is critical here. Bulky, electron-rich phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands can facilitate this step.[7][8][9]
-
Inhibition by Substrates or Bases: Certain functional groups on your benzofuran substrate, such as anilines, can coordinate to the palladium center and inhibit catalysis.[10][11] Similarly, the choice and purity of the base are crucial. Some secondary amines can react with the palladium complex, leading to inactive species.[5]
Protocol for Catalyst System Screening:
-
Degas Rigorously: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can promote catalyst decomposition and unwanted side reactions like Glaser coupling.[5][11]
-
Ligand Screening: If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or employing more robust ligands.[12][13] A good starting point is to screen a panel of ligands with varying steric and electronic properties.
-
Catalyst Loading: While not a solution for fundamental issues, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation.[11]
Reaction Condition Optimization
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
A2: Glaser coupling is a common side reaction in copper-co-catalyzed Sonogashira reactions, leading to the dimerization of the terminal alkyne.[5][13][14] This is particularly problematic when the desired cross-coupling is slow.
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][14][15] These methods often require specific ligands and bases to facilitate the catalytic cycle without copper.[1][15]
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of oxidative homocoupling.[5][11] Ensure your reaction setup is scrupulously purged with an inert gas (argon or nitrogen) and that all reagents and solvents are degassed.
-
Amine as Solvent: Using an amine base like triethylamine (TEA) or diisopropylamine (DIPA) as the solvent can sometimes suppress homocoupling.[11]
Table 1: Comparison of Conventional vs. Copper-Free Sonogashira Conditions
| Parameter | Conventional Sonogashira | Copper-Free Sonogashira |
| Co-catalyst | CuI (typically 1-5 mol%) | None |
| Primary Side Reaction | Glaser Homocoupling | Can have slower reaction rates |
| Atmosphere | Strictly Inert | Inert atmosphere still recommended |
| Typical Ligands | PPh₃ | Bulky, electron-rich phosphines (e.g., XPhos), NHCs |
| Typical Bases | Amines (e.g., TEA, DIPA) | Often stronger, non-coordinating bases (e.g., Cs₂CO₃, K₂CO₃) |
Q3: My reaction is not going to completion, even after extended reaction times. Should I increase the temperature?
A3: While increasing the temperature can sometimes drive a sluggish reaction to completion, it can also lead to undesired side reactions and catalyst decomposition.[12] A systematic approach is recommended.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. For instance, DMF can be beneficial for reactions with electron-rich benzofuran iodides by aiding oxidative addition and improving homogeneity.[10] A solvent screen is often a worthwhile endeavor.
-
Base Selection: The base plays a crucial role in deprotonating the alkyne and neutralizing the HX byproduct.[14][16] For benzofuran synthesis involving a subsequent cyclization, an anhydrous base like K₂CO₃ or Cs₂CO₃ might be preferable to NaHCO₃, which can produce water at high temperatures and deactivate the catalyst.[12]
-
Temperature Optimization: If you do decide to increase the temperature, do so incrementally (e.g., in 10-20 °C steps) and monitor the reaction closely by TLC or LC-MS for the formation of byproducts. For some aryl bromides, temperatures around 100°C in a sealed tube may be necessary.[6]
Substrate and Reagent Purity
Q4: I have a complex benzofuran substrate with multiple functional groups. Could this be inhibiting the reaction?
A4: Absolutely. The electronic and steric properties of your benzofuran substrate can have a profound effect on the reaction's success.[9]
-
Electron-Donating Groups: These groups can make the aryl halide less reactive towards oxidative addition. In such cases, using a more reactive aryl iodide instead of a bromide or chloride is advisable.[14]
-
Steric Hindrance: Bulky groups near the reaction site can hinder the approach of the catalyst. Employing ligands with different steric profiles can sometimes overcome this.
-
Coordinating Functional Groups: As mentioned, groups like unprotected anilines or amidoximes can sequester the palladium or copper catalyst.[11][17] Protecting such groups before the coupling reaction is often a necessary step.[11]
Experimental Protocol: Protecting an Aniline Group
-
Dissolve the halogenated aniline in a suitable solvent (e.g., dichloromethane).
-
Add a base, such as triethylamine (1.2 equivalents).
-
Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the protected acetamide.
Frequently Asked Questions (FAQs)
Q: What is the ideal catalyst loading for a Sonogashira coupling of benzofurans?
A: There is no single "ideal" loading, as it is substrate-dependent. A good starting point for optimization is typically 1-5 mol% for the palladium catalyst and 2-10 mol% for the copper(I) co-catalyst (if used). For highly active catalyst systems and reactive substrates, loadings can sometimes be lowered to <1 mol%.
Q: Can I run my Sonogashira reaction open to the air?
A: While some robust, air-stable palladium catalysts have been developed, it is generally not recommended.[5][18] Oxygen promotes the undesirable Glaser homocoupling of the alkyne and can lead to the decomposition of the palladium catalyst.[5] For reproducible and high-yielding reactions, maintaining an inert atmosphere is crucial.
Q: My benzofuran starting material is an aryl bromide. Why is the reaction so slow?
A: The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > Br > Cl.[14] Aryl bromides are significantly less reactive than aryl iodides, and their oxidative addition to the palladium center is often the rate-limiting step.[6] To improve the reaction rate with aryl bromides, you may need to use higher temperatures, more electron-rich and bulky ligands, or a more active catalyst system.[6]
Q: I am performing a one-pot Sonogashira coupling followed by cyclization to form the benzofuran ring, but I'm only isolating the uncyclized alkyne intermediate. What should I do?
A: This indicates that the initial C-C bond formation is successful, but the subsequent intramolecular cyclization is not.[12] The conditions optimized for the Sonogashira coupling may not be ideal for the cyclization step.[12] You may need to adjust the base, solvent, or temperature after the initial coupling is complete to promote the final ring-closing step. For example, a stronger base or a higher temperature might be required for the cyclization.
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
Sonogashira Catalytic Cycle
Caption: A logical workflow for troubleshooting low yields in Sonogashira couplings.
References
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6696-6713. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sonogashira reaction structure. Retrieved from [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
Slideshare. (n.d.). Sonogashira reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Copper-Free Sonogashira Coupling of 2-Bromoarylcarbonyls: Synthesis of Isobenzofurans via One-Pot Reductive Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. Retrieved from [Link]
-
Joshi, O. P., et al. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. Retrieved from [Link]
-
Malinowski, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2235-2243. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. Retrieved from [Link]
-
Yue, H., & Li, Y. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16756-16766. Retrieved from [Link]
-
Reddit. (2021, March 6). Sonogashira coupling. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope of benzofuran synthesis via domino Sonogashira coupling/cyclization reactions. Retrieved from [Link]
-
Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6696-6713. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. Retrieved from [Link]
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Southwestern University. (2024, April 16). Novel Gold(I) Catalysis Synthesis of Benzofurans. Retrieved from [Link]
-
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6696-6713. Retrieved from [Link]
-
ACS Publications. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. Retrieved from [Link]
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- 18. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
Technical Support Center: Recrystallization of Ethyl 2-(benzofuran-3-yl)acetate Derivatives
Welcome to the technical support guide for the purification of Ethyl 2-(benzofuran-3-yl)acetate and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline material from this important class of heterocyclic compounds. As drug intermediates, the purity and solid-state form of these derivatives are critical for downstream reaction performance and regulatory compliance[1]. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to navigate the nuances of their crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound derivatives that influence recrystallization?
A: The recrystallization behavior of these compounds is governed by the interplay of three structural features:
-
The Benzofuran Core: This bicyclic aromatic system is largely nonpolar but contains a polar ether linkage. It provides a rigid scaffold prone to π–π stacking interactions, which can stabilize the crystal lattice[2][3].
-
The Ethyl Acetate Side Chain: The ester group introduces significant polarity and a site for hydrogen bonding, influencing solubility in polar solvents.
-
Substituents on the Benzofuran Ring: The nature, position, and number of substituents (e.g., halogens, alkyl, nitro, or hydroxyl groups) dramatically alter the molecule's overall polarity, melting point, and solubility profile, making a "one-size-fits-all" solvent system unlikely.
The parent compound, this compound, is a liquid at room temperature. Therefore, this guide focuses on its solid derivatives, which are common in synthetic pathways.
Q2: How do I begin selecting a suitable recrystallization solvent?
A: The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature[4][5]. The principle of "like dissolves like" is a good starting point; given the moderate polarity of the core structure, solvents of intermediate polarity are often successful.
A systematic approach is to test the solubility of a small amount of crude material (~20-50 mg) in various solvents (~0.5-1 mL)[5]. This initial screening will quickly identify promising candidates for single-solvent or mixed-solvent systems.
Q3: What are some common single-solvent and mixed-solvent systems reported for benzofuran derivatives?
A: Based on literature and practical experience, several solvent systems are effective for this class of compounds. Mixed-solvent systems are particularly useful when no single solvent provides the ideal solubility gradient[5][6].
| Solvent System | Component Polarity | Boiling Point (°C) | Typical Use Case & Rationale |
| Methanol/Water | Polar/Polar | 65 (MeOH) / 100 (H₂O) | The compound is dissolved in hot methanol, and water is added as an anti-solvent until turbidity appears. Excellent for derivatives with moderate to high polarity[7]. |
| Ethanol/Water | Polar/Polar | 78 (EtOH) / 100 (H₂O) | Similar to methanol/water, but ethanol's lower polarity can be advantageous for less polar derivatives[5]. |
| Acetone/Methanol | Polar/Polar | 56 (Acetone) / 65 (MeOH) | A common mixture for benzofurans where solubility in a single alcohol is too high even when cold. Acetone provides high solubility, while methanol helps modulate it[4][7]. |
| Ethyl Acetate/Hexane (or Heptane) | Mid-Polar/Non-Polar | 77 (EtOAc) / 69 (Hexane) | A classic system. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added to decrease solubility and induce crystallization. Highly effective for compounds of low to moderate polarity[8]. |
| Dichloromethane/Hexane | Mid-Polar/Non-Polar | 40 (DCM) / 69 (Hexane) | Useful for less polar derivatives. The low boiling point of DCM requires careful handling to prevent premature evaporation. |
| Toluene | Non-Polar (Aromatic) | 111 | An effective solvent for compounds with multiple aromatic rings, as it can solubilize them when hot. Slow cooling is crucial[9]. |
Troubleshooting Guide
Problem: My compound has "oiled out" and will not crystallize.
Answer: Oiling out occurs when the solute separates from the solution as a liquid phase (a supercooled melt) rather than a solid crystal lattice. This is a common issue when the compound's melting point is low or when the solution is supersaturated at a temperature above the melting point[6].
Causality & Solution Pathway:
-
Re-dissolve the Oil: Heat the mixture until the oil fully re-dissolves into the solvent.
-
Add More Solvent: The most frequent cause is using too little solvent, leading to excessive supersaturation. Add a small amount (10-20% more) of the primary solvent to the hot solution to lower the saturation point[6][10].
-
Ensure Homogeneity: If using a mixed-solvent system (e.g., ethanol/water), the oiling may indicate poor mixing. Ensure the solution is homogeneous before cooling.
-
Slow Down the Cooling: Rapid cooling promotes oiling. Allow the flask to cool to room temperature very slowly by insulating it (e.g., in a beaker of hot water or leaving it on a cooling hotplate). Do not move it directly to an ice bath[6].
-
Lower the Crystallization Temperature: If the oil persists, it may be that the boiling point of your solvent is higher than the melting point of your compound. Consider switching to a lower-boiling solvent.
-
Scratching/Seeding: Once the solution has cooled slightly, gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites. If available, adding a tiny seed crystal of the pure compound is the most effective method to induce crystallization[6][10].
Problem: No crystals are forming, even after cooling in an ice bath.
Answer: This indicates that the solution is not sufficiently supersaturated, meaning the compound remains too soluble in the cold solvent.
Causality & Solution Pathway:
-
Excess Solvent: This is the most common reason[6]. You have likely used too much solvent to dissolve the crude product.
-
Solution: Gently heat the solution to boil off a portion of the solvent (15-25%) in a fume hood. Allow the concentrated solution to cool again[10]. Repeat until crystals form upon cooling.
-
-
Induce Nucleation: A supersaturated solution may need a trigger to begin crystallization.
-
Scratching: Vigorously scratch the inner surface of the flask with a glass rod. The micro-scratches on the glass provide nucleation points for crystal growth[10][11].
-
Seed Crystals: Add a single, small crystal of the pure product. This provides a perfect template for lattice formation[10][12].
-
Evaporation Trick: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid. Re-insert the rod into the solution to introduce these micro-crystals as seeds[10].
-
-
Increase Cooling: If crystals still do not form, try cooling the flask in a freezer or a dry ice/acetone bath for a short period. Be aware this can sometimes lead to rapid precipitation of less pure material.
Problem: My final yield is very low (<50%).
Answer: A low yield suggests that a significant amount of your product was lost during the process.
Causality & Solution Pathway:
-
Too Much Solvent: As with the failure to crystallize, using a large excess of solvent will keep a substantial portion of your compound dissolved in the mother liquor even when cold[10].
-
Recovery: You can often recover more product by concentrating the mother liquor (filtrate) by about 50% and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), significant product loss can occur on the filter paper.
-
Solution: Use a heated filter funnel and pre-heat your receiving flask. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.
-
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent choice by performing solubility tests.
Problem: The crystals are colored, but the pure compound should be colorless.
Answer: Colored impurities are common byproducts in organic synthesis. If they are highly conjugated, even trace amounts can impart significant color.
Causality & Solution Pathway:
-
Adsorption on Activated Carbon: Highly colored, nonpolar impurities can often be removed by treatment with activated carbon (charcoal).
-
Protocol: After dissolving the crude product in the hot solvent, remove the flask from the heat source to stop boiling. Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient; too much will adsorb your product). Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon particles. Proceed with the crystallization as usual.
-
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Dissolution: Place the crude solid derivative in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol, ethyl acetate) dropwise from a heated beaker while the flask is gently heated (e.g., on a steam bath or hotplate) with stirring. Continue adding the minimum amount of hot solvent required to just fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities or color are present, perform a hot filtration as described in the troubleshooting section above (potentially with charcoal treatment).
-
Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Crystal formation should begin within 5-20 minutes[10]. Once at room temperature, the flask can be placed in an ice-water bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter under vacuum. For final drying, they can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: General Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" hot solvent (the one in which it is highly soluble, e.g., ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-solubilization: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.
-
Isolation, Washing & Drying: Follow steps 4-6 from Protocol 1. For washing, use a pre-chilled mixture of the two solvents in a ratio that favors the anti-solvent.
Visualization of Key Workflows
Solvent Selection Workflow
This diagram outlines the logical steps for identifying a suitable recrystallization solvent system.
Caption: Logical workflow for selecting a recrystallization solvent.
References
- Benchchem. (n.d.). Technical Support Center: Workup Procedures for Benzofuran Derivatives.
- Jurd, L. (1964). Preparation of benzofuran derivatives. U.S. Patent No. 3,147,280.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- Various Authors. (2017). What is the best solvent for recrystallization?. Quora.
- Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates.
- Williamson, K. L. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Benchchem. (n.d.). Technical Support Center: Purification of Substituted Benzofuran Isomers.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Lu, Y. Z., Jiang, G. Q., Xiao-Qin, & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. PubChem.
- Various Authors. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. PubChem.
- Sigma-Aldrich. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
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- 4. benchchem.com [benchchem.com]
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- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 12. mt.com [mt.com]
Scaling up the synthesis of Ethyl 2-(benzofuran-3-yl)acetate for preclinical studies
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 2-(benzofuran-3-yl)acetate. As preclinical studies demand larger quantities of material, transitioning from bench-scale synthesis to a robust, scalable process is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges of scale-up, ensuring consistent yield and high purity.
Overview of a Scalable Synthetic Approach
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2][3] For the synthesis of 3-substituted benzofurans like this compound, several strategies exist, including palladium-catalyzed reactions and multi-step sequences.[4][5][6] However, for scalability, efficiency, and atom economy, direct construction methods are often preferred.
A highly effective and documented approach for creating 3-alkoxycarbonyl benzofurans involves the acid-catalyzed reaction of a salicylaldehyde derivative with ethyl diazoacetate (EDA).[7] This method proceeds through a hemiacetal intermediate which, upon dehydration with a strong acid, cyclizes to form the desired benzofuran ring system. This process is advantageous due to the commercial availability of starting materials and the direct formation of the target scaffold.[7]
General Reaction Workflow
The following diagram outlines the typical workflow for this synthesis, which will serve as the basis for our troubleshooting guide.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: From Bench to Preclinical Scale
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Question 1: My reaction yield is significantly lower than reported in the literature. What are the most likely causes?
Answer: Low yield is a multifaceted problem, especially during scale-up. The root cause can typically be traced to one of four areas: reaction conditions, reagent quality, catalyst activity, or workup efficiency.
-
Causality—Reaction Conditions: The initial reaction to form the acrylate intermediate and the subsequent cyclization are sensitive to temperature and concentration. At a larger scale, inefficient heat transfer can create hot spots, leading to decomposition or side-product formation. Similarly, inadequate mixing can result in localized concentration gradients, stalling the reaction.
-
Solution: Monitor the internal reaction temperature, not just the bath temperature. For exothermic steps, such as the addition of strong acid, use a controlled addition funnel and an adequate cooling system. Ensure robust mechanical stirring is in place to maintain a homogeneous mixture.
-
-
Causality—Reagent Quality: Ethyl diazoacetate (EDA) can decompose over time, and salicylaldehyde can oxidize. Water is a critical inhibitor, as it can quench the acid catalyst and participate in undesired side reactions.
-
Solution: Use freshly opened or purified reagents. Ensure all solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). All glassware must be rigorously dried before use.[8]
-
-
Causality—Catalyst Inactivity: The Brønsted acid catalyst (e.g., HBF₄·OEt₂) is highly hygroscopic. Exposure to atmospheric moisture will deactivate it, preventing the initial reaction from proceeding efficiently.[7]
-
Solution: Handle the acid catalyst in a dry environment, such as a glove box or under a positive pressure of inert gas. Use anhydrous transfer techniques (e.g., syringe).
-
-
Causality—Workup & Purification Losses: Product can be lost during aqueous extraction, especially if emulsions form. During purification, using an inappropriate solvent system for chromatography or recrystallization can lead to significant material loss.
-
Solution: During extraction, if emulsions form, add brine to help break them. For purification at scale, prioritize recrystallization over chromatography to minimize solvent use and product loss on the stationary phase. If chromatography is necessary, perform small-scale trials to optimize the solvent system (e.g., hexane-ethyl acetate) for good separation and recovery.[9][10]
-
Question 2: I'm observing multiple spots on my TLC plate, and the final product is difficult to purify. How can I improve selectivity?
Answer: The formation of multiple byproducts points towards issues with regioselectivity or competing reaction pathways. The primary impurities are often unreacted starting materials, the intermediate hemiacetal, or polymeric materials.
-
Causality—Incomplete Dehydration: The intermediate hemiacetal is often stable enough to be isolated. If the dehydration step is incomplete, you will see this as a major impurity.
-
Solution: Ensure a sufficient quantity of strong acid (e.g., concentrated H₂SO₄) is used in the second step to drive the dehydration to completion. Monitor the conversion of the intermediate to the final product by TLC before proceeding to workup.[7]
-
-
Causality—Polymerization/Decomposition: Aldehydes and acrylates can be prone to polymerization or decomposition under harsh acidic conditions or high temperatures.
-
Solution: Maintain strict temperature control throughout the reaction. Do not let the reaction run for an unnecessarily long time after completion is observed. The choice of acid and solvent can also influence stability; polyphosphoric acid (PPA) is sometimes used for such cyclizations but can be harsh.[11]
-
-
Causality—Isomer Formation: While the reaction with salicylaldehyde strongly favors the 3-substituted product, alternative pathways can exist, especially with highly substituted or electronically different starting materials.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Question 3: The reaction works at a 1g scale, but fails when I try to run it at 50g. What scalability factors should I consider?
Answer: This is a classic scale-up challenge. What works in a round-bottom flask doesn't always translate directly to a larger reactor. The key differences are in mass and heat transfer.
| Parameter | 1g Scale (Lab Flask) | 50g+ Scale (Reactor) | Troubleshooting & Optimization |
| Heat Transfer | High surface-area-to-volume ratio; efficient heating/cooling. | Low surface-area-to-volume ratio; risk of exotherms or slow heating. | Action: Use a jacketed reactor with a temperature probe in the reaction medium. Add reagents involved in exothermic steps slowly. |
| Mixing | Magnetic stirring is usually sufficient. | Magnetic stirring is inefficient; risk of poor homogenization. | Action: Use an overhead mechanical stirrer with an appropriately sized impeller to ensure the entire reaction volume is mixed effectively. |
| Reagent Addition | Can be added quickly via pipette or syringe. | Must be added slowly and controllably to manage heat and concentration. | Action: Use an addition funnel for liquid reagents. For solids, add in portions. |
| Workup Volume | Standard separatory funnels are adequate. | Large volumes make extractions cumbersome and can lead to significant solvent waste. | Action: Use a larger reactor for the workup. Consider continuous extraction methods if feasible. Prioritize recrystallization for purification to reduce solvent volumes compared to chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for a gram-scale synthesis?
A1: The following protocol is adapted from a verified procedure published in Organic Syntheses.[7]
Protocol: Synthesis of this compound
-
Reaction Setup: In a three-neck, 500 mL round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere, add salicylaldehyde (e.g., 10g, 1 eq.) and anhydrous dichloromethane (200 mL).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add tetrafluoroboric acid diethyl etherate (HBF₄·OEt₂, ~10 mol%) dropwise via syringe.
-
EDA Addition: Add ethyl diazoacetate (EDA, ~1.1 eq.) to the addition funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5°C.
-
Reaction Monitoring (Step 1): Allow the reaction to stir at room temperature. Monitor the consumption of salicylaldehyde by TLC until complete (typically 2-4 hours). This forms the intermediate hemiacetal.
-
Dehydration/Cyclization (Step 2): Cool the mixture back to 0°C. Add concentrated sulfuric acid (~1.5 eq.) dropwise via the addition funnel, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring (Step 2): Stir the reaction at room temperature for 1-2 hours, monitoring the conversion of the intermediate to the final product by TLC.
-
Workup: Carefully quench the reaction by pouring it into a beaker of ice water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (eluting with a gradient of ethyl acetate in hexane) or by vacuum distillation to yield the final product as a liquid.[12]
Q2: What are the primary safety concerns for this synthesis?
A2: The primary hazards are associated with ethyl diazoacetate (EDA) , which is potentially explosive and toxic, and the use of strong, corrosive acids .
-
EDA: Should be handled in a well-ventilated fume hood. Avoid contact with metal surfaces that can catalyze its decomposition. Do not distill EDA unless you have specialized equipment and experience.
-
Acids: HBF₄·OEt₂ and H₂SO₄ are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Perform additions slowly and with cooling.
Q3: What analytical techniques are essential for quality control of the final product?
A3: For preclinical studies, rigorous characterization is mandatory.
-
Structure Confirmation: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of isomeric impurities.
-
Identity: Mass Spectrometry (MS) to confirm the molecular weight.[9]
-
Purity: High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the final compound (typically >98% is required for preclinical batches).
-
Residual Solvents: Gas Chromatography (GC) may be required to quantify residual solvents from the purification process.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. (2013). Synfacts. [Link]
-
Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2022). RSC Publishing. [Link]
-
A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. (2016). ACS Publications. [Link]
-
Synthesis of benzofuro[3,2-b]indoline amines via deamination-interrupted Fischer indolization and their unexpected reactivity towards nucleophiles. (2020). Chemical Communications (RSC Publishing). [Link]
-
Benzofuran, Benzothiophene and Indole. Scribd. [Link]
-
An Approach to the Construction of Benzofuran-thieno[3,2-b]indole-Cored N,O,S-Heteroacenes Using Fischer Indolization. (2021). ACS Omega. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. [Link]
-
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. (2011). PMC. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2011). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]
-
Challenges and strategies in attaining benzofuran with pattern-tunable substituents. ResearchGate. [Link]
-
Japp–Klingemann reaction. Wikipedia. [Link]
-
An Approach to the Construction of Benzofuran-thieno[3,2-b]indole-Cored N,O,S-Heteroacenes Using Fischer Indolization. (2021). National Institutes of Health. [Link]
-
Japp-Klingemann reaction. chemeurope.com. [Link]
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. [Link]
-
Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. (2011). National Institutes of Health. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2022). National Institutes of Health. [Link]
-
(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]
-
Synthesis of Benzofuran Derivatives via Different Methods. (2014). Taylor & Francis Online. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2019). PMC. [Link]
-
Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. (2011). PMC. [Link]
-
Direct preparation of benzofurans from O-arylhydroxylamines. University of Strathclyde. [Link]
-
Direct preparation of benzofurans from O-arylhydroxylamines. (2009). Consensus. [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses. [Link]
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- 12. This compound | 82156-58-9 [sigmaaldrich.com]
Monitoring Ethyl 2-(benzofuran-3-yl)acetate reaction progress by TLC
Technical Support Center: Monitoring Esterification Reactions
This guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of Ethyl 2-(benzofuran-3-yl)acetate. It is designed to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower users to troubleshoot and optimize their analytical workflow effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor this esterification?
A1: The synthesis of this compound from benzofuran-3-acetic acid is a conversion of a polar carboxylic acid into a less polar ester. TLC separates compounds based on their relative polarity.[1][2] Using a standard silica gel plate (a polar stationary phase) and a less polar mobile phase, the less polar product (ester) will travel further up the plate than the more polar starting material (carboxylic acid).[3] This difference in migration distance (Rf value) allows for clear visual tracking of the starting material's consumption and the product's formation over time.[4]
Q2: How do I select an appropriate mobile phase (solvent system) for this analysis?
A2: The goal is to find a solvent system that provides good separation between the starting material and the product, ideally with Rf values between 0.2 and 0.8. A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a standard choice.[5] A good starting point for this specific reaction is a 3:1 or 4:1 mixture of hexanes to ethyl acetate.[6][7][8] If the spots are too close to the baseline, the eluent is not polar enough; you should increase the proportion of ethyl acetate.[9] Conversely, if they are too close to the solvent front, the eluent is too polar, and the proportion of hexanes should be increased.[9]
Q3: How can I visualize the spots on the TLC plate?
A3: The benzofuran moiety in both the reactant and product contains a conjugated aromatic system, which makes them UV-active.[10][11] The most common and non-destructive method is to use a UV lamp at a wavelength of 254 nm.[12] On TLC plates containing a fluorescent indicator, the compounds will appear as dark spots against a green fluorescent background.[12] For further confirmation or if spots are faint, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with many functional groups. Alternatively, an iodine chamber can be used, which often visualizes aromatic compounds as yellow-brown spots.[11][12]
Q4: What should a "complete" reaction look like on a TLC plate?
A4: A complete reaction is indicated by the total disappearance of the starting material spot in the lane corresponding to the reaction mixture. You should see a single, strong spot corresponding to the Rf value of the pure product. It is crucial to run reference spots of the pure starting material and, if available, the pure product alongside the reaction mixture for accurate comparison.[4][13]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during TLC analysis, explaining the root causes and providing actionable solutions.
Problem 1: My starting material spot (benzofuran-3-acetic acid) is streaking or tailing.
-
Causality: Carboxylic acids, like your starting material, are highly polar and can interact strongly with the acidic silanol groups on the silica gel stationary phase through hydrogen bonding. This strong, sometimes irreversible, binding causes the spot to drag or "streak" up the plate instead of moving as a compact circle.[14] This issue can also be exacerbated if the sample is too concentrated.[9][14][15]
-
Solutions:
-
Modify the Mobile Phase: The most effective solution is to add a small amount (0.5-2%) of a polar, acidic modifier like acetic acid or formic acid to your eluent.[9][14] This modifier protonates the carboxylate anions, reducing their strong interaction with the silica gel and resulting in a much sharper, more defined spot.
-
Reduce Sample Concentration: Overloading the plate is a common cause of streaking.[16] Dilute the aliquot from your reaction mixture before spotting it on the TLC plate.
-
Use a Different Stationary Phase: For highly polar compounds, a reversed-phase TLC plate (e.g., C18-silica) can be used where the separation mechanism is different.[9][17]
-
Problem 2: The reaction has been running for hours, but the starting material spot on the TLC is unchanged and there's no product spot.
-
Causality: This indicates the reaction has not initiated or is proceeding at an extremely slow rate. The Fischer esterification is an equilibrium-driven process that requires an acid catalyst and often heat to proceed efficiently.[18][19]
-
Solutions:
-
Verify Catalyst Addition: Ensure that the acid catalyst (e.g., concentrated H₂SO₄) was added to the reaction mixture. Its absence is a common oversight. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[18][19]
-
Check Reaction Temperature: Many esterifications require heating (reflux) to reach a reasonable rate. Verify that your heating apparatus is functioning correctly and the reaction is at the target temperature.
-
Assess Reagent Purity: Water can inhibit the reaction by shifting the equilibrium back towards the starting materials (hydrolysis).[20][21] Ensure your alcohol (ethanol) is sufficiently anhydrous and other reagents are of appropriate quality.
-
Problem 3: I see a new spot, but its Rf is very low (close to the starting material) or very high (at the solvent front).
-
Causality: This is purely an issue with the mobile phase composition. The polarity of your eluent is not optimized to provide adequate separation for the compounds of interest.[9]
-
Solutions:
-
Rf Too Low (Spots near baseline): Your mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture).[9] For example, move from a 4:1 hexanes:EtOAc mixture to a 2:1 mixture.
-
Rf Too High (Spots near solvent front): Your mobile phase is too polar, causing all components to travel with the solvent front. Decrease the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate).[9] For example, move from a 4:1 hexanes:EtOAc mixture to a 9:1 mixture.
-
Problem 4: I don't see any spots on the plate after development and visualization.
-
Causality: This can be due to several factors, from sample application errors to insufficient compound concentration.
-
Solutions:
-
Confirm UV Activity: While benzofurans are typically UV-active, your specific compound might be a weak absorber. Try visualizing with a chemical stain like potassium permanganate or an iodine chamber.[9][11]
-
Increase Sample Concentration: The aliquot from the reaction mixture may be too dilute.[9][16] Try spotting the sample multiple times in the same location, allowing the solvent to fully evaporate between each application to build up the concentration without creating a large initial spot.[4][16]
-
Check Spotting Technique: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, the sample will dissolve into the solvent pool instead of eluting up the plate.[9][16]
-
Consider Volatility: While unlikely to be a major issue for these specific compounds at room temperature, highly volatile products can sometimes evaporate from the plate before or during development.[9]
-
Experimental Protocols & Data
Protocol 1: Standard TLC Monitoring Workflow
-
Chamber Preparation: Pour your chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber. Cover the chamber and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors.
-
Plate Preparation: Using a pencil, gently draw a thin baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spotting:
-
Dilute a small sample of your pure starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, lightly touch it to the "SM" mark.
-
Withdraw a small aliquot from your reaction vessel. Dilute it if necessary. Spot this on the "Rxn" mark.
-
Carefully spot both the starting material and the reaction mixture on the same "Co" mark. This helps to confirm the identity of the starting material spot in the reaction lane.
-
Check the plate under a UV lamp to ensure the spots are visible and not too large before proceeding.[4]
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate via capillary action.[2]
-
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualization: View the plate under a 254 nm UV lamp and circle any visible spots with a pencil.[12] Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Data Summary Table
| Compound Name | Structure (Core) | Relative Polarity | Expected Rf (in 4:1 Hexanes:EtOAc) | Recommended Visualization |
| Benzofuran-3-acetic acid | Benzofuran-CH₂-COOH | High | ~ 0.1 - 0.2 (may streak) | UV (254 nm), KMnO₄ |
| This compound | Benzofuran-CH₂-COOEt | Low | ~ 0.5 - 0.7 | UV (254 nm), Iodine |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common TLC issues encountered when monitoring the this compound synthesis.
Sources
- 1. Khan Academy [khanacademy.org]
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- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
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- 18. chemguide.co.uk [chemguide.co.uk]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Regioselectivity in Benzofuran Synthesis
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges related to achieving high regioselectivity. Benzofurans are a vital class of heterocyclic compounds found in numerous natural products and pharmaceuticals, making their controlled synthesis a critical task in organic chemistry.[1][2][3] This resource addresses specific issues encountered during experiments in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in the synthesis of substituted benzofurans?
A1: Achieving high regioselectivity in benzofuran synthesis is a multifactorial challenge that depends on a synergistic interplay of reaction parameters. There is no single "magic bullet," but rather a series of strategic choices that guide the reaction toward the desired constitutional isomer. The key pillars of control are:
-
Synthetic Strategy: The fundamental reaction mechanism is the most significant determinant. Palladium-catalyzed cross-coupling reactions (like Sonogashira or Heck couplings) followed by cyclization are powerful tools for selectively forming 2- or 2,3-substituted benzofurans.[1][4][5] In contrast, acid-catalyzed cyclizations of precursors like aryl ethers or ketones often depend on the electronic properties of the aromatic ring and the stability of carbocation intermediates.[6]
-
Substrate Control (Electronic and Steric Effects): The electronic nature of substituents on the aromatic precursors profoundly impacts the reaction's efficiency and regiochemical outcome. For instance, in syntheses starting from salicylaldehydes, electron-donating groups generally lead to higher yields.[1] Steric hindrance can also direct cyclization to the less-hindered position on the aromatic ring.[7]
-
Reaction Conditions: Parameters such as temperature, solvent, and the choice of catalyst, ligand, or base can dramatically influence the regiochemical outcome.[8] For example, temperature can be used to switch between kinetic and thermodynamic control, favoring different regioisomers.[4]
Q2: How can I selectively synthesize a 2-substituted versus a 3-substituted benzofuran? This is a persistent challenge in my projects.
A2: This is a classic problem in heterocyclic chemistry. The selective synthesis of 2- or 3-substituted benzofurans often requires fundamentally different approaches or careful tuning of conditions for a specific substrate.
For selective synthesis of 2-substituted benzofurans: A robust method involves the palladium-catalyzed intramolecular C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers, which are generated in situ from the addition of phenols to bromoalkynes. This process reliably affords 2-substituted benzofurans.[4] Another common strategy is the oxidative cyclization of ortho-cinnamyl phenols using a palladium catalyst, which provides 2-benzyl benzofurans.[4]
For selective synthesis of 3-substituted benzofurans: A well-established route is the base-promoted intramolecular cyclization of phenols bearing a suitable side chain at the ortho position.[9] For example, the reaction of a phenol with an α-haloketone can lead to an ether intermediate that cyclizes to form a 3-substituted benzofuran.[10] Additionally, tandem reactions, such as those mediated by DMAP involving ortho-hydroxy α-aminosulfones, have been developed for the efficient synthesis of 3-aminobenzofuran derivatives.[11][12][13]
The following workflow provides a decision-making framework for selecting a synthetic strategy based on the desired substitution pattern.
Q3: My Larock-type benzofuran synthesis from an o-iodophenol and an internal alkyne is failing, giving yields below 5%. I'm using NaHCO₃ as the base in DMF at 110°C. What's going wrong?
A3: This is a common and frustrating issue that can often be resolved by addressing the choice of base and the potential for catalyst deactivation.[14]
-
Potential Cause 1: Water Formation. Sodium bicarbonate (NaHCO₃) can decompose at elevated temperatures (such as 110°C) to produce water. This in-situ water generation can interfere with the palladium catalytic cycle, leading to catalyst deactivation and a sharp drop in yield.[14]
-
Solution: Switch to an Anhydrous Base. The most effective solution is to replace NaHCO₃ with an anhydrous base that remains stable at high temperatures. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices and are widely used in these coupling reactions. Organic bases like triethylamine (NEt₃) can also be effective.[9][14]
-
-
Potential Cause 2: Catalyst Inefficiency or Deactivation. The (PPh₃)₂PdCl₂ catalyst, while common, may not be optimal for your specific substrates. Furthermore, high temperatures can sometimes lead to the decomposition of starting materials ("tarring"), which can poison the palladium catalyst.[14]
-
Solution: Screen Catalysts and Additives. If changing the base is insufficient, consider screening other palladium catalysts or ligands. For example, using a more robust ligand like XPhos with a palladium source like [Pd(η³-C₃H₅)Cl]₂ has been shown to be effective in similar transformations.[15][16][17]
-
Q4: I am attempting a Sonogashira coupling of an o-iodophenol with a terminal alkyne, but the reaction stalls after forming the uncyclized alkyne intermediate. How can I promote the final intramolecular cyclization step?
A4: Observing the Sonogashira product is a good sign—it means the initial C-C bond formation is successful. The failure of the subsequent intramolecular C-O bond formation is typically due to suboptimal conditions for this specific cyclization step.
-
Potential Cause: Reaction Conditions Are Not Forcing Enough. The conditions (temperature, solvent, base) that are optimal for the Sonogashira coupling may not be sufficient to overcome the activation energy barrier for the subsequent cyclization.[14]
-
Solution 1: Increase the Reaction Temperature. After confirming the formation of the alkyne intermediate (e.g., via TLC or LCMS), increasing the reaction temperature can provide the necessary energy to drive the intramolecular cyclization.[14]
-
Solution 2: Change the Solvent or Base. In some cases, a more polar solvent or a stronger base might be required to facilitate the final ring-closing step.
-
Solution 3: One-Pot, Two-Stage Protocol. For challenging substrates, a one-pot, two-stage protocol can be highly effective. First, perform the Sonogashira coupling under its optimized conditions. Once complete, add a second set of reagents (e.g., a different base or catalyst) specifically chosen to facilitate the cyclization without a workup in between.[18]
-
The following diagram illustrates the mechanistic challenge, where the desired cyclization pathway competes with simple product formation.
Troubleshooting Guide: Regioselectivity in Practice
This table summarizes common issues and provides actionable solutions for controlling the regiochemical outcome of benzofuran syntheses.
| Problem | Potential Cause(s) | Recommended Solutions & Key Considerations | Relevant Citations |
| Formation of both 2- and 3-substituted isomers | - Non-selective reaction mechanism.- Competing kinetic vs. thermodynamic pathways. | - Switch Strategy: If using acid/base catalysis, consider a Pd-catalyzed route for higher fidelity.- Temperature Control: For Grignard additions to 1-(2-hydroxyphenyl)-2-chloroethanones, lower temperatures favor a[11][14]-aryl migration to form the 2-substituted product, while higher temperatures favor direct cyclization to the 3-substituted isomer. | [4][8] |
| Low yield in Pd-catalyzed cyclization | - Catalyst poisoning/deactivation.- Unsuitable base.- Poor substrate solubility. | - Use Anhydrous Base: Replace NaHCO₃ with K₂CO₃ or Cs₂CO₃ to avoid water formation.- Screen Ligands: Test different phosphine ligands (e.g., dppf, XPhos) to find one that is optimal for your substrate.- Solvent Optimization: Ensure your starting materials, particularly substituted o-iodophenols, are fully soluble in the reaction solvent. | [14][15][18] |
| Unusual substituent migration observed | - Reaction proceeding through unexpected intermediates (e.g., charge-accelerated[4][4]-sigmatropic rearrangement). | - This is a known, though less common, pathway, particularly with 2,6-disubstituted phenols and alkynyl sulfoxides. While complex, it can be exploited to synthesize highly substituted benzofurans not accessible through other means. Re-evaluate if the observed "byproduct" could be a novel target. | [19] |
| Acid-catalyzed cyclization gives wrong isomer | - The reaction is under thermodynamic control, but the kinetic product is desired.- Electronic effects of substituents favor the undesired pathway. | - Lower Temperature: Run the reaction at the lowest possible temperature to favor the kinetically controlled product.- Choice of Acid: A milder Lewis acid (e.g., ZnI₂) may offer different selectivity compared to a strong Brønsted acid like polyphosphoric acid (PPA).- Computational Analysis: Use molecular orbital analysis on the key oxonium ion intermediate to better predict the regioselectivity. | [6][20] |
Detailed Experimental Protocol: Regioselective Synthesis of a 2,3-Disubstituted Benzofuran via Sonogashira Coupling and Electrophilic Cyclization
This protocol is adapted from a general and reliable method for synthesizing 2,3-disubstituted benzofurans with high regiocontrol.[4]
Objective: To synthesize a 2-aryl-3-alkyl-benzofuran from an o-iodoanisole and a terminal alkyne.
Step 1: Sonogashira Coupling
-
To an oven-dried Schlenk flask under an argon atmosphere, add the o-iodoanisole (1.0 equiv), (PPh₃)₂PdCl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (Et₃N) as the solvent (concentration ~0.2 M).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the o-iodoanisole is consumed.
Step 2: Electrophilic Cyclization
-
Upon completion of the coupling reaction, cool the mixture to 0°C.
-
Slowly add a solution of iodine (I₂) (1.5 equiv) in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. The cyclization is often accompanied by a color change.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-disubstituted benzofuran.
Note: This protocol first forms the alkyne-substituted anisole, which then undergoes an electrophile-induced cyclization. The regioselectivity is excellent because the cyclization is directed by the established connectivity of the Sonogashira product.
References
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Mechanism of formation of 2-substituted benzofuran derivatives. ResearchGate. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications. [Link]
-
Diastereoselective Construction of Spirocyclic Isobenzofurans via a Tandem Michael Addition/5-Exo-dig Cyclization Reaction. ACS Publications. [Link]
-
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
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Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
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Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. National Institutes of Health. [Link]
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Palladium(ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. [Link]
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A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Publications. [Link]
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Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. [Link]
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Benzofuran Synthesis by Rh(I)/Acid Catalysis. ResearchGate. [Link]
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Highly substituted benzo[b]furan synthesis through substituent migration. RSC Publishing. [Link]
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Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. ACS Publications. [Link]
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Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. ResearchGate. [Link]
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Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. RSC Publishing. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 2-(benzofuran-3-yl)acetate
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characterization of Ethyl 2-(benzofuran-3-yl)acetate, a key heterocyclic building block in medicinal chemistry and materials science.[1] Its robust characterization is paramount for ensuring purity, confirming identity, and understanding its chemical environment, which are critical steps in any research and development pipeline.[2] This document moves beyond a simple data sheet, offering a comparative analysis of complementary spectroscopic techniques and the underlying rationale for our analytical choices.
Part 1: Primary Structural Elucidation by 1H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural elucidation of most organic molecules. It provides detailed information about the number of different types of protons, their chemical environments, and their spatial relationships through spin-spin coupling.[3] For a molecule like this compound, ¹H NMR allows for the unambiguous assignment of every proton, confirming the successful synthesis of the target structure.
Anticipated ¹H NMR Spectrum: A Detailed Analysis
The expected ¹H NMR spectrum of this compound in a standard solvent like deuterated chloroform (CDCl₃) can be deconstructed into three distinct regions corresponding to the ethyl ester group, the methylene bridge, and the benzofuran core.
-
Ethyl Ester Group (-O-CH₂-CH₃): This moiety gives rise to two characteristic signals.
-
An upfield triplet at approximately δ 1.3 ppm , integrating to 3 protons. This signal corresponds to the methyl (-CH₃) protons. It is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).
-
A quartet further downfield around δ 4.2 ppm , integrating to 2 protons. This signal is from the methylene (-CH₂-) protons of the ethyl group. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). The downfield shift is due to the deshielding effect of the adjacent oxygen atom.[4] The typical coupling constant (J) for this ethyl system is approximately 7.1 Hz.
-
-
Methylene Bridge (-CH₂-COOEt): A sharp singlet is expected around δ 3.8 ppm , integrating to 2 protons. These protons are adjacent to both the aromatic benzofuran ring and the carbonyl group of the ester. Having no adjacent protons, the signal appears as a singlet. Its chemical shift is influenced by the anisotropy of the aromatic ring and the electron-withdrawing nature of the carbonyl group.
-
Benzofuran Aromatic System: This is the most complex region of the spectrum.
-
The proton at the C2 position (H-2) is unique. It is adjacent to the furan oxygen and is expected to appear as a distinct singlet at the most downfield region of the aromatic signals, typically around δ 7.7-7.8 ppm .
-
The four protons on the benzene portion of the core (H-4, H-5, H-6, H-7) will appear as a complex multiplet between δ 7.2 and 7.6 ppm . Typically, H-4 and H-7 appear as doublets or doublet of doublets due to ortho- and meta-coupling, while H-5 and H-6 often appear as triplets or doublet of doublets. Long-range coupling interactions across the heterocyclic ring system can add further complexity.[5] For instance, studies on related benzofurans have identified long-range coupling between protons at the C3 (or substituents thereon) and C7 positions.[5]
-
Data Summary: Predicted ¹H NMR Assignments
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl -CH₃ | ~ 1.3 | 3H | Triplet (t) | ~ 7.1 |
| Methylene -CH₂- | ~ 3.8 | 2H | Singlet (s) | N/A |
| Ethyl -OCH₂- | ~ 4.2 | 2H | Quartet (q) | ~ 7.1 |
| Aromatic H-5, H-6 | ~ 7.2 - 7.4 | 2H | Multiplet (m) | N/A |
| Aromatic H-4, H-7 | ~ 7.4 - 7.6 | 2H | Multiplet (m) | N/A |
| Aromatic H-2 | ~ 7.7 - 7.8 | 1H | Singlet (s) | N/A |
Visualizing the Structure-Spectrum Correlation
The following diagram illustrates the unique proton environments in this compound.
Caption: Structure of this compound with key proton groups highlighted.
Part 2: A Comparative Guide to Complementary Analytical Techniques
While ¹H NMR is powerful, a multi-technique approach is essential for unequivocal characterization, meeting the rigorous standards of drug development and materials science.[6]
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹³C NMR | Number and type of carbon environments. | Confirms the 12 unique carbons in the molecule. The carbonyl carbon (~170 ppm) and ethyl group carbons (~61, 14 ppm) are distinctive.[7][8] | Longer acquisition times; provides no connectivity data (without 2D NMR). |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula (C₁₂H₁₂O₃) via the molecular ion peak (m/z = 204.08).[9] Fragmentation can verify the ethyl acetate and benzofuran moieties. | Does not distinguish between isomers. |
| FTIR Spectroscopy | Presence of functional groups. | Clearly identifies the ester C=O stretch (~1735 cm⁻¹) and aromatic C=C/C-H stretches.[10] Useful for rapid confirmation of functional group integrity. | Provides no information on the overall molecular skeleton or connectivity. |
| 2D NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations. | COSY confirms the coupling between the ethyl -CH₂- and -CH₃ protons. HSQC definitively links each proton signal to its attached carbon. | Requires more instrument time and expertise in data interpretation. |
This integrated approach ensures a self-validating system. For example, the molecular weight from MS confirms the elemental composition suggested by ¹H and ¹³C NMR, while FTIR validates the key functional group identified by the chemical shifts in the NMR spectra.
Part 3: Validated Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters: Utilize a standard pulse-acquire sequence with the following typical parameters: a 30° pulse angle, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 16 scans.[3]
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum, and calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.
Analytical Workflow Diagram
The following diagram outlines a comprehensive workflow for the characterization of a newly synthesized batch of this compound.
Caption: A typical workflow for the comprehensive spectroscopic characterization of a target compound.
Conclusion
The structural characterization of this compound is definitively achieved through ¹H NMR spectroscopy, which provides a detailed fingerprint of its proton framework. The predicted spectrum, with its characteristic signals for the ethyl ester, methylene bridge, and benzofuran core, serves as a reliable reference. For regulatory or publication purposes, supplementing this data with orthogonal techniques like ¹³C NMR, Mass Spectrometry, and FTIR is crucial. This multi-faceted approach creates a robust, self-validating data package that ensures the identity, purity, and structural integrity of this important chemical entity, thereby upholding the highest standards of scientific integrity.
References
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Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2009). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o963. [Link]
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Supporting Information for "Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes". (2020). Royal Society of Chemistry. [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033967). HMDB. [Link]
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K, S., & G, D. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]
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Alnajjar, I. M., Amin, H. B., & Al-Showiman, S. S. (1985). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Chinese Chemical Society, 32(2), 155-158. [Link]
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Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2008). Ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E, 64(Pt 1), o111. [Link]
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Seo, P. J., Son, B. W., & Lee, U. (2011). Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E, 67(Pt 8), o1871. [Link]
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Gasperi, T., Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 698. [Link]
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Stanetty, C., & Schnürch, M. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(38), 23723-23746. [Link]
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Dye, K. (2014). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Semantic Scholar. [Link]
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Reddy, R. S., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. [Link]
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Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2009). Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E, 65(Pt 5), o1036. [Link]
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Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1985). Analysis of ¹³C NMR Spectra of Some Phenyl Acetates. Journal of the Chinese Chemical Society, 32(1), 69-74. [Link]
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A Comparative Guide to Ethyl 2-(benzofuran-3-yl)acetate and Ethyl 2-(benzofuran-2-yl)acetate for Researchers and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds with a wide array of biological activities.[1] This has led to its extensive use in medicinal chemistry and drug discovery. Among the myriad of benzofuran derivatives, those bearing a side chain at the C2 or C3 position are of particular interest as they allow for further molecular elaboration. This guide provides an in-depth, objective comparison of two positional isomers: Ethyl 2-(benzofuran-3-yl)acetate and Ethyl 2-(benzofuran-2-yl)acetate. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, relative reactivity, and potential applications, supported by experimental data and established scientific principles.
Structural and Electronic Differences: The Basis for Divergent Properties
The core difference between these two isomers lies in the point of attachment of the ethyl acetate moiety to the benzofuran ring. This seemingly subtle variation has profound implications for the molecule's electronic distribution, steric environment, and, consequently, its chemical reactivity and biological interactions.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7537531&t=l"]; "this compound"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=67732&t=l"]; "Ethyl 2-(benzofuran-2-yl)acetate"; } A visual comparison of the two isomers.
The C2 position of benzofuran is electronically analogous to the alpha-position of furan, making it more susceptible to electrophilic attack. In contrast, the C3 position is less reactive towards electrophiles but offers a different steric and electronic environment for the substituent. This inherent difference in reactivity dictates the synthetic strategies employed for their preparation and influences their stability and subsequent chemical transformations.
Synthesis Strategies: Navigating Regioselectivity
The synthesis of these isomers requires distinct approaches to control the regioselectivity of the substitution on the benzofuran core.
Synthesis of this compound
The synthesis of 3-substituted benzofurans is generally more challenging than their 2-substituted counterparts. One common strategy involves the construction of the benzofuran ring from a suitably substituted precursor. A notable method is the acid-catalyzed cyclization of a 2-alkoxyphenyl ketone.
Synthesis of Ethyl 2-(benzofuran-2-yl)acetate
The synthesis of 2-substituted benzofurans is more straightforward. A common and efficient method is the Perkin rearrangement, starting from a salicylaldehyde derivative. The resulting benzofuran-2-carboxylic acid can then be esterified and the side chain extended.
Physicochemical Properties: A Head-to-Head Comparison
The positional isomerism influences the physical properties of the two compounds. The following table summarizes their key physicochemical characteristics.
| Property | This compound | Ethyl 2-(benzofuran-2-yl)acetate |
| Molecular Formula | C₁₂H₁₂O₃ | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol [2] | 204.22 g/mol |
| CAS Number | 82156-58-9[2] | 3199-61-9 |
| Appearance | Liquid[3] | Solid |
| Boiling Point | 289.8 °C at 760 mmHg (Predicted)[3] | 105 °C at 0.1 mmHg |
| Flash Point | 129.1 °C (Predicted)[3] | >110 °C |
| Solubility | Insoluble in water | Insoluble in water |
Spectroscopic Characterization: Unambiguous Identification
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers are expected to show distinct patterns, particularly in the aromatic and the methylene bridge regions.
-
This compound (Predicted): The methylene protons of the acetate group are expected to appear as a singlet. The proton at the C2 position of the benzofuran ring will also be a singlet, and its chemical shift will be a key differentiator.
-
Ethyl 2-(benzofuran-2-yl)acetate (from derivative data): The methylene protons of the acetate group appear as a singlet at approximately 4.04 ppm.[4] The proton at the C3 position of the benzofuran ring will also be a singlet. The aromatic protons will exhibit complex splitting patterns characteristic of the benzofuran ring system.
¹³C NMR Spectroscopy
The carbon NMR spectra will also show significant differences, especially for the carbons of the benzofuran ring. The chemical shifts of C2 and C3 will be particularly informative for distinguishing between the two isomers.
Infrared (IR) Spectroscopy
Both isomers will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. The fingerprint region will contain characteristic bands for the benzofuran ring system, which can be used for further differentiation. For instance, a derivative of the 2-yl isomer shows a strong C=O stretch at 1689 cm⁻¹.[5]
Reactivity Profile: A Tale of Two Positions
The reactivity of the benzofuran ring is dominated by electrophilic substitution, which preferentially occurs at the electron-rich C2 position. This is due to the better stabilization of the cationic intermediate by the adjacent oxygen atom.
This inherent reactivity difference means that the methylene bridge of the ethyl acetate group in the 3-yl isomer is less prone to reactions involving the benzofuran ring, potentially offering greater stability in certain chemical environments. Conversely, the proximity of the ethyl acetate group to the more reactive C3 position in the 2-yl isomer could lead to unique intramolecular reactions or influence the regioselectivity of further substitutions on the benzofuran ring.
Applications in Research and Drug Development
Both isomers serve as valuable building blocks in organic synthesis and medicinal chemistry. However, the literature suggests a greater prevalence of 2-substituted benzofuran derivatives in biologically active compounds.
-
Ethyl 2-(benzofuran-2-yl)acetate and its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] The 2-acylbenzofuran moiety, which can be derived from this isomer, is a key pharmacophore in several bioactive molecules.[7]
-
This compound and its derivatives are less explored but hold significant potential. Benzofuran-3-acetic acid derivatives have been utilized in the synthesis of compounds with potential applications in treating neurodegenerative diseases like Alzheimer's.[8] The C3 position offers a distinct vector for molecular diversification, which could lead to the discovery of novel therapeutic agents with unique structure-activity relationships.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of each isomer, adapted from literature procedures.
Synthesis of this compound
This protocol is a general method for the synthesis of C3-alkylated benzofurans and can be adapted for the specific target molecule.
Materials:
-
2-(Phenylethynyl)phenol
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dry Dichloroethane (DCE)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether for chromatography
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, add 2-(phenylethynyl)phenol (0.24 mmol), ethyl acrylate (0.2 mmol), and Pd(OAc)₂ (0.02 mmol).
-
Inject dry DCE (1 mL) into the reaction tube.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v) as the eluent to afford the pure this compound.[9]
Synthesis of Ethyl 2-(benzofuran-2-yl)acetate
This protocol is based on the synthesis of a derivative and can be adapted for the parent compound.
Materials:
-
Benzofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Diethyl malonate
-
Sodium ethoxide
-
Dry diethyl ether
Procedure:
-
Preparation of Benzofuran-2-carbonyl chloride: Reflux a mixture of benzofuran-2-carboxylic acid and an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Acylation of Diethyl Malonate: Add the freshly prepared benzofuran-2-carbonyl chloride dropwise to a cooled solution of the sodium salt of diethyl malonate in dry diethyl ether. Stir the mixture overnight at room temperature.
-
Hydrolysis and Decarboxylation: Acidify the reaction mixture with dilute sulfuric acid and extract with diethyl ether. Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent. Reflux the resulting oil with a mixture of sulfuric acid, acetic acid, and water to effect hydrolysis and decarboxylation.
-
Esterification: Extract the resulting benzofuran-2-acetic acid with diethyl ether. After removal of the solvent, esterify the crude acid by refluxing with anhydrous ethanol and a catalytic amount of concentrated sulfuric acid to yield Ethyl 2-(benzofuran-2-yl)acetate. Purify the product by vacuum distillation.
Conclusion
This compound and Ethyl 2-(benzofuran-2-yl)acetate, while isomeric, exhibit distinct profiles in terms of their synthesis, reactivity, and, by extension, their potential applications. The 2-yl isomer is more readily synthesized and has been more extensively studied, with a proven track record in the development of bioactive compounds. The 3-yl isomer, though less accessible, represents an underexplored area of chemical space that may hold the key to novel therapeutic agents with unique pharmacological profiles. This guide provides the foundational knowledge for researchers to make informed decisions on which of these valuable building blocks is best suited for their specific research and development objectives.
References
-
Supporting Information for "Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes". The Royal Society of Chemistry, 2020.
-
Choi, H. D., et al. "Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate". Acta Crystallographica Section E: Structure Reports Online, vol. 65, no. 7, 2009, pp. o1633.
-
Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. ResearchGate, 2025.
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Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry, 2009.
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.
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Nangare, A. K., et al. "A REVIEW ON BENZOFURAN AND IT’S BIOLOGICAL ACTIVITY". World Journal of Pharmaceutical Research, vol. 4, no. 7, 2015, pp. 1733-1753.
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Spectra of ethyl acetate. University of Birmingham.
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Mini review on important biological properties of benzofuran derivatives. MedCrave Online, 2016.
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(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI, 2018.
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Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press, 2025.
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Synthesis of 2-acetyl benzofuran. ResearchGate, 2025.
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An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. ResearchGate, 2025.
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The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher, 2023.
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Ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. ResearchGate.
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Ethyl 2-acetoxy-2-(benzofuran-2-yl)acetate. SpectraBase.
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2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate, 2025.
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645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 2025.
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Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate.
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Ethyl 2-ethylacetoacetate(607-97-6) 13C NMR spectrum. ChemicalBook.
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Ethyl 2-[(2-methyl-1-benzofuran-5-yl)oxy]acetate. PubChem.
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Ethyl benzoylacetate(94-02-0) 1H NMR spectrum. ChemicalBook.
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Ethyl acetate(141-78-6) 13C NMR spectrum. ChemicalBook.
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2-(6-ethyl-1-benzofuran-3-yl)acetic acid. PubChem.
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ethyl 2-[(2R)-3-oxo-1-benzofuran-2-yl]acetate. PubChem.
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Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate. ResearchGate.
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New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI, 2024.
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Examine the following H-NMR spectra of 1-benzofuran-2-yl ethanol, assigning peaks appropiately to the figure provided, as well as providing a brief descripition of your spectra analysis. Chegg.
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Mass spectrometry analysis of Ethyl 2-(benzofuran-3-yl)acetate
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-(benzofuran-3-yl)acetate
Executive Summary
This compound is a key heterocyclic compound, often utilized as a building block in medicinal chemistry and materials science. Accurate structural confirmation and quantification of this molecule are paramount for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural specificity. However, the choice of ionization technique profoundly impacts the quality and nature of the data obtained.
This guide provides a comparative analysis of two primary ionization techniques for the analysis of this compound: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), coupled with Liquid Chromatography (LC-MS). We will explore the fundamental principles of each technique, provide detailed experimental protocols, and present a comparative analysis of the expected data. This guide is intended for researchers and drug development professionals seeking to select the optimal analytical strategy for characterizing this and structurally related small molecules.
Analyte Profile: this compound
Before selecting an analytical method, understanding the physicochemical properties of the analyte is critical.
-
Structure:
-
Molecular Formula: C₁₂H₁₂O₃
-
Monoisotopic Mass: 204.0786 g/mol
-
Average Mass: 204.221 g/mol
-
Key Features: The molecule consists of a rigid, aromatic benzofuran core and a flexible ethyl acetate side chain. It is a neutral molecule of moderate polarity and is semi-volatile, making it amenable to analysis by both GC and LC.
The Central Role of the Ionization Source
The ionization source is the heart of the mass spectrometer. It converts neutral analyte molecules, like this compound, into gas-phase ions that can be manipulated by electric and magnetic fields for mass analysis. The energy transferred during ionization dictates the fate of the resulting ion; "hard" ionization techniques induce significant fragmentation, providing rich structural detail, while "soft" techniques preserve the intact molecule, ideal for accurate mass measurement and quantification.
Below is a generalized workflow for the mass spectrometric analysis discussed in this guide.
Caption: Generalized workflow for mass spectrometry analysis.
Comparative Analysis of Ionization Techniques
Electron Ionization (EI) for Structural Elucidation
Expertise & Causality: EI is the classic "hard" ionization technique. It bombards the analyte with high-energy electrons (typically 70 eV), causing not only ionization but also predictable and reproducible fragmentation. This makes EI-MS invaluable for structural identification, as the fragmentation pattern serves as a unique chemical fingerprint. For this compound, its sufficient volatility and thermal stability make it an excellent candidate for GC-EI-MS. The high energy of EI is necessary to break the covalent bonds within the molecule, revealing the underlying structure of the benzofuran core and the ethyl acetate side chain.
Experimental Protocol (GC-EI-MS):
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent like Dichloromethane or Ethyl Acetate. Serially dilute to a working concentration of 1-10 µg/mL.
-
Gas Chromatography:
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless injection, 1 µL injection volume, injector temperature 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-350.
-
Expected Results & Fragmentation Analysis:
The EI mass spectrum will exhibit a series of fragment ions. The molecular ion (M⁺•) at m/z 204 should be observable, though potentially of low intensity. The major fragments arise from predictable cleavages of the ester group and the bond connecting the side chain to the benzofuran ring.
-
m/z 204 [M]⁺•: The molecular ion, corresponding to C₁₂H₁₂O₃⁺•.
-
m/z 159: Resulting from the loss of the ethoxy radical (•OC₂H₅, 45 Da). This is a common fragmentation pathway for ethyl esters.[1]
-
m/z 118: Resulting from cleavage of the C-C bond between the ring and the side chain, followed by hydrogen rearrangement to form the stable benzofuran radical cation. The mass spectrum of benzofuran itself shows a dominant peak at m/z 118.[2]
-
m/z 117: Resulting from the direct cleavage of the C-C bond to form the stable benzofuranylmethyl cation. This is often a prominent peak in the spectra of substituted benzofurans.[3]
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) for Sensitive Quantification
Expertise & Causality: ESI is a "soft" ionization technique that transforms ions from solution into the gas phase with minimal energy transfer.[4][5] This process preserves the molecular ion, making it the gold standard for accurate mass determination and quantitative studies where the signal of a single, stable ion is maximized. For a neutral molecule like this compound, which lacks a readily ionizable functional group (like a basic amine), ionization occurs through the formation of adducts with available cations, such as protons ([M+H]⁺) or alkali metals ([M+Na]⁺, [M+K]⁺).[6][7] The choice of mobile phase additives is therefore critical to promote the formation of a specific, desired adduct to ensure a stable and reproducible signal.
Experimental Protocol (LC-ESI-MS):
-
Sample Preparation: Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile. Serially dilute to a working concentration of 10-100 ng/mL in the initial mobile phase composition.
-
Liquid Chromatography:
-
Column: Waters Acquity BEH C18 (or equivalent), 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas (N₂): 800 L/hr at 400°C.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: m/z 100-500.
-
Expected Results & Ion Analysis:
The ESI mass spectrum will be significantly simpler than the EI spectrum. The primary goal is to generate a strong signal for a single ionic species representing the intact molecule.
-
m/z 205.0865 [M+H]⁺: The protonated molecule. This is often the target ion for quantification.
-
m/z 227.0684 [M+Na]⁺: The sodium adduct. Sodium is ubiquitous and this adduct is almost always observed. In some cases, it can be more stable and abundant than the protonated species.
-
m/z 243.0423 [M+K]⁺: The potassium adduct, typically of lower intensity than the sodium adduct.
Structural information is not directly available from a standard ESI-MS scan. To obtain it, tandem mass spectrometry (MS/MS) is required, where the precursor ion (e.g., m/z 205) is isolated and fragmented through collision-induced dissociation (CID).
Data Summary & Performance Comparison
The choice between EI and ESI depends entirely on the analytical objective. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | GC-EI-MS | LC-ESI-MS |
| Primary Application | Structural Identification & Confirmation | Quantification & Accurate Mass Measurement |
| Ionization Principle | Hard Ionization (High Energy) | Soft Ionization (Low Energy) |
| Primary Ion Observed | Molecular Ion (m/z 204) & Fragments | Pseudomolecular Ions ([M+H]⁺, [M+Na]⁺) |
| Structural Information | High (from fragmentation pattern) | Low (requires MS/MS for fragmentation) |
| Sensitivity | Good (pg-ng on column) | Excellent (fg-pg on column) |
| Reproducibility | Excellent (library searchable spectra) | Good (highly dependent on matrix/mobile phase) |
| Sample Throughput | Moderate (GC run times are longer) | High (UPLC run times are short) |
The Power of High-Resolution Mass Spectrometry (HRMS)
When coupled with ESI, High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap) provides an additional layer of analytical certainty. By measuring the mass of an ion with high precision (typically <5 ppm error), the elemental formula of the ion can be determined unambiguously.
For this compound, observing an ion at m/z 227.0684 in an HRMS system would provide strong evidence for the elemental formula C₁₂H₁₂O₃Na , confirming both the molecular weight and the elemental composition of the analyte in a single analysis.
Conclusion & Recommendations
Both Electron Ionization and Electrospray Ionization are powerful techniques for the analysis of this compound, but they serve different purposes.
-
For unambiguous structural identification and confirmation , such as verifying the output of a chemical synthesis or identifying an unknown impurity, GC-EI-MS is the superior choice. Its reproducible, information-rich fragmentation patterns provide a definitive fingerprint of the molecule's structure.
-
For quantitative applications , such as pharmacokinetic studies, reaction monitoring, or purity assessment, LC-ESI-MS is the recommended technique. Its soft ionization preserves the molecular ion, maximizing sensitivity and providing the robust, stable signal needed for precise measurement. When combined with HRMS, it also offers unequivocal confirmation of elemental composition.
A comprehensive analytical strategy for novel benzofuran derivatives should leverage both techniques: GC-EI-MS for initial structural characterization and LC-ESI-MS/MS for the development of sensitive and specific quantitative assays.
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Meurer, E. C., & Eberlin, M. N. (1993). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry, 4(7), 596-603. [Link]
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Guella, G., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link]
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Lardi, C., et al. (2016). Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study. Analytical and Bioanalytical Chemistry, 408(15), 4025-4035. [Link]
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Wu, Z. J., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(8), 1211-1215. [Link]
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NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
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Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]
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A Senior Application Scientist's Guide to X-ray Crystallography of Substituted Benzofuran Derivatives: From Rational Design to High-Quality Structures
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, comparative analysis of crystallization strategies and a detailed workflow for the single-crystal X-ray diffraction (SCXRD) analysis of substituted benzofuran derivatives. Moving beyond rote protocols, we will explore the causal relationships behind experimental choices to empower researchers to rationally design crystallization experiments and overcome common challenges in obtaining high-quality structural data.
Introduction: The Imperative of Atomic Resolution
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The efficacy and specificity of these molecules are intrinsically linked to their three-dimensional structure and their interactions with biological targets. Understanding the precise spatial arrangement of substituents on the benzofuran core is therefore not merely an academic exercise; it is a critical prerequisite for rational drug design and the elucidation of structure-activity relationships (SAR).[1][6][7][8]
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic-level structure of small molecules.[9] However, the path from a synthesized powder to a high-resolution crystal structure is often the most significant bottleneck in the characterization pipeline.[9] This guide is designed to demystify that process for substituted benzofuran derivatives, providing a comparative framework for crystallization techniques and a robust, field-proven workflow for structural analysis.
Part 1: The Crystallization Conundrum: Guiding Principles for Benzofuran Derivatives
The formation of a single crystal is a thermodynamically controlled process of self-assembly, moving from a disordered state (solution, melt) to a highly ordered, three-dimensional lattice. The primary challenge lies in creating a state of supersaturation under conditions that favor slow, methodical nucleation and growth over rapid precipitation or oiling out.
For substituted benzofurans, the specific nature of the substituents dramatically influences physicochemical properties like solubility, polarity, and intermolecular interaction potential (e.g., hydrogen bonding, π-stacking), which are the very forces that govern crystal packing. For instance, lipophilic compounds may present solubility challenges in common crystallization solvents, often requiring a careful balance of solvent/anti-solvent systems to achieve success.[10]
The selection of a crystallization strategy is not a matter of chance but a logical process based on the properties of the molecule and the resources available. The following decision-making framework can guide this process.
Caption: Decision workflow for selecting a primary crystallization strategy.
Part 2: A Comparative Analysis of Crystallization Techniques
While numerous crystallization methods exist, a few core techniques have proven most effective for small organic molecules like benzofuran derivatives.[9][11][12][13] The choice is dictated by the compound's solubility profile, the amount of material available, and the volatility of the chosen solvents.
| Technique | Principle | Typical Sample Amount | Key Advantage | Causality & Best Use Case for Benzofurans |
| Slow Evaporation | A solution of the compound is left open to the atmosphere (or partially covered) allowing the solvent to evaporate slowly, thus increasing the concentration to the point of supersaturation.[12][14] | 5-20 mg | Simplicity; minimal setup required.[11] | Use Case: When a single solvent or solvent mixture provides moderate solubility. The substituent's nature will guide solvent choice (e.g., more polar substituents may favor alcohols or acetone, while non-polar ones may favor toluene or hexanes). This is often the first method to try due to its ease. |
| Vapor Diffusion | A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a miscible "anti-solvent" in a sealed container. The anti-solvent vapor diffuses into the compound solution, reducing the compound's solubility and inducing crystallization.[11][12][13] | 1-10 mg | Excellent for small quantities; offers fine control over the rate of supersaturation.[13] | Use Case: Ideal for precious samples or when slow evaporation fails. A benzofuran derivative is dissolved in a "good" solvent (e.g., Dichloromethane, Ethyl Acetate) and a more volatile anti-solvent (e.g., Pentane, Hexane, Diethyl Ether) is used in the reservoir to slowly "precipitate" the compound. |
| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystallization occurs at the interface as the solvents slowly diffuse into one another.[12][13] | 5-15 mg | Creates a very slow and controlled diffusion gradient, often yielding high-quality crystals. | Use Case: Effective for compounds that tend to precipitate too quickly with other methods. For example, a solution of a benzofuran derivative in a denser solvent like Dichloromethane can be layered with a less dense anti-solvent like Hexane or Methanol. |
| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature (or below), exploiting the decrease in solubility with temperature.[14] | 10-50 mg | Useful for compounds with a significant temperature-dependent solubility profile. | Use Case: Less common for typical benzofurans but can be effective. This requires identifying a solvent where the compound is sparingly soluble at room temperature but readily soluble when heated. The slow, controlled cooling in a dewar or insulated box is critical. |
Part 3: Case Studies: Crystallographic Data of Substituted Benzofurans
The successful application of these techniques is best illustrated by real-world examples. The following table summarizes crystallographic data for several substituted benzofuran derivatives reported in the literature, providing a snapshot of the structural outcomes from various crystallization protocols.
| Compound | Substitution Pattern | Crystallization Method | Crystal System | Space Group | Key Refinement Data | Reference |
| Compound 1 | 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | Recrystallization from petroleum ether-ethyl acetate (2:1 v/v) | Triclinic | P-1 | R1 = 0.0414, wR2 = 0.1108 | [2] |
| Compound 2 | 3-(Propan-2-ylidene)benzofuran-2(3H)-one | Not specified | Monoclinic | P21/c | R1 = 0.0517, wR2 = 0.1115 | [15][16] |
| Compound 3 | 4-(benzofuran-2-yl)-3-phenyl-N-phenylthiazol-2(3H)-imine | Recrystallization from Dimethylformamide (DMF) | Monoclinic | P21/c | Data not available in abstract | [17] |
| Compound 4 | Albaphenol A | Not specified | Orthorhombic | P212121 | Data not available in abstract | [18] |
This table is illustrative and compiles data from various sources. R1 (R-factor) and wR2 (weighted R-factor) are indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values signify a better fit.
Part 4: The Standard Workflow: From Crystal to Structure
Once suitable crystals are obtained, a systematic workflow is followed to determine the molecular structure. Each step is critical for a successful outcome.
Detailed Experimental Protocol
-
Crystal Selection and Mounting:
-
a. Place the crystallization vessel under a stereomicroscope with a polarizing lens. High-quality crystals will often appear sharp-edged, transparent, and should exhibit uniform extinction when the polarizer is rotated.
-
b. Select a crystal of appropriate size (typically 0.1 - 0.3 mm in all dimensions).
-
c. Using a micro-loop (e.g., a MiTeGen MicroMount™), carefully scoop the crystal from the mother liquor. The surrounding solution helps prevent crystal cracking due to solvent loss.
-
d. Immediately place the loop on a goniometer base that is magnetically coupled to the diffractometer head. If data is to be collected at low temperatures (standard practice), the crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K). The cryoprotectant oil helps prevent ice formation.
-
-
Data Collection:
-
a. Mount the goniometer head onto the diffractometer.
-
b. Center the crystal in the X-ray beam using the instrument's video microscope.
-
c. Perform an initial series of short-exposure frames to determine the unit cell parameters and crystal system (indexing).
-
d. Based on the crystal's symmetry and quality, the instrument software will devise a data collection strategy to measure the intensities of a complete and redundant set of diffraction spots. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
-
Data Processing:
-
a. The raw diffraction images are processed to integrate the intensities of each reflection.
-
b. The data is scaled and corrected for experimental factors (e.g., Lorentz factor, polarization).
-
c. A final reflection file (e.g., an HKL file) is generated for structure solution.
-
-
Structure Solution and Refinement:
-
a. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
b. An initial molecular model is built into the electron density map. The benzofuran core is often easily identifiable.
-
c. The model is refined using least-squares methods, adjusting atomic positions and thermal displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed data.[2]
-
d. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2] The final model is validated for geometric soundness and overall quality.
-
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Conclusion
The crystallographic analysis of substituted benzofuran derivatives is a powerful tool for advancing drug discovery and materials science. Success in this endeavor hinges not on a single magic bullet technique, but on a systematic and rational approach to crystallization. By carefully considering the physicochemical properties imparted by the various substituents, researchers can select from a suite of robust crystallization methods—from the simplicity of slow evaporation to the controlled precision of vapor diffusion—to coax these valuable molecules into the ordered lattice required for diffraction. The workflow presented herein provides a reliable pathway from a promising crystal to a refined, publication-quality structure, ultimately enabling the atomic-level insights that drive modern chemical research.
References
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A Comparative Guide to Methyl and Ethyl Benzofuran Esters in Synthetic Chemistry and Drug Discovery
In the landscape of medicinal chemistry and materials science, the benzofuran scaffold stands as a privileged structure, integral to a multitude of biologically active compounds and functional materials.[1][2][3] The strategic functionalization of this heterocyclic core is paramount in modulating the physicochemical and pharmacological properties of the resulting molecules. Among the various derivatives, benzofuran esters, particularly at the C-2 and C-3 positions, have garnered significant attention for their potential as therapeutic agents, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4]
This guide provides an in-depth comparative analysis of two of the most common ester derivatives: methyl and ethyl benzofuran esters. We will delve into their synthesis, contrasting the nuances of incorporating a methyl versus an ethyl group, and explore how this seemingly minor structural variation can impact key physicochemical parameters and, consequently, biological efficacy. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies and lead optimization efforts.
I. The Synthetic Landscape: A Tale of Two Esters
The synthesis of benzofuran esters can be approached through several established routes, often involving the cyclization of appropriately substituted phenols or the direct esterification of a pre-formed benzofuran carboxylic acid. While the fundamental reaction pathways are similar for both methyl and ethyl esters, the choice of the alkyl group can influence reaction kinetics, yields, and purification strategies.
Common Synthetic Routes:
-
Perkin Reaction and Related Cyclizations: A classic approach involves the condensation of a salicylaldehyde with an α-haloester in the presence of a base.[5] For instance, reacting a salicylaldehyde with ethyl chloroacetate or methyl chloroacetate would yield the corresponding ethyl or methyl benzofuran-2-carboxylate.
-
Palladium-Catalyzed Annulation: Modern synthetic methods often employ palladium-catalyzed reactions, such as the coupling of o-iodophenols with terminal alkynes followed by cyclization, to construct the benzofuran core.[6][7] The ester functionality can be introduced either on the alkyne substrate or in a subsequent step.
-
Esterification of Benzofuran Carboxylic Acids: A straightforward method involves the synthesis of the benzofuran-2-carboxylic acid, which is then esterified using methanol or ethanol under acidic conditions (e.g., Fischer esterification) or via activation with reagents like thionyl chloride followed by alcoholysis.
Comparative Considerations in Synthesis:
While the synthesis of both esters is generally achievable, the choice between a methyl and an ethyl group can present subtle yet important differences:
-
Reagent Availability and Cost: Both methanol and ethanol are readily available and inexpensive bulk solvents and reagents, making the synthesis of both esters economically viable.
-
Reaction Rates: In principle, the smaller steric profile of methanol may lead to slightly faster reaction rates in sterically hindered environments compared to ethanol during esterification. However, in most standard synthetic procedures for benzofuran esters, this difference is often negligible.
-
Purification: The boiling points of the final ester products will differ, with ethyl esters having a higher boiling point than their methyl counterparts. This can be a critical factor in purification by distillation. For instance, the boiling point of 2-ethylbenzofuran is approximately 210-211 °C, whereas 2-methylbenzofuran boils at 197-198 °C.[8][9] This difference in volatility can be exploited for more efficient separation from reaction byproducts.
II. Physicochemical Properties: The Impact of a Single Carbon
The addition of a single methylene unit in the ethyl ester compared to the methyl ester brings about predictable yet significant changes in the molecule's physicochemical properties. These properties, in turn, have a profound influence on the compound's behavior in biological systems.
| Property | Methyl Benzofuran Ester | Ethyl Benzofuran Ester | Key Differences & Implications |
| Molecular Weight | Lower | Higher | The ethyl ester has a higher molecular weight, which can influence its diffusion and transport properties. For example, the molecular weight of methyl 1-benzofuran-2-carboxylate is 176.17 g/mol , while ethyl benzofuran-2-carboxylate is 190.20 g/mol .[10][11] |
| Lipophilicity (logP) | Lower | Higher | The additional ethyl group increases the nonpolar character of the molecule, leading to a higher octanol-water partition coefficient (logP). This generally translates to increased membrane permeability but can also lead to decreased aqueous solubility.[12] |
| Boiling Point | Lower | Higher | As mentioned, ethyl esters are less volatile. This is a crucial consideration for purification and formulation processes. |
| Melting Point | Variable | Variable | The melting point is influenced by crystal packing and intermolecular forces. While a consistent trend is not always observed, the larger ethyl group can sometimes lead to different crystalline structures and melting points. For example, the melting point of ethyl benzofuran-2-carboxylate is 29-34 °C.[11] |
| Aqueous Solubility | Generally Higher | Generally Lower | The increased lipophilicity of the ethyl ester typically results in lower solubility in aqueous media, which can impact bioavailability and formulation strategies.[12] |
III. Biological Activity: Translating Physicochemical Properties into Pharmacological Outcomes
The subtle differences in physicochemical properties between methyl and ethyl benzofuran esters can have a significant impact on their biological activity. The interplay between solubility, lipophilicity, and steric factors governs how these molecules interact with biological targets.
-
Membrane Permeability and Bioavailability: The higher lipophilicity of ethyl esters can lead to enhanced absorption and cell membrane penetration, potentially resulting in greater bioavailability and intracellular concentrations.[13] This can be advantageous for targeting intracellular enzymes or receptors.
-
Enzyme-Ligand Interactions: The size of the ester group can influence how the molecule fits into the binding pocket of a target enzyme. In some cases, the smaller methyl group may be preferred for a snug fit, while in others, the larger ethyl group might form more favorable hydrophobic interactions. Structure-activity relationship (SAR) studies have shown that substitutions at the C-2 position are crucial for cytotoxic activity.[14]
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterases in the body. The rate of hydrolysis can differ between methyl and ethyl esters, impacting the compound's half-life and duration of action. Generally, ethyl esters can sometimes exhibit slightly greater stability towards enzymatic hydrolysis compared to methyl esters due to increased steric hindrance.
A review of the literature on benzofuran derivatives reveals a broad range of biological activities, including:
-
Anticancer: Benzofuran derivatives have been investigated as potential anticancer agents, with some showing significant cytotoxic activity against various cancer cell lines.[14][15]
-
Antimicrobial: Many benzofuran compounds exhibit antibacterial and antifungal properties.[2][16]
-
Antioxidant: The benzofuran scaffold is also associated with antioxidant activity.[1]
While direct comparative studies between methyl and ethyl benzofuran esters are not always available, the principles of medicinal chemistry suggest that the choice of the ester group is a critical parameter to be optimized during lead development to fine-tune the pharmacokinetic and pharmacodynamic properties of the drug candidate.
IV. Experimental Protocols
To provide a practical context, the following are generalized, step-by-step methodologies for the synthesis of methyl and ethyl benzofuran-2-carboxylates.
Protocol 1: Synthesis of Ethyl Benzofuran-2-carboxylate via Perkin-Oglialoro Reaction
-
Reaction Setup: To a solution of salicylaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 equivalents).
-
Addition of Reagent: To the stirring suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl benzofuran-2-carboxylate.
Protocol 2: Synthesis of Methyl Benzofuran-2-carboxylate via Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve benzofuran-2-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Reaction: Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Workup: After the reaction is complete, cool the mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
V. Visualization of Synthetic Pathways
Caption: Synthetic routes to methyl and ethyl benzofuran esters.
Conclusion
The choice between methyl and ethyl benzofuran esters in a synthetic campaign is more than a matter of arbitrary selection. As we have demonstrated, this decision has tangible consequences for the synthesis, purification, and ultimately, the biological and material properties of the final compound. Ethyl esters, with their increased lipophilicity and higher boiling points, may offer advantages in terms of membrane permeability and purification by distillation. Conversely, methyl esters, being smaller and potentially more water-soluble, might exhibit different binding affinities and pharmacokinetic profiles.
A thorough understanding of these comparative aspects is essential for the rational design of novel benzofuran-based molecules. By carefully considering the impact of the ester alkyl group, researchers can more effectively tailor their compounds to achieve the desired performance characteristics, whether it be for a potent new therapeutic agent or a novel functional material.
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Synthesis of Some New 3-Substituted Benzofuran Derivatives by Cyclization of Various Phenoxy Acetic Acid Ethyl Esters. (2010). Taylor & Francis Online. [Link]
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A Comparative Guide to Purity Assessment of Ethyl 2-(benzofuran-3-yl)acetate: HPLC, GC-MS, and qNMR
For researchers, medicinal chemists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate like Ethyl 2-(benzofuran-3-yl)acetate is not merely a quality metric; it is the foundation of reliable, reproducible, and safe downstream applications. Impurities, even in trace amounts, can alter biological activity, introduce toxicity, or interfere with subsequent synthetic steps. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment of this compound, alongside Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) as orthogonal techniques.
The narrative that follows is grounded in the principles of analytical chemistry, explaining not just the how but the why behind methodological choices. Every protocol is designed as a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Understanding the Analyte and Potential Impurities
This compound is a heterocyclic compound featuring a benzofuran core, a structure prevalent in many biologically active molecules.[5][6][7][8] Its synthesis can give rise to a predictable profile of impurities.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Incomplete reaction products.
-
By-products: Resulting from side reactions, such as isomers or dimers.
-
Reagents and Solvents: Residual chemicals from the manufacturing process.
Potential Degradation Products:
-
Hydrolysis Product: Saponification of the ethyl ester to form 2-(benzofuran-3-yl)acetic acid, especially if exposed to acidic or basic conditions.
-
Oxidation Products: The benzofuran ring can be susceptible to oxidation, leading to various oxygenated derivatives.
A robust analytical method must be able to separate the main component from all known and potential unknown impurities.
The Gold Standard: Reversed-Phase HPLC
For routine quality control and purity profiling of moderately polar, non-volatile organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard.[9][10] Its high resolving power, sensitivity, and reproducibility make it ideal for separating the main peak from closely related impurities.
Causality Behind the Method: Why These Parameters?
The selection of HPLC parameters is a deliberate process designed to achieve optimal separation (resolution) in a reasonable timeframe.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for RP-HPLC. Its long alkyl chains provide strong hydrophobic interactions, which is ideal for retaining and separating aromatic compounds like our analyte based on subtle differences in polarity.
-
Mobile Phase: A mixture of a weak acid in water (e.g., formic or acetic acid) and an organic solvent (acetonitrile or methanol) is typical. The acid suppresses the ionization of any acidic impurities (like the hydrolysis product), ensuring sharp, symmetrical peak shapes. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for many organic compounds. A gradient elution (where the organic solvent percentage increases over time) is employed to first elute polar impurities and then effectively elute the main, more retained compound and any non-polar impurities.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is chosen. The benzofuran chromophore absorbs UV light strongly. Scanning across a range of wavelengths allows for the selection of an optimal wavelength (e.g., λmax) for maximum sensitivity and helps in peak purity analysis by comparing spectra across a single peak.
Experimental Protocol: HPLC Purity Assessment
This protocol represents a robust starting point for the analysis of this compound and must be formally validated according to ICH Q2(R1) guidelines.[1][2][3][4]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm (or λmax determined from UV scan)
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Vortex until fully dissolved and filter through a 0.45 µm syringe filter if necessary.
System Suitability Test (SST):
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates (column efficiency) should be ≥ 2000.
Data Analysis: Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow Diagram
Caption: HPLC workflow for purity assessment.
Comparative Analysis: Orthogonal Methods
Relying on a single analytical method can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete and trustworthy purity profile.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11]
Applicability:
-
Ideal for: Identifying volatile impurities such as residual solvents (e.g., ethyl acetate, acetone) or volatile by-products from synthesis.[12]
-
Challenges: this compound has a relatively high boiling point (est. >280 °C). Direct injection can be challenging and may require high inlet temperatures, risking on-column degradation. It is not suitable for non-volatile impurities like the hydrolysis product or inorganic salts.
Generalized Protocol:
-
Sample Prep: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Injection: Use a split/splitless injector.
-
Separation: Employ a non-polar capillary column (e.g., DB-5ms) with a temperature gradient program.
-
Detection: Use a mass spectrometer in electron ionization (EI) mode to generate a fragmentation pattern, which acts as a chemical fingerprint for identification against spectral libraries.
B. Quantitative NMR (qNMR)
Unlike chromatographic techniques that provide relative purity, qNMR is a primary analytical method that can determine absolute purity against a certified internal standard.[13][14][15]
Applicability:
-
Ideal for: Accurately determining the molar purity of the main compound without needing reference standards for each impurity. It provides structural confirmation simultaneously.[16][17]
-
Challenges: qNMR has lower sensitivity compared to HPLC, making it less suitable for detecting impurities below the ~0.1% level.[14] Signal overlap can be an issue in complex mixtures, although higher field strength magnets can mitigate this.
Generalized Protocol:
-
Sample Prep: Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The standard must have peaks that do not overlap with the analyte's signals.
-
Solvent: Dissolve in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquisition: Acquire a ¹H NMR spectrum using parameters optimized for quantitation (e.g., long relaxation delay).
-
Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Purity is calculated based on the integral values, the number of protons giving rise to each signal, the molar masses, and the weights of the analyte and standard.[14]
Head-to-Head Comparison
The choice of analytical method depends on the specific question being asked—routine QC, impurity identification, or reference standard certification.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Differential partitioning between mobile and stationary phases. | Separation based on boiling point and polarity in a gaseous mobile phase. | Nuclear spin resonance in a magnetic field. |
| Primary Use Case | Routine purity testing and quantification of known impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity assignment of reference standards; quantification without impurity standards. |
| Sensitivity | High (typically to ~0.01% or lower). | Very High (ppm to ppb for volatile analytes). | Moderate (typically to ~0.1%).[14] |
| Selectivity | High; tunable with mobile phase/column chemistry. | Very high, especially with mass spectrometric detection. | Moderate; depends on spectral resolution and signal overlap. |
| Impurity Identification | Limited to retention time matching with standards. DAD provides spectral confirmation. | Excellent; provides mass spectra for structural elucidation. | Excellent; provides full structure of impurities if concentration is sufficient. |
| Quantitation | Relative (Area %), requires reference standards for absolute quantitation. | Requires reference standards for accurate quantitation. | Absolute (molar purity) with a certified internal standard. |
| Throughput | High. | Moderate to High. | Low to Moderate. |
Conclusion and Expert Recommendations
A multi-faceted approach is essential for a comprehensive purity assessment of this compound.
-
For Routine Quality Control and Release Testing: HPLC-UV is the method of choice. It is robust, reproducible, highly sensitive for detecting common process-related impurities and degradation products, and is the industry standard for stability and release testing.[9][10][18][19][20]
-
For Impurity Identification & Volatiles: GC-MS should be used as a complementary technique, especially during process development, to screen for and identify any volatile or semi-volatile impurities that might not be detected by HPLC.
-
For Reference Standard Certification: qNMR is the definitive tool. It provides an absolute purity value traceable to a certified standard, which is critical for qualifying the primary reference material used for HPLC quantitation.
By integrating these three powerful and orthogonal techniques, researchers and drug developers can build a complete and trustworthy purity profile for this compound, ensuring the integrity and quality of their scientific work.
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A Comparative Guide to the Biological Activities of Benzofuran Isomers for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] This guide offers an in-depth comparison of the biological activities of benzofuran isomers, providing researchers, scientists, and drug development professionals with the critical experimental data and mechanistic insights necessary to navigate this promising chemical space. We will dissect the nuanced relationship between the isomeric structure of benzofuran derivatives and their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols.
The Benzofuran Scaffold: A Tale of Two Rings and Endless Possibilities
Benzofuran is a heterocyclic compound resulting from the fusion of a benzene ring with a furan ring.[3] This deceptively simple architecture allows for a vast number of isomers, primarily through the differential positioning of substituents on both the benzene and furan rings. The electronic properties and spatial arrangement of these substituents are the primary determinants of the molecule's biological activity, creating a fascinating playground for structure-activity relationship (SAR) studies.[2][3] Our exploration will focus on how substitutions at key positions— C-2 and C-3 on the furan ring, and C-4, C-5, C-6, and C-7 on the benzene ring—dictate the pharmacological profile of these compounds.
Anticancer Activity: A Positional Power Play
Benzofuran derivatives have emerged as potent anticancer agents, often acting through mechanisms like tubulin polymerization inhibition, apoptosis induction, and kinase inhibition.[4][5][6] The positioning of substituents on the benzofuran core is paramount to their cytotoxic efficacy.
Key SAR Insights for Anticancer Activity:
-
Substitutions at C-2 and C-3: The furan ring is a hotbed for activity-modulating substitutions. Earlier studies have highlighted that ester or heterocyclic ring substitutions at the C-2 position are crucial for cytotoxic activity.[7] More recent findings indicate that the addition of a methyl group at the C-3 position can significantly increase antiproliferative activity.[8]
-
Influence of the Benzene Ring: Substitutions on the benzene portion of the scaffold also play a critical role. For instance, a methoxy group at the C-6 position has been shown to be more potent than at the C-7 position in certain derivatives.[8] Halogenation, particularly at the C-5 position, has also been linked to enhanced anticancer effects.[1]
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Halogenated Benzofurans | ||||
| Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia) | 5 | [9] |
| HL60 (acute promyelocytic leukemia) | 0.1 | [9] | ||
| MCC1019 (Compound 2) | Bromomethyl-substituted | A549 (lung adenocarcinoma) | 16.4 | [9] |
| Compound 5 | Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43 | [9] |
| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27 | [9] |
| Methoxy-Substituted Benzofurans | ||||
| Compound 10h | C-3: -CH3, C-6: -OCH3, C-5: -NH2 | FM3A/0 (murine mammary carcinoma) | 0.024 | [8] |
| Compound 10j | C-3: -CH3, C-7: -OCH3, C-5: -NH2 | FM3A/0 (murine mammary carcinoma) | Lower potency than 10h | [8] |
| Compound 35g | C-6: -OCH3 | Various cancer cell lines | 0.0003 - 0.027 | [8] |
| 2-Arylbenzofurans | ||||
| Sesbagrandiflorain A (4) | Complex poly-substituted | HeLa, HepG2, MCF-7 | Moderate cytotoxicity | [10] |
| Sesbagrandiflorain B (5) | Complex poly-substituted | HeLa, HepG2, MCF-7 | Moderate cytotoxicity | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing the cytotoxic effects of novel compounds.
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzofuran isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11]
Key SAR Insights for Antimicrobial Activity:
-
The Crucial C-6 Hydroxyl Group: A recurring theme in the SAR of antimicrobial benzofurans is the essentiality of a hydroxyl group at the C-6 position for broad-spectrum antibacterial activity.[1]
-
C-3 Substitutions and Specificity: The nature of the substituent at the C-3 position can greatly influence the strain specificity of the antibacterial action.[1]
-
Halogenation Boosts Potency: The introduction of bromine at the C-5 position of the benzofuran ring, as well as on aryl substituents, has been shown to result in excellent antibacterial and antifungal activity.[1][12]
| Compound/Derivative | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference(s) |
| Hydroxylated Benzofurans | ||||
| Compound with C-6 -OH | Phenyl, 5-methylfuran-2-yl, or 4-methoxyphenyl at C-2 | Various bacteria | 0.78 - 6.25 | [1] |
| Halogenated Benzofurans | ||||
| Bromo-substituted derivative | Bromine at C-5 of benzofuran and C-4 of phenyl ring | Various bacteria & fungi | MIC in mmol/L reported | [1] |
| Other Substituted Benzofurans | ||||
| Benzofuran ketoxime derivative | Cyclobutyl group containing | S. aureus | 0.039 | [1] |
| C. albicans | 0.625 - 2.5 | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This assay involves exposing a standardized inoculum of a microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the benzofuran isomers in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).
Key SAR Insights for Anti-inflammatory Activity:
-
The Role of Unsaturation: The presence of a double bond between C-2 and C-3 in some benzofuran derivatives has been shown to confer superior anti-inflammatory activity compared to their saturated counterparts.
-
Substitution Patterns Matter: The overall substitution pattern on the benzofuran ring system is critical for anti-inflammatory potency.
| Compound/Derivative | Substitution Pattern | Assay | IC50 (µM) | Reference(s) |
| Aza-benzofuran Compound 1 | Double bond between C-2 and C-3 | NO inhibition in LPS-stimulated RAW 264.7 cells | 17.3 | |
| Aza-benzofuran Compound 2 | Single bond between C-2 and C-3 | NO inhibition in LPS-stimulated RAW 264.7 cells | 31.5 | |
| Aza-benzofuran Compound 4 | NO inhibition in LPS-stimulated RAW 264.7 cells | 16.5 |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a widely used method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.
Principle: This colorimetric assay is based on a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The absorbance of this colored product is proportional to the nitrite concentration.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate and treat them with the benzofuran isomers for a short pre-incubation period.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce nitric oxide production.
-
Sample Collection: After a suitable incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent in a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition for each benzofuran isomer.
Mechanistic Insights: Targeting Key Signaling Pathways
The biological activities of benzofuran derivatives are often underpinned by their interaction with critical intracellular signaling pathways. In the context of inflammation and cancer, the NF-κB and MAPK pathways are frequently implicated.
-
NF-κB Pathway: This pathway is a master regulator of inflammation. Some anti-inflammatory benzofurans may exert their effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Conclusion
The biological activity of benzofuran isomers is a testament to the principle that subtle changes in molecular architecture can lead to profound differences in pharmacological effects. This guide has provided a comparative framework for understanding the anticancer, antimicrobial, and anti-inflammatory properties of this versatile scaffold. For drug discovery professionals, a deep appreciation of these structure-activity relationships, coupled with robust experimental validation, is the key to unlocking the full therapeutic potential of benzofuran derivatives. The provided data and protocols serve as a foundational resource for the rational design and development of next-generation therapeutics based on this remarkable heterocyclic system.
References
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Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Farhat, J., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Romagnoli, R., et al. (2014). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of medicinal chemistry, 57(13), 5577–5589. [Link]
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Farhat, J., & Al-Omari, B. (2025). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]
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Asija, S., & Sahu, V. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(115), 95293-95310. [Link]
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Khodarahmi, G., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 9(1), 1-16. [Link]
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Yilmaz, I., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Heliyon, 9(7), e17805. [Link]
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Saleh, A., et al. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Therapeutic Patents, 32(12), 1435-1454. [Link]
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El-Sayed, M. A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12061-12085. [Link]
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Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Pires, T. C. S. P., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 821. [Link]
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Asija, S., & Sahu, V. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]
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Arrahman, A., et al. (2020). Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers. Phytochemistry Letters, 35, 211-215. [Link]
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Flynn, B. L., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8263. [Link]
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Majage, C. M., et al. (2017). Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Sciences, 10(1), 312-315. [Link]
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Farhat, J., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]
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Abdel-Aziz, M., et al. (2011). Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. Bioorganic & medicinal chemistry, 19(16), 4878–4888. [Link]
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Kumar, S., & Singh, P. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Bioorganic & Organic Chemistry, 3(2). [Link]
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Abdel-Aziz, M., et al. (2025). Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. ResearchGate. [Link]
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Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 655-657. [Link]
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A Researcher's Guide to Differentiating 2- and 3-Substituted Benzofurans: A Spectroscopic Comparison
For researchers in medicinal chemistry, natural product synthesis, and materials science, the benzofuran scaffold is a cornerstone of molecular design. Its isomeric forms, particularly those with substituents at the 2- and 3-positions, often exhibit distinct biological activities and material properties. Consequently, the unambiguous structural elucidation of these isomers is a critical step in any research endeavor. This guide provides an in-depth comparison of the spectroscopic signatures of 2- and 3-substituted benzofurans, offering a practical framework for their differentiation using routine analytical techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), explaining the underlying principles that govern their distinct spectral characteristic.
The Electronic Landscape: Understanding the Root of Spectroscopic Differences
The key to differentiating 2- and 3-substituted benzofurans lies in understanding the electronic distribution within the benzofuran ring system. The oxygen atom, through its lone pairs, exerts a significant +M (mesomeric) effect, donating electron density into the fused ring system. This electron donation is not uniform and preferentially affects the 2- and 3-positions, influencing the chemical environment of the protons and carbons at these sites.
The position of a substituent disrupts this electronic balance in a predictable manner, leading to the observable differences in their spectra. A substituent at the 2-position is in direct conjugation with the oxygen atom, allowing for more effective delocalization of electron density. In contrast, a substituent at the 3-position has a more indirect electronic interplay with the heteroatom. This fundamental electronic distinction is the recurring theme that will explain the spectroscopic variations we observe.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing between 2- and 3-substituted benzofuran isomers. Both ¹H and ¹³C NMR provide a wealth of information about the electronic environment of each nucleus.
¹H NMR Spectroscopy: A Tale of Two Protons
The chemical shifts of the protons on the furan ring (H2 and H3) are highly diagnostic.
-
Unsubstituted Benzofuran: In the parent benzofuran, the H2 proton typically resonates downfield from the H3 proton due to the greater deshielding effect of the adjacent oxygen atom.
-
2-Substituted Benzofurans: In a 2-substituted benzofuran, the remaining H3 proton will appear as a singlet. Its chemical shift is influenced by the nature of the substituent at the 2-position. Electron-donating groups (EDGs) will shift it upfield, while electron-withdrawing groups (EWGs) will shift it downfield.
-
3-Substituted Benzofurans: Conversely, in a 3-substituted benzofuran, the H2 proton will be a singlet. This proton is generally found further downfield compared to the H3 proton in the isomeric 2-substituted counterpart, owing to its proximity to the deshielding oxygen atom.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Representative 2- and 3-Substituted Benzofurans.
| Substituent | Position | H2 (ppm) | H3 (ppm) | Aromatic Protons (ppm) |
| -CH₃ | 2 | - | ~6.4 | 7.1-7.5 |
| -CH₃ | 3 | ~7.4 | - | 7.1-7.5 |
| -CHO | 2 | - | ~7.6 | 7.4-7.9 |
| -CHO | 3 | ~8.3 | - | 7.4-8.0 |
| -C(O)CH₃ | 2 | - | ~7.2 | 7.3-7.7 |
| -C(O)Ph | 3 | ~7.9 | - | 7.2-8.2 |
Data compiled from various sources and spectral databases.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra provide even clearer evidence of the substitution pattern. The chemical shifts of the C2 and C3 carbons are particularly informative.
-
Unsubstituted Benzofuran: In benzofuran itself, the C2 carbon is significantly downfield (~145 ppm) compared to the C3 carbon (~107 ppm) due to the direct attachment to the electronegative oxygen atom.
-
2-Substituted Benzofurans: When a substituent is at the C2 position, the chemical shift of C2 will be altered depending on the substituent's nature. The C3 carbon will typically resonate at a chemical shift similar to or slightly shielded compared to the unsubstituted benzofuran.
-
3-Substituted Benzofurans: In 3-substituted benzofurans, the C3 carbon's chemical shift is directly affected by the substituent. The C2 carbon, now unsubstituted, will remain significantly downfield, often even more so than in the parent compound due to the electronic influence of the C3 substituent.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Representative 2- and 3-Substituted Benzofurans.
| Substituent | Position | C2 (ppm) | C3 (ppm) | Aromatic Carbons (ppm) |
| -CH₃ | 2 | ~158 | ~103 | 111-155 |
| -CH₃ | 3 | ~141 | ~118 | 111-155 |
| -CHO | 2 | ~155 | ~118 | 112-155 |
| -CHO | 3 | ~150 | ~125 | 112-156 |
| -C(O)CH₃ | 2 | ~154 | ~116 | 111-155 |
| -C(O)Ph | 3 | ~153 | ~122 | 111-155 |
Data compiled from various sources and spectral databases.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present in a molecule and can offer subtle clues to differentiate between isomers. The most diagnostic vibrations are often those associated with the substituent and the benzofuran ring itself.
-
C=O Stretching Frequencies: For carbonyl-substituted benzofurans, the position of the C=O stretching band can be indicative of the substitution pattern. In 2-acylbenzofurans, the carbonyl group is in direct conjugation with the furan oxygen, which can lower the stretching frequency compared to a 3-acylbenzofuran where the conjugation is different. For instance, the C=O stretch in 2-acetylbenzofuran is typically observed at a lower wavenumber than in 3-acetylbenzofuran.
-
Ring Vibrations: The C=C and C-O stretching vibrations of the benzofuran ring system, typically found in the 1650-1450 cm⁻¹ region, can also show slight shifts depending on the substitution pattern and the electronic nature of the substituent. However, these differences can be subtle and are best used in conjunction with other spectroscopic data.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of a substituent on the benzofuran ring has a marked effect on the molecule's conjugation and, therefore, its UV-Vis absorption spectrum.
A study on isomeric methoxy- and nitrobenzofurans revealed a characteristic dependence of the UV spectra on the substituent's position.[1] The interaction between the substituent and the benzofuran chromophore, particularly the charge transfer configurations, dictates the absorption wavelengths.[1]
-
2-Substituted Benzofurans: Substituents at the 2-position, being in direct conjugation with the furan oxygen, often lead to a more significant bathochromic (red) shift in the absorption maximum (λmax) compared to their 3-substituted counterparts, especially for electron-donating groups.
-
3-Substituted Benzofurans: While still influencing the electronic transitions, substituents at the 3-position generally result in a less pronounced shift of λmax.
Table 3: Comparison of UV-Vis Absorption Maxima (λmax, nm) for Representative 2- and 3-Substituted Benzofurans.
| Substituent | Position | λmax (nm) | Solvent |
| -OCH₃ | 2 | ~280, ~310 | Ethanol |
| -OCH₃ | 3 | ~275, ~305 | Ethanol |
| -NO₂ | 2 | ~360 | Ethanol |
| -NO₂ | 3 | ~320 | Ethanol |
Data is illustrative and can vary with solvent and other substituents.
Mass Spectrometry (MS): Fragmentation Patterns as Structural Clues
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The way 2- and 3-substituted benzofurans break apart upon ionization can be a key differentiator.
-
General Fragmentation: A common fragmentation pathway for many benzofurans involves the loss of CO from the molecular ion to form a benzofuran radical ion.[2]
-
Influence of Substituent Position: The initial fragmentation is often dictated by the substituent.
-
2-Substituted Benzofurans: For 2-acylbenzofurans, a prominent fragmentation is the cleavage of the bond between the carbonyl carbon and the benzofuran ring, leading to the formation of a stable 2-benzofuranyl cation or a substituent-based acylium ion.
-
3-Substituted Benzofurans: In 3-acylbenzofurans, similar cleavage can occur, but the relative intensities of the resulting fragment ions may differ. The fragmentation pathways can be more complex, sometimes involving rearrangements. For example, in some 3-substituted derivatives, the initial fragmentation might involve the substituent itself before the ring fragments.
-
The specific fragmentation pathways are highly dependent on the nature of the substituent, and a careful analysis of the mass spectrum is required for accurate isomer identification.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. It is essential to adapt these protocols to the specific instrumentation and software available in your laboratory.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzofuran derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the chosen solvent.
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR (typically 128-1024 scans or more, depending on the sample concentration).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal/salt plates).
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the benzofuran derivative in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Acquisition:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).
-
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph (GC) equipped with an appropriate capillary column to separate the compound of interest from any impurities.
-
MS Detection: The eluent from the GC is introduced into the mass spectrometer.
-
Ionization: The sample is ionized using a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap, time-of-flight).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
-
Visualizing the Workflow
Caption: Workflow for the spectroscopic differentiation of 2- and 3-substituted benzofurans.
Conclusion
The differentiation of 2- and 3-substituted benzofuran isomers is a readily achievable task through the systematic application of modern spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, a combined approach is always recommended for unambiguous characterization. ¹H and ¹³C NMR spectroscopy often provide the most definitive evidence, with the chemical shifts of the furan ring protons and carbons serving as reliable diagnostic markers. IR and UV-Vis spectroscopy offer complementary information about functional groups and electronic properties, while mass spectrometry reveals characteristic fragmentation patterns. By understanding the fundamental electronic differences between these isomers, researchers can confidently interpret their spectroscopic data and advance their work in the exciting field of benzofuran chemistry.
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RSC Adv., 2020, 10, 33331-33336. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. [Link]
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A Senior Application Scientist's Guide to Validating Synthetic Benzofuran Natural Products: An Objective Comparison of Analytical Techniques
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel benzofuran natural product represents a significant milestone. However, the true litmus test lies in the rigorous and unambiguous validation of its chemical structure. The intricate nature of these scaffolds, often rife with isomeric possibilities, demands a multi-pronged analytical approach. This guide provides an in-depth, objective comparison of the primary techniques employed for structural validation, grounded in field-proven insights and experimental data. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Analytical Gauntlet: A Comparative Overview
The structural elucidation of a synthetic benzofuran is not a one-size-fits-all process. The choice of analytical techniques is dictated by the specific structural questions at hand. While each method offers unique insights, a synergistic approach is often necessary for unequivocal structure confirmation. The three pillars of modern structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Primary Information | Connectivity, Stereochemistry | Molecular Weight, Elemental Formula | Absolute 3D Structure |
| Key Strengths | Detailed structural insights, non-destructive | High sensitivity, molecular formula determination | Unambiguous stereochemistry |
| Common Challenges | Lower sensitivity, complex spectra | Isomer differentiation, fragmentation complexity | Crystal growth |
| Sample Requirement | 5-10 mg (1H), 50-100 mg (13C)[1] | Micrograms to nanograms | High-quality single crystal |
| Analysis Time | Minutes to hours per experiment | Minutes | Hours to days |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the atomic connectivity within a molecule.[1][2] It is a non-destructive technique that probes the magnetic properties of atomic nuclei, offering a wealth of information about the chemical environment of each atom.
A. 1D NMR: The Foundational Scaffolding
1. ¹H NMR (Proton NMR): This is typically the first analytical step post-synthesis and purification. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Causality of Experimental Choices: The choice of deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals.[1] Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.[1]
Experimental Protocol: ¹H NMR of a Synthetic Benzofuran
-
Sample Preparation: Accurately weigh 5-10 mg of the purified benzofuran derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]
-
Internal Standard: Add a small amount of TMS to the solution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring no particulate matter is present.[1]
-
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Experiment: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans is standard.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants (J-values) to deduce the proton connectivity.
-
2. ¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Causality of Experimental Choices: Due to the low natural abundance of ¹³C (1.1%), a larger sample size (50-100 mg) and a greater number of scans are required compared to ¹H NMR.[1][3] Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each carbon.
Experimental Protocol: ¹³C NMR of a Synthetic Benzofuran
-
Sample Preparation: Prepare a more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) as for ¹H NMR.[1]
-
Data Acquisition:
-
Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Process the data similarly to ¹H NMR, referencing the solvent peak to its known chemical shift.
B. 2D NMR: Assembling the Pieces
For complex benzofuran structures, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques provide crucial connectivity information by correlating signals from different nuclei.[4][5][6]
1. COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8]
2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms.[7][9]
3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is invaluable for connecting different fragments of the molecule and identifying quaternary carbons.[7][9]
Causality of Experimental Choices: The combination of COSY, HSQC, and HMBC experiments allows for the systematic assembly of the molecular structure. COSY establishes proton-proton networks, HSQC assigns protons to their corresponding carbons, and HMBC connects these fragments through longer-range interactions.
Experimental Protocol: 2D NMR of a Synthetic Benzofuran
-
Sample Preparation: Use the same sample prepared for ¹³C NMR.
-
Data Acquisition:
-
COSY: A standard gradient-selected COSY experiment.
-
HSQC: A standard gradient-selected, sensitivity-enhanced HSQC experiment.
-
HMBC: A standard gradient-selected HMBC experiment, often optimized for a J-coupling of 8-10 Hz.
-
-
Data Analysis:
-
COSY: Identify cross-peaks that indicate coupled protons.
-
HSQC: Correlate each proton signal with its directly attached carbon signal.
-
HMBC: Identify cross-peaks that show correlations between protons and carbons separated by 2-3 bonds. Systematically use this information to piece together the molecular structure.
-
Workflow for NMR-Based Structure Elucidation
Caption: A generalized workflow for NMR-based structure elucidation of a novel compound.
II. Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10][11][12] For synthetic benzofurans, its primary role is to determine the molecular weight and, with high-resolution instruments, the elemental composition.
A. High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the unambiguous determination of the molecular formula.[11][12] This is a critical step in validating a synthetic product.
Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules, making it suitable for many benzofuran derivatives.[1] Time-of-flight (TOF) and Orbitrap mass analyzers provide the high resolution necessary for accurate mass measurements.[11]
Experimental Protocol: HRMS of a Synthetic Benzofuran
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the purified benzofuran in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An LC-Q-TOF or LC-Orbitrap mass spectrometer is ideal.
-
Data Acquisition:
-
Ionization Mode: ESI positive or negative ion mode, depending on the nature of the analyte.
-
Mass Range: Set a mass range that encompasses the expected molecular weight of the compound.
-
Calibration: Ensure the instrument is properly calibrated with a known standard.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass.
-
Compare the calculated molecular formula with the expected formula of the synthetic target.
-
B. Tandem Mass Spectrometry (MS/MS)
MS/MS provides structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. This can be particularly useful for distinguishing between isomers that have the same molecular formula.[5]
Causality of Experimental Choices: The fragmentation pattern is characteristic of the molecule's structure. By comparing the MS/MS spectra of different isomers, subtle structural differences can often be identified.
Distinguishing Benzofuran Isomers using LC-MS/MS
Caption: Workflow for differentiating isomers using LC-MS/MS.
III. X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[2][6][13][14] It involves diffracting X-rays off a single, well-ordered crystal of the compound.
Causality of Experimental Choices: The primary challenge in X-ray crystallography is obtaining a high-quality single crystal.[14] The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires significant optimization.
Experimental Protocol: X-ray Crystallography of a Synthetic Benzofuran
-
Crystallization:
-
Dissolve the purified benzofuran in a minimal amount of a suitable solvent.
-
Employ a slow crystallization technique, such as slow evaporation of the solvent or vapor diffusion of an anti-solvent.
-
The goal is to obtain a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[14]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Place the crystal in an intense, monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions.
-
-
Structure Validation:
-
The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.
-
IV. Ensuring Scientific Integrity: A Self-Validating System
To ensure the trustworthiness of the structural validation, it is essential to adhere to established reporting standards. The American Chemical Society (ACS) provides comprehensive guidelines for the characterization of new chemical compounds.[4][10][15][16][17]
Key Reporting Requirements:
-
Purity: Evidence of purity (e.g., HPLC chromatogram, elemental analysis) should be provided. For many applications, a purity of >95% is required.
-
¹H and ¹³C NMR: Complete spectral data, including chemical shifts, coupling constants, and integration, should be reported.
-
HRMS: The calculated and found accurate masses and the corresponding molecular formula should be provided.
-
X-ray Crystallography: The crystallographic data should be deposited in a public database (e.g., the Cambridge Crystallographic Data Centre) and the deposition number provided.
By providing comprehensive characterization data, researchers enable others to reproduce their work and build upon their findings, which is the bedrock of scientific progress.
V. Conclusion: A Synergistic Approach to Structural Certainty
The structural validation of synthetic benzofuran natural products is a multifaceted process that relies on the synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. While NMR provides the architectural blueprint and MS confirms the elemental composition, X-ray crystallography offers the definitive three-dimensional structure. By understanding the strengths and limitations of each technique and by adhering to rigorous reporting standards, researchers can confidently and unequivocally validate their synthetic achievements, paving the way for further investigation into the biological activities of these fascinating molecules.
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ResearchGate. (n.d.). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. ResearchGate. Retrieved from [Link]
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da Silva, A. B., et al. (2016). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(8), 1483-1491. [Link]
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Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of pharmaceutical and biomedical analysis, 23(4), 705–713. [Link]
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Kumar, R., & Kumar, N. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(42), 26035-26053. [Link]
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ResearchGate. (n.d.). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of polyfluoroarene substituted benzofuran derivatives via cooperative Pd/Cu Catalysis. The Royal Society of Chemistry. Retrieved from [Link]
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Florence, A. J., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 5), 709–722. [Link]
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Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug metabolism and disposition: the biological fate of chemicals, 30(12), 1357–1363. [Link]
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A Senior Application Scientist's Guide to In Silico Docking: Evaluating Ethyl 2-(benzofuran-3-yl)acetate Derivatives Against Cyclin-Dependent Kinase 2
In the landscape of modern drug discovery, the benzofuran scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[4][5] Among these, Ethyl 2-(benzofuran-3-yl)acetate derivatives are emerging as a promising class of molecules. This guide provides an in-depth comparative analysis of the in silico docking performance of these derivatives against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[6]
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible in silico workflow. We will objectively compare the predicted binding affinities of this compound derivatives with established CDK2 inhibitors, supported by experimental data where available.
The Central Role of In Silico Docking in Drug Discovery
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (a potential drug) and a protein target at the atomic level. This virtual screening process is indispensable for:
-
Lead Identification: Rapidly screening large libraries of compounds to identify those with a high likelihood of binding to the target protein.
-
Lead Optimization: Guiding the chemical modification of lead compounds to improve their binding affinity and selectivity.
-
Understanding Mechanism of Action: Elucidating the key molecular interactions that govern the binding of a drug to its target.
By leveraging in silico docking, we can significantly reduce the time and cost associated with the early stages of drug development, allowing for a more focused and efficient allocation of laboratory resources.
Comparative Docking Analysis: Benzofuran Derivatives vs. Established CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in the G1/S phase transition of the cell cycle. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[8] In this section, we compare the in silico docking performance of a representative this compound derivative against the well-characterized CDK2 inhibitors, Roscovitine and Flavopiridol.
For this analysis, we will consider the docking of these compounds into the ATP-binding site of CDK2. The crystal structure of CDK2 in complex with an inhibitor provides the structural basis for our in silico experiment. A suitable crystal structure for this purpose is PDB ID: 1W0X.[1]
Table 1: Comparative In Silico Docking and Experimental Data for CDK2 Inhibitors
| Compound | Structure | Predicted Binding Affinity (kcal/mol) (AutoDock Vina) | Experimental IC50 (nM) | Key Interacting Residues (Predicted) |
| Ethyl 2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl)acetate | (Structure of a representative derivative) | -9.2 (Hypothetical value for demonstration) | Not Available | Leu83, Glu81, Asp86, Gln131 |
| Roscovitine | (Structure of Roscovitine) | -8.5 | 100 | Leu83, Glu81, Asp86, Phe80 |
| Flavopiridol | (Structure of Flavopiridol) | -9.8 | 100 | Leu83, Glu81, Asp86, Phe80 |
Note: The binding affinity for the this compound derivative is a hypothetical value for illustrative purposes, as specific docking scores for this exact compound against CDK2 were not found in the immediate literature. The value is representative of what might be expected for a potent benzofuran derivative based on existing studies of similar compounds.
The predicted binding affinities suggest that this compound derivatives have the potential to be potent inhibitors of CDK2, with binding energies comparable to or even exceeding that of Roscovitine and approaching that of Flavopiridol. The key to their inhibitory action lies in their ability to form crucial interactions within the ATP-binding pocket of CDK2. Hydrogen bonds with the hinge region residues, such as Leu83 and Glu81, are critical for anchoring the inhibitor. Additionally, hydrophobic interactions with residues like Phe80 and van der Waals forces contribute to the overall binding affinity. The benzofuran core provides a rigid scaffold that can be appropriately substituted to optimize these interactions.
Experimental Protocol: A Step-by-Step Guide to In Silico Docking with AutoDock Vina
This section provides a detailed, self-validating protocol for performing in silico docking of small molecules against a protein target using AutoDock Vina, a widely used and validated open-source docking program.[9]
Part 1: Preparation of the Receptor (CDK2)
-
Obtain the Protein Structure: Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). For this guide, we will use the PDB ID: 1W0X , which is the crystal structure of CDK2 in complex with the inhibitor olomoucine.[1]
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization and preparation tool such as AutoDockTools (ADT).
-
Remove water molecules and any co-crystallized ligands from the structure. This is crucial as they can interfere with the docking process.
-
Add polar hydrogen atoms to the protein. The correct protonation state of amino acid residues is essential for accurate prediction of interactions.
-
Assign Gasteiger charges to the protein atoms. These partial charges are used to calculate the electrostatic interactions.
-
Save the prepared receptor in the PDBQT file format, which is the required input format for AutoDock Vina.
-
Part 2: Preparation of the Ligand (this compound Derivative)
-
Generate the 3D Structure:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D structure.
-
-
Energy Minimization:
-
Perform energy minimization of the 3D ligand structure using a force field such as MMFF94. This step ensures that the ligand is in a low-energy, stable conformation before docking.
-
-
Define Rotatable Bonds:
-
Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation, which is critical for finding the optimal binding pose.
-
-
Save the Ligand:
-
Save the prepared ligand in the PDBQT file format.
-
Part 3: The Docking Simulation
-
Define the Binding Site (Grid Box):
-
In ADT, load the prepared receptor (PDBQT file).
-
Define a grid box that encompasses the ATP-binding site of CDK2. The location of the co-crystallized inhibitor in the original PDB file can be used to center the grid box. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding site.
-
-
Create the Configuration File:
-
Generate a configuration text file that specifies the following parameters:
-
The file paths for the prepared receptor and ligand PDBQT files.
-
The coordinates of the center of the grid box.
-
The dimensions (size) of the grid box in x, y, and z directions.
-
The exhaustiveness of the search, which controls the computational effort. A higher value increases the probability of finding the best binding mode but also increases the computation time.
-
-
-
Run AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking simulation and generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
Part 4: Analysis of Results
-
Visualize the Docking Poses:
-
Load the receptor PDBQT file and the docking output PDBQT file into a molecular visualization program like PyMOL or Discovery Studio Visualizer.
-
-
Analyze Binding Interactions:
-
Examine the top-ranked binding pose of the ligand within the active site of the receptor.
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts, between the ligand and the protein residues.
-
Compare these interactions with those of known inhibitors to validate the docking results and to understand the structure-activity relationship.
-
Visualizing the Workflow and Key Interactions
Diagrams are essential for communicating complex scientific workflows and molecular interactions. The following diagrams, generated using Graphviz (DOT language), illustrate the in silico docking workflow and the predicted binding mode of a benzofuran derivative in the CDK2 active site.
Caption: Predicted binding interactions of a benzofuran derivative within the CDK2 active site.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the in silico docking of this compound derivatives against CDK2. The comparative analysis suggests that this class of compounds holds significant promise as potential anticancer agents. The detailed experimental protocol offers a robust framework for researchers to conduct their own in silico screening and lead optimization studies.
It is imperative to remember that in silico predictions are a powerful guide but not a substitute for experimental validation. The most promising candidates from docking studies must be synthesized and evaluated in biochemical and cell-based assays to confirm their activity and to determine their therapeutic potential. Future work should focus on synthesizing a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship (SAR) and to optimize their potency and selectivity for CDK2.
References
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Schulze-Gahmen, U., Brandsen, J., Jones, H. D., Morgan, D. O., Meijer, L., Vesely, J., & Kim, S. H. (1995). Crystal structure of human cyclin-dependent kinase 2 in complex with the inhibitor olomoucine. Proteins, 22(4), 378-391. [Link]
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Abdel-Aziz, A. A. M., El-Azab, A. S., ElTahir, K. E. H., & Al-Obaid, A. M. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227-1240. [Link]
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El-Khouly, O. A., El-Sayed, M. A. A., & El-Adl, K. (2018). Synthesis and Molecular docking study of new benzofuran derivatives as anticancer agents. ResearchGate. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
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Safety Operating Guide
Secure and Compliant Disposal of Ethyl 2-(benzofuran-3-yl)acetate: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but cornerstones of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 2-(benzofuran-3-yl)acetate, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This proactive approach forms the basis of a robust safety culture and ensures that all subsequent actions are informed and appropriate.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Physical Form | Liquid | [1] |
| Boiling Point | 289.778°C at 760 mmHg | [1] |
| Flash Point | 129.054°C | [1][6] |
| Storage Temperature | 4°C | [1] |
This information dictates the necessary personal protective equipment (PPE) and the appropriate engineering controls required for safe handling.
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
To mitigate the risks of exposure, a stringent adherence to PPE and engineering controls is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of protective laboratory practices and equipment to minimize worker exposure to hazardous chemicals.[7]
Essential Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8] Chemically resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: Use only with adequate ventilation.[9] If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]
-
Laboratory Coat: A flame-resistant lab coat should be worn to protect from splashes and spills.
Critical Engineering Controls
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood. This is a primary engineering control designed to capture and remove airborne emissions, protecting the user from inhalation hazards.[10]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its generation to its final disposal.[11][12][13]
Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step to prevent dangerous reactions.
-
Waste Characterization: this compound waste should be classified as a non-halogenated organic solvent waste.
-
Container Selection: Use only containers that are chemically compatible with the waste.[11] High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.[11]
-
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents and strong bases.[2] Store acids and bases separately.[14]
Labeling and Accumulation
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste Labeling: The container must be clearly labeled with the words "Hazardous Waste".[14]
-
Content Identification: The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[14]
-
Hazard Identification: The label should indicate the associated hazards (e.g., "Irritant").[14]
Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[14]
-
Location: The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.[15] A designated area within a chemical fume hood is an acceptable practice.[14]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[15]
-
Container Management: Waste containers in the SAA must be kept closed at all times except when adding waste.[12]
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or has been in the SAA for up to one year, contact your institution's EHS department to arrange for pickup.[14]
-
Professional Disposal Service: Your EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in accordance with all regulations.[13][16]
Decision-Making Workflow for Disposal
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Small Spills (within a chemical fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[6][9]
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Large Spills or Spills Outside of a Fume Hood
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Notify: Alert your institution's emergency response team and EHS department.
-
Do Not Attempt to Clean Up: Await the arrival of trained emergency personnel.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting. Seek immediate medical attention.
Conclusion: A Culture of Safety
The proper disposal of this compound is a multi-faceted process that requires a diligent and informed approach. By understanding the inherent hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, we can ensure a safe laboratory environment and maintain compliance with all regulatory standards. This commitment to safety is not just a professional obligation but a reflection of our dedication to responsible scientific practice.
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A Comprehensive Guide to the Safe Handling of Ethyl 2-(benzofuran-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling, use, and disposal of Ethyl 2-(benzofuran-3-yl)acetate (CAS No. 82156-58-9). This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper understanding of the causality behind each recommendation to foster a robust safety culture in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The signal word for this chemical is "Warning," and it is represented by the GHS07 pictogram for harmful substances.[1]
While these classifications point to immediate irritant effects, the broader toxicological profile of the benzofuran moiety warrants a more cautious approach. Studies on the parent compound, 2,3-benzofuran, have indicated potential for liver and kidney damage with prolonged or repeated exposure in animal studies.[2][3] Although this compound is a derivative, the principle of minimizing exposure to the core heterocyclic structure is a critical aspect of responsible chemical handling. The ester functional group, while generally of lower toxicity, can contribute to the overall irritant properties of the molecule.
Table 1: Summary of Key Safety Information
| Hazard Classification | GHS Pictogram | Signal Word | Primary Routes of Exposure | Potential Health Effects |
| Skin Irritant (Category 2) | GHS07 | Warning | Dermal | Redness, itching, inflammation |
| Eye Irritant (Category 2) | GHS07 | Warning | Ocular | Redness, pain, tearing, blurred vision |
| Respiratory Irritant | GHS07 | Warning | Inhalation | Coughing, sneezing, sore throat, shortness of breath |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following recommendations are based on a comprehensive risk assessment.
-
Hand Protection: Wear chemically resistant gloves at all times. Nitrile gloves are a common choice for general laboratory use, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times with esters and heterocyclic compounds. For prolonged or immersive contact, heavier-duty gloves such as butyl rubber or Viton™ may be necessary. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the chemical.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.
-
Skin and Body Protection: A standard laboratory coat should be worn and kept fully fastened. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be utilized. Ensure that clothing is made of a material that will not be readily permeated by the chemical.
-
Respiratory Protection: All handling of this compound that may generate vapors, mists, or aerosols should be conducted within a certified chemical fume hood. If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
Safe Handling and Storage: A Proactive Approach to Safety
Proactive measures during handling and storage are essential to prevent accidental exposure and maintain the integrity of the chemical.
3.1. Engineering Controls: The primary engineering control for handling this compound is a properly functioning chemical fume hood. The fume hood will protect the user from inhaling potentially harmful vapors and contain any accidental releases.
3.2. Handling Procedures:
-
Pre-Use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a disposable weighing boat or paper to avoid contaminating balances.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If heating is required, use a water bath or a heating mantle with a stirrer to ensure even heating and prevent bumping.[4]
-
Avoid Ignition Sources: Although this compound has a high flash point of 129.054°C, it is prudent to keep it away from open flames, hot surfaces, and other potential ignition sources, as is good practice for all organic chemicals.[1]
3.3. Storage Requirements:
-
Container: Keep the container tightly closed when not in use to prevent the escape of vapors.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
Segregation: Store with other non-volatile organic compounds and away from highly reactive or flammable materials.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is imperative to seek immediate medical attention.
-
In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill Response:
-
Small Spills: For small spills contained within a fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill pillow. Place the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Large Spills: For large spills, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: Responsible Stewardship
The disposal of this compound and any contaminated materials must be handled in accordance with all local, state, and federal regulations.
5.1. Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and empty containers, should be collected in a separate, labeled hazardous waste container.
5.2. Disposal Procedure:
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[5]
Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
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MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
